molecular formula C6H8Na3O7 B11764904 DL-Isocitric acid trisodium salt

DL-Isocitric acid trisodium salt

カタログ番号: B11764904
分子量: 261.09 g/mol
InChIキー: KOCHEPPBLHXCPQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

DL-Isocitric acid trisodium salt is a useful research compound. Its molecular formula is C6H8Na3O7 and its molecular weight is 261.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C6H8Na3O7

分子量

261.09 g/mol

InChI

InChI=1S/C6H8O7.3Na/c7-3(8)1-2(5(10)11)4(9)6(12)13;;;/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13);;;

InChIキー

KOCHEPPBLHXCPQ-UHFFFAOYSA-N

正規SMILES

C(C(C(C(=O)O)O)C(=O)O)C(=O)O.[Na].[Na].[Na]

製品の起源

United States

Foundational & Exploratory

The Role of DL-Isocitric Acid Trisodium Salt in the Citric Acid Cycle: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the pivotal role of isocitrate, and by extension its common laboratory form DL-Isocitric acid trisodium (B8492382) salt, within the citric acid cycle (TCA cycle). The TCA cycle is a fundamental metabolic pathway essential for cellular energy production and the generation of biosynthetic precursors. Isocitrate serves as a key substrate for the enzyme isocitrate dehydrogenase (IDH), a critical regulatory point in the cycle. This document details the biochemical transformation of isocitrate, presents quantitative kinetic data for the enzymes involved, and provides comprehensive experimental protocols for the analysis of isocitrate-dependent reactions. Visualizations of the metabolic pathway and experimental workflows are included to facilitate a deeper understanding of the underlying molecular mechanisms.

Introduction: The Citric Acid Cycle and the Significance of Isocitrate

The citric acid cycle, also known as the Krebs cycle or tricarboxylic acid (TCA) cycle, is a series of chemical reactions used by all aerobic organisms to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins.[1][2] This metabolic hub occurs in the mitochondrial matrix of eukaryotes and the cytoplasm of prokaryotes.[2] The cycle is a central driver of cellular respiration, generating ATP, reduced coenzymes (NADH and FADH2), and precursors for various biosynthetic pathways.[3]

Isocitrate, a six-carbon molecule, is a key intermediate in this cycle. It is formed from the isomerization of citrate (B86180) and is subsequently oxidatively decarboxylated to the five-carbon molecule α-ketoglutarate.[3] This reaction is a crucial, often irreversible, and highly regulated step in the TCA cycle.[4] In laboratory settings, the stable salt form, DL-Isocitric acid trisodium salt, is widely used as a substrate for in vitro studies of the citric acid cycle and the enzymes that metabolize isocitrate.[5][6]

The Biochemical Conversion of Isocitrate

The conversion of isocitrate to α-ketoglutarate is catalyzed by the enzyme isocitrate dehydrogenase (IDH). This process is a two-step reaction involving both oxidation and decarboxylation.[4]

  • Oxidation: The secondary alcohol group of isocitrate is oxidized to a ketone, forming the intermediate oxalosuccinate. This oxidation is coupled with the reduction of an electron acceptor, either NAD+ to NADH or NADP+ to NADPH, depending on the IDH isoform.[4]

  • Decarboxylation: The carboxyl group beta to the ketone in oxalosuccinate is removed, releasing a molecule of carbon dioxide (CO2) and forming α-ketoglutarate.[4]

This reaction is a major regulatory point of the citric acid cycle. The activity of IDH is influenced by the cellular energy status, with ATP and NADH acting as inhibitors and ADP acting as an activator.[7]

Isocitrate Dehydrogenase Isoforms

In mammals, there are three main isoforms of isocitrate dehydrogenase:

  • IDH1: Located in the cytoplasm and peroxisomes, this isoform uses NADP+ as a cofactor and plays a role in lipid metabolism and cellular defense against oxidative stress.[4]

  • IDH2: Found in the mitochondria, this isoform also uses NADP+ and is involved in mitochondrial redox balance.[4]

  • IDH3: This mitochondrial isoform is a key component of the citric acid cycle and utilizes NAD+ as its cofactor. Its activity is allosterically regulated by effectors such as ADP and Ca2+.[4][7]

Quantitative Data: Enzyme Kinetics of Isocitrate Dehydrogenase

The kinetic parameters of isocitrate dehydrogenase provide valuable insights into its function and regulation. The Michaelis constant (Km) for isocitrate indicates the substrate concentration at which the enzyme operates at half of its maximum velocity (Vmax), reflecting the enzyme's affinity for its substrate. The inhibition constant (Ki) quantifies the potency of an inhibitor.

Enzyme IsoformOrganism/TissueSubstrateKm (µM)VmaxInhibitorKi (nM)Reference
NADP-IDHBovine Adrenal CortexD,L-Isocitrate2.3 and 63-NADP.H0.32 mM[4]
IDH1 (R132H mutant)Human---Compound 2190[8]
IDH1 (R132H mutant)Human---Compound 75900[8]
IDH1 (R132H mutant)Human---Compound 84500[8]
IDH1 (R132H mutant)Human---Compound 19870[8]
IDH1 (R132H mutant)Human---Various140 - 8200[8]

Experimental Protocols

This compound is a critical reagent for a variety of experimental procedures aimed at elucidating the function of the citric acid cycle and its associated enzymes.

Spectrophotometric Assay of Isocitrate Dehydrogenase Activity

This protocol describes a continuous spectrophotometric rate determination of NADP-dependent isocitrate dehydrogenase activity. The assay measures the increase in absorbance at 340 nm resulting from the reduction of NADP+ to NADPH.

Materials:

  • This compound

  • β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP+)

  • Glycylglycine buffer

  • Manganese Chloride (MnCl2)

  • Isocitrate Dehydrogenase enzyme solution

  • Spectrophotometer with a thermostatted cuvette holder at 37°C

  • Cuvettes with a 1 cm light path

Procedure:

  • Reagent Preparation:

    • Glycylglycine Buffer (250 mM, pH 7.4 at 37°C): Prepare in deionized water and adjust the pH with 1 M NaOH.

    • DL-Isocitric Acid Solution (6.6 mM): Dissolve this compound in the Glycylglycine Buffer.

    • β-NADP Solution (20 mM): Prepare in deionized water.

    • Manganese Chloride Solution (18 mM): Prepare in deionized water.

    • Isocitrate Dehydrogenase Enzyme Solution (0.3 - 0.6 units/mL): Prepare immediately before use in cold Glycylglycine Buffer.

  • Assay Mixture Preparation (per cuvette):

ReagentTest (mL)Blank (mL)
Deionized Water1.951.95
Glycylglycine Buffer0.500.60
DL-Isocitric Acid Solution0.200.20
β-NADP Solution0.150.15
Manganese Chloride Solution0.100.10
  • Measurement:

    • Mix the contents of the cuvettes by inversion and equilibrate to 37°C.

    • Monitor the absorbance at 340 nm until it is constant.

    • Initiate the reaction by adding 0.10 mL of the Isocitrate Dehydrogenase Enzyme Solution to the "Test" cuvette.

    • Immediately mix by inversion and record the increase in absorbance at 340 nm for approximately 5 minutes.

    • Determine the maximum linear rate of absorbance change per minute (ΔA340nm/minute) for both the "Test" and "Blank".

  • Calculation of Enzyme Activity:

    • The activity of the enzyme in units per mL is calculated using the Beer-Lambert law, where one unit is defined as the amount of enzyme that converts 1.0 µmole of isocitrate to α-ketoglutarate per minute at pH 7.4 at 37°C.

Analysis of Mitochondrial Respiration using High-Resolution Respirometry

This protocol outlines the use of this compound as a substrate to assess mitochondrial function, specifically the activity of Complex I of the electron transport chain, in permeabilized cells or isolated mitochondria.

Materials:

  • High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

  • Permeabilized cells or isolated mitochondria

  • Mitochondrial respiration medium (e.g., MiR05)

  • This compound solution

  • Malate (B86768) solution

  • ADP solution

  • Cytochrome c solution

  • Inhibitors of the electron transport chain (e.g., rotenone (B1679576), antimycin A)

Procedure:

  • Instrument Calibration and Preparation: Calibrate the oxygen sensors of the respirometer according to the manufacturer's instructions. Add the mitochondrial respiration medium to the chambers and allow it to equilibrate to the desired temperature (e.g., 37°C).

  • Sample Addition: Add a known quantity of permeabilized cells or isolated mitochondria to the chambers.

  • Substrate Addition:

    • Add malate to the chambers. Malate is required to regenerate oxaloacetate, which is necessary for the continuous operation of the citric acid cycle.

    • Add a saturating concentration of this compound to initiate respiration through Complex I.

  • Measurement of State 2 Respiration: Record the oxygen consumption rate in the presence of substrate but without ADP. This represents the basal or "leak" respiration.

  • Measurement of State 3 Respiration: Add a saturating concentration of ADP to stimulate ATP synthesis and measure the maximal coupled respiration rate.

  • Integrity Check: Add cytochrome c to assess the integrity of the outer mitochondrial membrane. A significant increase in respiration indicates a damaged membrane.

  • Inhibitor Titrations: Sequentially add inhibitors to dissect the contribution of different respiratory complexes to oxygen consumption. For example, adding rotenone will inhibit Complex I, allowing for the subsequent measurement of Complex II-linked respiration with the addition of succinate.

Metabolic Flux Analysis using Isotope Labeling

This advanced technique traces the metabolic fate of isocitrate through the citric acid cycle and connected pathways using stable isotope-labeled precursors.

Materials:

  • Stable isotope-labeled DL-isocitric acid (e.g., 13C-labeled)

  • Cell culture or experimental organism

  • Metabolite extraction reagents (e.g., cold methanol, chloroform)

  • Analytical instrumentation (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS))

Procedure:

  • Labeling Experiment: Introduce the isotope-labeled isocitric acid to the biological system (e.g., cell culture medium).

  • Sample Collection: At various time points, harvest the cells or tissues and quench metabolic activity rapidly, typically by flash-freezing in liquid nitrogen.

  • Metabolite Extraction: Extract the intracellular metabolites using a suitable protocol, such as a biphasic extraction with methanol, chloroform, and water, to separate polar and nonpolar metabolites.

  • Sample Analysis: Analyze the polar fraction containing the citric acid cycle intermediates by GC-MS or LC-MS to determine the mass isotopomer distribution of each metabolite.

  • Flux Calculation: Use computational models and software to calculate the metabolic fluxes through the citric acid cycle and related pathways based on the incorporation of the stable isotopes into the downstream metabolites.[9][10]

Visualizations

Signaling Pathway: The Citric Acid Cycle

Citric_Acid_Cycle AcetylCoA Acetyl-CoA (2C) Citrate Citrate (6C) AcetylCoA->Citrate Oxaloacetate Oxaloacetate (4C) Oxaloacetate->Citrate Isocitrate Isocitrate (6C) Citrate->Isocitrate AlphaKetoglutarate α-Ketoglutarate (5C) Isocitrate->AlphaKetoglutarate IDH NAD(P)+ -> NAD(P)H CO2 SuccinylCoA Succinyl-CoA (4C) AlphaKetoglutarate->SuccinylCoA α-KGDH NAD+ -> NADH CO2 Succinate Succinate (4C) SuccinylCoA->Succinate GDP -> GTP Fumarate Fumarate (4C) Succinate->Fumarate FAD -> FADH2 Malate Malate (4C) Fumarate->Malate Malate->Oxaloacetate NAD+ -> NADH

Caption: A simplified diagram of the Citric Acid Cycle highlighting the conversion of Isocitrate.

Experimental Workflow: Isocitrate Dehydrogenase Assay

IDH_Assay_Workflow ReagentPrep Reagent Preparation (Buffer, Substrate, Cofactor) AssayMix Prepare Assay Mixture in Cuvette ReagentPrep->AssayMix Equilibrate Equilibrate to 37°C AssayMix->Equilibrate AddEnzyme Add Isocitrate Dehydrogenase Equilibrate->AddEnzyme MeasureAbs Measure Absorbance at 340 nm (Kinetic Read) AddEnzyme->MeasureAbs DataAnalysis Calculate ΔA340/min MeasureAbs->DataAnalysis CalcActivity Calculate Enzyme Activity DataAnalysis->CalcActivity

Caption: Workflow for the spectrophotometric assay of isocitrate dehydrogenase activity.

Logical Relationship: Regulation of Isocitrate Dehydrogenase

IDH_Regulation IDH Isocitrate Dehydrogenase ATP ATP ATP->IDH Allosteric Inhibition NADH NADH NADH->IDH Product Inhibition ADP ADP ADP->IDH Allosteric Activation Ca2 Ca2+ Ca2->IDH Allosteric Activation (IDH3)

Caption: Allosteric regulation of Isocitrate Dehydrogenase activity.

Conclusion

This compound is an indispensable tool for the study of the citric acid cycle and the function of isocitrate dehydrogenase. As a key substrate at a major regulatory checkpoint of central carbon metabolism, isocitrate's conversion to α-ketoglutarate has profound implications for cellular energy homeostasis and biosynthesis. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to investigate the intricate role of isocitrate in both normal physiology and disease states. A thorough understanding of the kinetics and regulation of isocitrate dehydrogenase, facilitated by the use of this compound, is critical for the development of novel therapeutic strategies targeting metabolic pathways.

References

An In-Depth Technical Guide to the Biochemical Properties of DL-Isocitric Acid Trisodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Isocitric acid trisodium (B8492382) salt is a key intermediate in cellular metabolism, playing a pivotal role in the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. As a racemic mixture of D- and L-threo-isocitric acid, this compound serves as a crucial substrate for several enzymes, making it an indispensable tool in biochemical research and a subject of interest in drug development. This technical guide provides a comprehensive overview of the biochemical properties of DL-Isocitric acid trisodium salt, including its physicochemical characteristics, its central role in metabolic pathways, and detailed experimental protocols for its use in enzymatic assays.

Physicochemical Properties

This compound is a white to off-white crystalline powder that is readily soluble in water.[1] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
Chemical Formula C₆H₅Na₃O₇[2]
Molecular Weight 258.07 g/mol (anhydrous basis)[3][4]
CAS Number 1637-73-6[3]
Appearance White to light yellow solid/crystalline powder[2][5]
Solubility Soluble in water (100 mg/mL[2]; 90 mg/mL at 25°C[6]; 5 mg/mL in PBS pH 7.2[7])[2][6][7]
Stability Stable for at least 4 years when stored at -20°C. Stock solutions can be stored at -80°C for 6 months or -20°C for 1 month.[7][8] It is recommended to keep the container tightly closed in a dry and well-ventilated place.[1][1][7][8]
Purity Commercially available with purities of ≥93% to ≥98%.[3][6][3][6]

Role in Biochemical Pathways

DL-Isocitric acid is a critical intermediate in the TCA cycle, a series of chemical reactions used by all aerobic organisms to release stored energy.[9] Specifically, the D-threo-isomer is a substrate for the enzyme isocitrate dehydrogenase (IDH), which catalyzes its oxidative decarboxylation to α-ketoglutarate.[10] This reaction is a key regulatory point in the TCA cycle and results in the production of the reducing equivalents NADH or NADPH.[10]

TCA_Cycle_Focus cluster_enzymes Enzymatic Conversions Citrate Citrate Isocitrate DL-Isocitric Acid Citrate->Isocitrate Isomerization AlphaKetoglutarate α-Ketoglutarate Isocitrate->AlphaKetoglutarate Oxidative Decarboxylation (NADH/NADPH + CO₂) SuccinylCoA Succinyl-CoA AlphaKetoglutarate->SuccinylCoA Oxidative Decarboxylation (NADH + CO₂) Aconitase Aconitase IDH Isocitrate Dehydrogenase KGDH α-Ketoglutarate Dehydrogenase IDH_Assay_Workflow start Start reagent_prep Prepare Reagents A, B, C, D, E start->reagent_prep pipette Pipette Reagents into Cuvettes (Test and Blank) reagent_prep->pipette equilibrate Equilibrate to 37°C Monitor A340nm until constant pipette->equilibrate add_enzyme Add Enzyme Solution (Reagent E) to Test Cuvette equilibrate->add_enzyme record Record Increase in A340nm for ~5 minutes add_enzyme->record calculate Calculate ΔA340nm/minute record->calculate end End calculate->end

References

Unraveling the Metabolic Crossroads: The Pivotal Role of DL-Isocitric Acid Trisodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

DL-Isocitric acid trisodium (B8492382) salt, the stable salt form of the metabolic intermediate isocitrate, holds a central position in cellular metabolism. As a key substrate in the tricarboxylic acid (TCA) cycle, its mechanism of action is fundamental to cellular energy production, biosynthesis, and redox balance. This in-depth technical guide provides a comprehensive overview of the core metabolic pathways influenced by isocitrate, tailored for researchers, scientists, and drug development professionals. We will delve into its enzymatic conversion, its role in amino acid metabolism, and the regulatory mechanisms that govern these processes, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

Core Mechanism of Action: A Substrate for Isocitrate Dehydrogenase

The primary mechanism of action of isocitrate revolves around its role as a substrate for the enzyme isocitrate dehydrogenase (IDH).[1][2][3] This enzyme catalyzes the oxidative decarboxylation of isocitrate to produce alpha-ketoglutarate (B1197944) (α-KG) and carbon dioxide (CO2).[1][2][3][4] This reaction is a critical, rate-limiting step in the TCA cycle.[5]

There are three main isoforms of IDH in humans, each with distinct localizations and cofactor dependencies:

  • IDH1: Located in the cytoplasm and peroxisomes, it utilizes NADP+ as a cofactor.[6][7]

  • IDH2: Found in the mitochondria, it also uses NADP+.[1][7]

  • IDH3: A mitochondrial enzyme that is a key component of the TCA cycle and uses NAD+ as its cofactor.[1][3][7]

The conversion of isocitrate to α-KG is a two-step process involving the oxidation of isocitrate to oxalosuccinate, followed by a decarboxylation step.[1] This reaction is essential for generating reducing equivalents in the form of NADH or NADPH, which are vital for ATP production and antioxidant defense.[3]

Interplay with Metabolic Pathways

The action of isocitrate extends beyond the TCA cycle, directly influencing amino acid metabolism and other biosynthetic pathways through the production of α-KG.

The Tricarboxylic Acid (TCA) Cycle

The TCA cycle is the central hub of cellular respiration, responsible for the oxidation of acetyl-CoA to generate ATP. Isocitrate is a six-carbon intermediate in this cycle, formed from the isomerization of citrate.[4] Its subsequent conversion to the five-carbon molecule α-KG is a key regulatory point.[4] The activity of IDH3, the primary TCA cycle enzyme, is allosterically regulated by the cell's energy status. It is activated by ADP and Ca2+ and inhibited by ATP and NADH.[5][8]

TCA_Cycle Citrate Citrate (6C) Isocitrate Isocitrate (6C) Citrate->Isocitrate aKG α-Ketoglutarate (5C) Isocitrate->aKG SuccinylCoA Succinyl-CoA (4C) aKG->SuccinylCoA Glutamate_Metabolism Isocitrate Isocitrate aKG α-Ketoglutarate Isocitrate->aKG Isocitrate Dehydrogenase Glutamate Glutamate aKG->Glutamate Aminotransferase + Amino Acid AminoAcid Amino Acid Glutamate->aKG - α-Keto Acid KetoAcid α-Keto Acid AminoAcid->KetoAcid IDH_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction and Measurement cluster_analysis Data Analysis Buffer Prepare Reaction Buffer (Tris-HCl, MgCl2/MnCl2, NAD+/NADP+) Enzyme Add Enzyme Source (e.g., cell lysate) Buffer->Enzyme Substrate Initiate with DL-Isocitric Acid Enzyme->Substrate Measure Monitor Absorbance at 340 nm Substrate->Measure Calculate Calculate Enzyme Activity Measure->Calculate

References

Isocitrate: A Pivotal Intermediate in the Tricarboxylic Acid Cycle—Discovery, Biochemical Significance, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The tricarboxylic acid (TCA) cycle is a central hub of cellular metabolism, and the discovery of its intermediates was a landmark achievement in biochemistry. This technical guide provides a comprehensive overview of the discovery and significance of isocitrate, a key six-carbon intermediate in this vital pathway. We delve into the historical context of its identification, its unique biochemical properties, and its critical role in cellular energy production and biosynthesis. This document further details the experimental protocols used to elucidate its function, presents quantitative data on enzyme kinetics and metabolite concentrations, and explores the regulation of its metabolic flux. Finally, we discuss the burgeoning importance of isocitrate and its associated enzymes, particularly isocitrate dehydrogenase, as targets for drug development in oncology and other therapeutic areas.

Historical Perspective: The Unraveling of the Citric Acid Cycle and the Discovery of Isocitrate

The elucidation of the citric acid cycle, also known as the Krebs cycle or the tricarboxylic acid (TCA) cycle, was a monumental scientific endeavor of the early 20th century. Sir Hans Adolf Krebs, awarded the Nobel Prize in Physiology or Medicine in 1953 for this discovery, meticulously pieced together a series of biochemical reactions that explained the cellular oxidation of pyruvate.[1][2] His work, built upon the findings of other eminent scientists like Albert Szent-Györgyi and Carl Martius, revealed a cyclic pathway rather than a linear series of reactions.[1]

Initial studies in the 1930s on pigeon breast muscle—a tissue with a high respiratory rate—were instrumental in these discoveries.[1][2] Using techniques such as the Warburg manometer to measure oxygen consumption, Krebs and his colleagues observed that the addition of certain dicarboxylic and tricarboxylic acids, including citrate (B86180), succinate, fumarate, and malate, stimulated a disproportionately high rate of oxygen uptake in minced muscle tissue.[1] This catalytic effect suggested their involvement in a cyclical process that regenerated the initial reactants.

The identification of isocitrate as a key intermediate was a crucial step in completing the cycle. It was established that citrate was converted to isocitrate, which was then oxidatively decarboxylated.[3] This pivotal discovery helped to connect the known reactions and solidify the cyclical nature of the pathway.

Biochemical Properties and Role of Isocitrate in the TCA Cycle

Isocitrate is a structural isomer of citrate, both being tricarboxylic acids.[4] Within the mitochondrial matrix, citrate is isomerized to isocitrate in a reaction catalyzed by the enzyme aconitase.[4][5] This seemingly simple isomerization is a critical step as it repositions the hydroxyl group of the molecule, setting the stage for the subsequent oxidative decarboxylation.

The aconitase-catalyzed reaction proceeds via a cis-aconitate intermediate and involves a stereospecific dehydration followed by a hydration step.[4][6] The reaction is reversible and operates near equilibrium within the mitochondria.[5]

Following its formation, isocitrate is acted upon by the enzyme isocitrate dehydrogenase (IDH).[7] This enzyme catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate, a five-carbon molecule.[7] This reaction is a key regulatory point in the TCA cycle and is coupled to the reduction of NAD+ to NADH.[7] The NADH produced is a crucial electron carrier that donates its electrons to the electron transport chain, ultimately driving the synthesis of ATP.

Experimental Protocols

The elucidation of isocitrate's role in the TCA cycle was made possible by a combination of innovative experimental techniques for the time. Modern biochemical and analytical methods have further refined our understanding.

Isolation of Mitochondria from Tissue

To study the reactions of the TCA cycle in vitro, it is essential to first isolate the mitochondria, the powerhouse of the cell where these reactions occur.

Materials:

  • Fresh tissue (e.g., rat liver, pigeon breast muscle)

  • Ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)

  • Dounce homogenizer

  • Refrigerated centrifuge

Protocol:

  • Mince the fresh tissue in ice-cold isolation buffer.

  • Homogenize the minced tissue using a Dounce homogenizer with a loose-fitting pestle to break open the cells while leaving the mitochondria intact.

  • Centrifuge the homogenate at a low speed (e.g., 600 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Carefully collect the supernatant and centrifuge it at a higher speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant and gently resuspend the mitochondrial pellet in fresh, ice-cold isolation buffer.

  • Repeat the high-speed centrifugation step to wash the mitochondria.

  • Resuspend the final mitochondrial pellet in a minimal volume of the desired assay buffer.

Aconitase Activity Assay

The activity of aconitase can be measured by monitoring the conversion of citrate to isocitrate, which is then coupled to the reduction of NADP+ by isocitrate dehydrogenase.

Materials:

  • Isolated mitochondria or purified aconitase

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Citrate solution (substrate)

  • NADP+ solution

  • Isocitrate dehydrogenase (coupling enzyme)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Protocol:

  • In a cuvette, combine the assay buffer, NADP+ solution, and isocitrate dehydrogenase.

  • Add the mitochondrial extract or purified aconitase to the cuvette and mix gently.

  • Initiate the reaction by adding the citrate solution.

  • Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADPH.

  • The rate of change in absorbance is directly proportional to the aconitase activity.

Isocitrate Dehydrogenase (IDH) Activity Assay

The activity of NAD+-dependent isocitrate dehydrogenase can be measured directly by monitoring the reduction of NAD+ to NADH.

Materials:

  • Isolated mitochondria or purified IDH

  • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • Isocitrate solution (substrate)

  • NAD+ solution

  • Spectrophotometer capable of measuring absorbance at 340 nm

Protocol:

  • In a cuvette, combine the assay buffer and NAD+ solution.

  • Add the mitochondrial extract or purified IDH and mix.

  • Initiate the reaction by adding the isocitrate solution.

  • Monitor the increase in absorbance at 340 nm, which reflects the production of NADH.

  • The initial rate of absorbance change is proportional to the IDH activity.

Data Presentation: Quantitative Insights into Isocitrate Metabolism

The following tables summarize key quantitative data related to isocitrate and its associated enzymes in the TCA cycle.

Table 1: Physicochemical Properties of Isocitrate

PropertyValue
Chemical FormulaC₆H₈O₇
Molar Mass192.12 g/mol
pKa values3.29, 4.71, 6.40
Stereoisomers(2R,3S)-isocitrate is the biological isomer

Table 2: Kinetic Parameters of Enzymes Acting on Isocitrate

EnzymeSubstrateKm (µM)Vmax (units/mg protein)Source Organism/Tissue
Mitochondrial AconitaseCitrate150 - 250Not readily availableMammalian Heart
Isocitrate50 - 100Not readily availableMammalian Heart
NAD+-Isocitrate DehydrogenaseIsocitrate10 - 50VariableMammalian Heart
NADP+-Isocitrate DehydrogenaseIsocitrate53.03 ± 5.6338.48 ± 1.62 s⁻¹Micrarchaeon (recombinant)

Note: Kinetic parameters can vary significantly depending on the experimental conditions (pH, temperature, ionic strength) and the specific isoform of the enzyme.

Table 3: Regulation of Mammalian NAD+-Isocitrate Dehydrogenase

RegulatorEffectKi (µM)Notes
ATPInhibition~100-200Allosteric inhibitor, decreases affinity for isocitrate.[8]
NADHInhibition~4.3Competitive inhibitor with respect to NAD+.[8]
ADPActivation-Allosteric activator, increases affinity for isocitrate.[8]
Ca²⁺Activation-Increases the maximal velocity of the enzyme.

Table 4: Approximate Concentrations of TCA Cycle Intermediates in the Mitochondrial Matrix

MetaboliteConcentration (mM)
Citrate0.5 - 1.0
Isocitrate 0.02 - 0.05
α-Ketoglutarate0.1 - 0.5
Succinyl-CoA0.01 - 0.1
Succinate0.5 - 1.0
Fumarate0.05 - 0.1
Malate0.2 - 0.5
Oxaloacetate0.001 - 0.01

Note: These concentrations are estimates and can fluctuate based on the metabolic state of the cell.[9]

Visualizing the Role of Isocitrate: Pathways and Workflows

TCA_Cycle Pyruvate Pyruvate AcetylCoA AcetylCoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Citrate Synthase Isocitrate Isocitrate Citrate->Isocitrate Aconitase AlphaKetoglutarate AlphaKetoglutarate Isocitrate->AlphaKetoglutarate Isocitrate Dehydrogenase SuccinylCoA SuccinylCoA AlphaKetoglutarate->SuccinylCoA α-KG Dehydrogenase Succinate Succinate SuccinylCoA->Succinate Succinyl-CoA Synthetase Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase Malate Malate Fumarate->Malate Fumarase Oxaloacetate Oxaloacetate Malate->Oxaloacetate Malate Dehydrogenase Oxaloacetate->Citrate

Caption: The Tricarboxylic Acid (TCA) Cycle highlighting Isocitrate.

Experimental_Workflow cluster_Krebs_Experiments Krebs's Experimental Approach PigeonBreastMuscle Pigeon Breast Muscle (High Respiration) MincedTissue Minced Tissue Suspension PigeonBreastMuscle->MincedTissue WarburgManometer Warburg Manometer (Measure O₂ Consumption) MincedTissue->WarburgManometer AddSubstrate Addition of TCA Intermediates (e.g., Citrate, Isocitrate) WarburgManometer->AddSubstrate ObserveCatalysis Observation of Catalytic Effect (Increased O₂ Uptake) AddSubstrate->ObserveCatalysis InhibitorStudies Inhibitor Studies (e.g., Malonate) ObserveCatalysis->InhibitorStudies PathwayElucidation Elucidation of the Cyclical Pathway InhibitorStudies->PathwayElucidation

Caption: Krebs's Experimental Workflow for TCA Cycle Discovery.

IDH_Regulation Isocitrate Isocitrate IDH Isocitrate Dehydrogenase Isocitrate->IDH AlphaKetoglutarate AlphaKetoglutarate IDH->AlphaKetoglutarate ATP ATP ATP->IDH NADH NADH NADH->IDH ADP ADP ADP->IDH Ca2 Ca²⁺ Ca2->IDH

Caption: Allosteric Regulation of Isocitrate Dehydrogenase.

Significance in Disease and Drug Development

The central role of isocitrate and its metabolizing enzymes in cellular metabolism makes them critical players in various physiological and pathological states. In recent years, mutations in the genes encoding isocitrate dehydrogenase (IDH1 and IDH2) have been identified as key drivers in several types of cancer, including gliomas, acute myeloid leukemia (AML), and cholangiocarcinoma.[10]

These mutations result in a neomorphic enzyme activity, causing the reduction of α-ketoglutarate to 2-hydroxyglutarate (2-HG), an oncometabolite.[10] The accumulation of 2-HG competitively inhibits α-ketoglutarate-dependent dioxygenases, leading to epigenetic dysregulation and a block in cellular differentiation, thereby promoting tumorigenesis.[10]

This discovery has spurred the development of targeted therapies aimed at inhibiting the mutant IDH enzymes. Several small molecule inhibitors of mutant IDH1 and IDH2 have shown promising clinical activity, leading to the approval of drugs such as ivosidenib (B560149) (for IDH1-mutant AML and cholangiocarcinoma) and enasidenib (B560146) (for IDH2-mutant AML). These agents represent a paradigm shift in the treatment of these cancers, moving towards personalized medicine based on the metabolic profile of the tumor.

Beyond cancer, the regulation of isocitrate metabolism is also being investigated in the context of other diseases, including metabolic disorders and neurodegenerative diseases, highlighting the broad therapeutic potential of targeting this critical metabolic node.

Conclusion

The discovery of isocitrate as an intermediate in the TCA cycle was a pivotal moment in our understanding of cellular metabolism. From its initial identification through classic biochemical techniques to its current status as a key therapeutic target, the journey of isocitrate highlights the profound impact of fundamental research on clinical medicine. For researchers, scientists, and drug development professionals, a deep understanding of the biochemistry, regulation, and pathological alterations of isocitrate metabolism is essential for the continued development of innovative therapies that target the metabolic vulnerabilities of diseases. The ongoing exploration of the intricate roles of isocitrate and its associated enzymes promises to uncover new avenues for therapeutic intervention and further illuminate the complexities of cellular life.

References

Chemical structure and stereoisomers of isocitric acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Chemical Structure and Stereoisomers of Isocitric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocitric acid, a key intermediate in the citric acid cycle, is a structural isomer of citric acid. Its stereochemistry plays a crucial role in its biological activity, with only one of its four stereoisomers being naturally occurring and metabolically active. This guide provides a detailed overview of the chemical structure of isocitric acid, a thorough exploration of its stereoisomers, and a summary of its physicochemical properties. Furthermore, it outlines the principles of experimental protocols for the separation and characterization of these isomers and illustrates the stereochemical relationships and the metabolic context of isocitric acid through detailed diagrams.

Chemical Structure of Isocitric Acid

Isocitric acid is a tricarboxylic acid with the chemical formula C₆H₈O₇ and a molar mass of 192.124 g/mol .[1] Its systematic IUPAC name is 1-hydroxypropane-1,2,3-tricarboxylic acid.[1][2] The molecule possesses two chiral centers, at the C2 and C3 positions, which gives rise to four possible stereoisomers.[3]

Stereoisomers of Isocitric Acid

The presence of two stereocenters means that isocitric acid exists as two pairs of enantiomers, which are diastereomers of each other. The nomenclature to distinguish these stereoisomers can be complex, utilizing the D/L system (relative configuration), the erythro/threo nomenclature (describing the relative stereochemistry of adjacent chiral centers), and the R/S system (absolute configuration).

The four stereoisomers of isocitric acid are:

  • threo -D-isocitric acid (also known as (+)-threo-D-isocitrate or D-isocitric acid)

  • threo -L-isocitric acid (also known as (-)-threo-L-isocitrate or L-isocitric acid)

  • erythro -D-isocitric acid

  • erythro -L-isocitric acid

The naturally occurring and biologically active form is threo -D-isocitric acid , which has the (2R,3S) configuration.[3][4] This is the isomer that serves as a substrate for the enzyme isocitrate dehydrogenase in the citric acid cycle.[1][4] The other stereoisomers are not metabolized by cells and can even act as inhibitors of certain enzyme systems.[5]

isocitric_acid_stereoisomers cluster_threo threo Diastereomers cluster_erythro erythro Diastereomers threo-D-isocitric acid\n(2R,3S) threo-D-isocitric acid (2R,3S) threo-L-isocitric acid\n(2S,3R) threo-L-isocitric acid (2S,3R) threo-D-isocitric acid\n(2R,3S)->threo-L-isocitric acid\n(2S,3R) Enantiomers erythro-D-isocitric acid\n(2R,3R) erythro-D-isocitric acid (2R,3R) threo-D-isocitric acid\n(2R,3S)->erythro-D-isocitric acid\n(2R,3R) Diastereomers erythro-L-isocitric acid\n(2S,3S) erythro-L-isocitric acid (2S,3S) threo-D-isocitric acid\n(2R,3S)->erythro-L-isocitric acid\n(2S,3S) Diastereomers threo-L-isocitric acid\n(2S,3R)->erythro-D-isocitric acid\n(2R,3R) Diastereomers threo-L-isocitric acid\n(2S,3R)->erythro-L-isocitric acid\n(2S,3S) Diastereomers erythro-D-isocitric acid\n(2R,3R)->erythro-L-isocitric acid\n(2S,3S) Enantiomers

Caption: Stereoisomers of Isocitric Acid

Physicochemical Properties

The stereoisomers of isocitric acid share very similar physicochemical properties, which makes their separation challenging.[1][3] Comprehensive quantitative data for each individual stereoisomer is scarce in the literature. The following table summarizes the available data for isocitric acid, with the understanding that these values may not be specific to a single stereoisomer unless stated.

PropertyValueReference
Molecular Formula C₆H₈O₇[1]
Molar Mass 192.124 g/mol [1]
Melting Point 105 °C[1]
pKa Values pKa₁: 3.29, pKa₂: 4.71, pKa₃: 6.4
Water Solubility 466 mg/mL[6]
Optical Rotation ([α]D) Data for individual stereoisomers is not readily available.

Experimental Protocols for Separation and Characterization

The separation of isocitric acid stereoisomers is a significant challenge due to their similar chemical and physical properties.[1][5]

Separation of Stereoisomers

Principle: Chiral chromatography is the most effective method for separating the stereoisomers of isocitric acid. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Methodology: Chiral High-Performance Liquid Chromatography (HPLC)

  • Column Selection: A chiral stationary phase is crucial. Columns based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose) or cyclodextrins are often used for the separation of acidic chiral compounds.

  • Mobile Phase: The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol, ethanol, or acetonitrile) and an aqueous buffer. The pH of the buffer is a critical parameter and is usually maintained in the acidic range to ensure the carboxylic acid groups are in a consistent protonation state.

  • Detection: UV detection at a low wavelength (around 210 nm) is commonly employed for the detection of isocitric acid, as it lacks a strong chromophore.

  • Optimization: The separation is optimized by adjusting the composition of the mobile phase, the flow rate, and the column temperature.

Characterization of Stereoisomers

Principle: Once separated, the individual stereoisomers can be characterized using various analytical techniques.

Methodologies:

  • Polarimetry: Measures the optical rotation of each isomer, which will be equal in magnitude but opposite in sign for enantiomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the chemical structure. To distinguish between enantiomers, a chiral shift reagent may be employed.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the identity of the compound.

  • X-ray Crystallography: Can be used to determine the absolute configuration of a crystalline derivative of the stereoisomer.

Biological Significance and Metabolic Pathway

The biological activity of isocitric acid is highly stereospecific. Only the (2R,3S)-isomer, threo-D-isocitric acid, is recognized by the enzyme aconitase and subsequently by isocitrate dehydrogenase in the citric acid (TCA) cycle.

The Citric Acid (TCA) Cycle

The TCA cycle is a central metabolic pathway for the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins into carbon dioxide and water, generating ATP. Isocitrate is a key intermediate in this cycle.

TCA_cycle Citrate (B86180) Citrate Isocitrate (2R,3S)-Isocitrate Citrate->Isocitrate Aconitase alpha_Ketoglutarate α-Ketoglutarate Isocitrate->alpha_Ketoglutarate Isocitrate Dehydrogenase (NAD+ -> NADH + H+) (CO2)

Caption: Isocitrate in the Citric Acid Cycle

The enzyme aconitase catalyzes the stereospecific isomerization of citrate to isocitrate.[4] This reaction proceeds via a cis-aconitate intermediate. Aconitase is highly specific for producing the (2R,3S)-stereoisomer of isocitrate. Subsequently, isocitrate dehydrogenase catalyzes the oxidative decarboxylation of (2R,3S)-isocitrate to α-ketoglutarate, a key regulatory step in the TCA cycle.

Conclusion

Isocitric acid is a structurally simple yet stereochemically complex molecule of fundamental biological importance. The existence of four stereoisomers, with only one being biologically active, underscores the high degree of stereospecificity in metabolic pathways. While the separation and individual characterization of these isomers present experimental challenges, techniques such as chiral chromatography are instrumental in their analysis. A thorough understanding of the structure and stereochemistry of isocitric acid is essential for researchers in the fields of biochemistry, drug development, and metabolic engineering.

References

DL-Isocitric acid trisodium salt as an endogenous metabolite

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to DL-Isocitric Acid Trisodium (B8492382) Salt as an Endogenous Metabolite

Audience: Researchers, scientists, and drug development professionals.

Introduction

DL-Isocitric acid trisodium salt is the sodium salt of isocitric acid, a key endogenous metabolite and an essential intermediate in cellular metabolism.[1][2] As a structural isomer of citric acid, isocitrate sits (B43327) at a crucial branch point in the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle.[3][4] Its metabolic fate is central to cellular energy production, biosynthetic processes, and redox homeostasis.[5][6] This technical guide provides a comprehensive overview of the role of isocitrate, the enzymes that govern its conversion, its involvement in signaling pathways, and its implications in pathophysiology. Furthermore, it details relevant experimental protocols for its study and presents key quantitative data.

Core Metabolic Role in the Tricarboxylic Acid (TCA) Cycle

The primary and most well-understood role of isocitrate is as an intermediate in the TCA cycle, a series of chemical reactions used by all aerobic organisms to release stored energy.[7]

  • Formation from Citrate (B86180): Isocitrate is formed from citrate in a reversible isomerization reaction catalyzed by the enzyme aconitase (ACO).[3][8] This reaction involves an intermediate, cis-aconitate.

  • Conversion to α-Ketoglutarate: Isocitrate is then subjected to oxidative decarboxylation to form α-ketoglutarate (α-KG), a five-carbon molecule.[9][10] This irreversible reaction is a critical rate-limiting step in the TCA cycle and is catalyzed by the enzyme isocitrate dehydrogenase (IDH).[3][4] The process occurs in two steps:

    • Oxidation of isocitrate to the unstable intermediate oxalosuccinate, which involves the transfer of a hydride to an electron acceptor (NAD⁺ or NADP⁺).[10]

    • Decarboxylation of oxalosuccinate, which releases a molecule of carbon dioxide (CO₂).[10][11]

This conversion is the first of two decarboxylation steps in the TCA cycle and links the breakdown of carbohydrates, fats, and proteins to the production of electron carriers for ATP synthesis.[10]

TCACycle cluster_products Citrate Citrate Isocitrate Isocitrate Citrate->Isocitrate Aconitase alphaKG α-Ketoglutarate Isocitrate->alphaKG Isocitrate Dehydrogenase (IDH) NADH NAD(P)H Isocitrate->NADH CO2 CO2 Isocitrate->CO2 NAD NAD(P)+ NAD->Isocitrate

Caption: The central conversion of Isocitrate in the TCA cycle.

Key Enzymes: The Isocitrate Dehydrogenase (IDH) Family

The conversion of isocitrate is catalyzed by a family of isocitrate dehydrogenase (IDH) enzymes. In mammals, there are three main isoforms, which differ in their subcellular localization and their required cofactor (NAD⁺ or NADP⁺).[12][13]

  • IDH1: This NADP⁺-dependent enzyme is found predominantly in the cytoplasm and peroxisomes.[10][14] It plays a significant role in generating cytosolic NADPH for antioxidant defense and other reductive biosynthetic processes.[14][15]

  • IDH2: A mitochondrial NADP⁺-dependent enzyme, IDH2 is a major producer of mitochondrial NADPH, which is critical for limiting the accumulation of mitochondrial reactive oxygen species (ROS).[10][12][16]

  • IDH3: This is the canonical TCA cycle enzyme. It is located in the mitochondrial matrix, is NAD⁺-dependent, and its activity is tightly regulated by allosteric effectors.[10][17] It functions as a heterooctamer.[18]

The existence of these distinct isoforms highlights the diverse roles of isocitrate metabolism, connecting the TCA cycle with cellular redox state and biosynthesis.[8]

Regulatory Mechanisms of Isocitrate Metabolism

The flux through the isocitrate-to-α-KG step is a major control point of the TCA cycle, regulated primarily by the activity of IDH3.[3][4]

  • Allosteric Regulation: IDH3 activity is modulated by the energy status of the cell.[17]

    • Activators: ADP and Ca²⁺ act as allosteric activators. High levels of ADP signal a low-energy state, stimulating the TCA cycle to produce more NADH for ATP synthesis.[3][17][18]

    • Inhibitors: ATP and NADH are potent inhibitors.[4][17][18] High concentrations of these molecules indicate an energy-replete state, thus slowing down the TCA cycle.

  • Substrate Availability: The rate of the reaction is also dependent on the availability of its substrates: isocitrate and NAD⁺.[17]

  • Phosphorylation (in bacteria): In some organisms like E. coli, IDH activity is regulated by reversible phosphorylation.[9][19]

IDH_Regulation cluster_regulators Allosteric Regulators Isocitrate Isocitrate IDH Isocitrate Dehydrogenase (IDH3) Isocitrate->IDH alphaKG α-Ketoglutarate IDH->alphaKG  TCA Cycle Flux ADP ADP ADP->IDH Activates Ca2 Ca2+ Ca2->IDH Activates ATP ATP ATP->IDH Inhibits NADH NADH NADH->IDH Inhibits

Caption: Allosteric regulation of mitochondrial IDH3 activity.

Broader Signaling and Pathophysiological Roles

Beyond its central role in energy metabolism, isocitrate is involved in a variety of signaling and disease-related pathways.

NADPH Production and Oxidative Stress

The NADP⁺-dependent IDH1 and IDH2 isoforms are primary producers of NADPH in the cytosol and mitochondria, respectively.[14] NADPH is the principal reducing equivalent used by glutathione (B108866) reductase to regenerate reduced glutathione (GSH), a critical antioxidant.[20] By supplying NADPH, isocitrate metabolism is essential for protecting cells from damage by reactive oxygen species (ROS).[15][16] Deficiencies in IDH1 or IDH2 can lead to increased oxidative stress and subsequent cellular damage.[15][16]

Oxidative_Stress Isocitrate Isocitrate alphaKG α-KG Isocitrate->alphaKG IDH1/2 IDH1_2 IDH1 (Cytosol) IDH2 (Mitochondria) NADP NADP+ NADPH NADPH NADP->NADPH IDH1/2 Glut_Reductase Glutathione Reductase NADPH->Glut_Reductase GSSG GSSG (Oxidized) GSSG->Glut_Reductase GSH GSH (Reduced) Glut_Reductase->GSH ROS ROS (Oxidative Stress) Neutralized Neutralized Products ROS->Neutralized GSH Assay_Workflow Start Start: Biological Sample (Tissue or Cells) Homogenize Homogenize in Ice-Cold Assay Buffer Start->Homogenize Centrifuge Centrifuge (10,000 x g, 4°C) to Pellet Debris Homogenize->Centrifuge Supernatant Collect Supernatant (Enzyme Source) Centrifuge->Supernatant Plate Pipette into 96-well Plate: - Supernatant - Assay Buffer - NADP+ Supernatant->Plate Initiate Initiate Reaction: Add Isocitrate Substrate Plate->Initiate Measure Measure Absorbance (340nm) Kinetically at 37°C Initiate->Measure Analyze Calculate Activity (ΔOD/min) Measure->Analyze End End: Enzyme Activity (U/L) Analyze->End

References

The Pivotal Role of Isocitrate in Cellular Respiration and Energy Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Isocitrate, a key intermediate in the tricarboxylic acid (TCA) cycle, stands at a critical metabolic crossroads, influencing not only cellular energy production but also a range of signaling pathways that are fundamental to cellular homeostasis, proliferation, and pathology. This technical guide provides an in-depth exploration of the multifaceted functions of isocitrate, with a focus on its enzymatic regulation, its role as a precursor to the signaling molecule α-ketoglutarate (α-KG), and its implications in disease, particularly cancer. This document details the core biochemistry of isocitrate metabolism, presents quantitative data on enzyme kinetics and metabolite concentrations, outlines detailed experimental protocols for its study, and provides visualizations of key pathways and workflows to support advanced research and therapeutic development.

Isocitrate in the Core of Cellular Respiration: The Tricarboxylic Acid Cycle

Isocitrate is a six-carbon tricarboxylic acid that serves as a crucial substrate in the third step of the TCA cycle, a central metabolic pathway for the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins into carbon dioxide and water, generating reducing equivalents for ATP synthesis. In eukaryotic cells, the TCA cycle occurs in the mitochondrial matrix.[1]

The conversion of isocitrate is a rate-limiting step in the TCA cycle and is catalyzed by the enzyme isocitrate dehydrogenase (IDH). This reaction is an oxidative decarboxylation where isocitrate is oxidized and a molecule of carbon dioxide is removed, yielding the five-carbon molecule α-ketoglutarate.[1] During this reaction, a molecule of NAD+ is reduced to NADH, which subsequently donates its electrons to the electron transport chain to drive oxidative phosphorylation.[1]

There are three main isoforms of isocitrate dehydrogenase in mammalian cells, each with distinct localization and coenzyme specificity:

  • IDH1: Located in the cytoplasm and peroxisomes, it utilizes NADP+ as its electron acceptor, producing NADPH.

  • IDH2: Found in the mitochondrial matrix, this isoform also uses NADP+ to generate NADPH.

  • IDH3: This is the canonical TCA cycle enzyme located in the mitochondrial matrix. It is an NAD+-dependent enzyme and is allosterically regulated.[2]

The differential localization and coenzyme usage of these isoforms highlight the diverse roles of isocitrate metabolism beyond the canonical TCA cycle, connecting it to cytoplasmic and peroxisomal processes, including redox balance and fatty acid synthesis.

Quantitative Insights into Isocitrate Metabolism

A quantitative understanding of isocitrate metabolism is essential for building accurate models of cellular bioenergetics and for identifying potential targets for therapeutic intervention. This section provides key quantitative data related to isocitrate concentrations and the kinetic properties of the enzymes that metabolize it.

Cellular Concentrations of Isocitrate

The subcellular concentration of isocitrate is a critical parameter that influences the flux through the TCA cycle and other metabolic pathways. These concentrations can vary depending on the cell type and metabolic state.

Cellular CompartmentReported Concentration RangeSpecies/Cell TypeCitation(s)
Mitochondrial Matrix Tens of micromolar levelsGeneral mammalian[3]
Cytosol Varies, can be influenced by mitochondrial exportRat brain cells[4]

Note: Precise in vivo concentrations are challenging to measure and can fluctuate significantly with metabolic state. The provided values are estimates from the literature.

Comparative Kinetic Parameters of Human Isocitrate Dehydrogenase Isoforms

The kinetic properties of the IDH isoforms determine their substrate affinity and catalytic efficiency, providing insight into their physiological roles.

EnzymeSubstrateKm (μM)kcat (s-1)kcat/Km (M-1s-1)Optimal pHCitation(s)
IDH1 (wild-type) Isocitrate33 ± 41.9 ± 0.15.8 x 1047.5 - 8.0[5]
NADP+3.9 ± 0.6--[5]
IDH2 (wild-type) Isocitrate13 ± 210.3 ± 0.47.9 x 105~7.4[6]
NADP+4.6 ± 0.8--[6]
IDH3 (heterooctamer) Isocitrate~20-50--~7.0[7]
NAD+~80-100--[7]

Note: Kinetic parameters can vary depending on experimental conditions (e.g., temperature, buffer composition, and divalent cation concentration). The values presented here are for comparative purposes.

Signaling Pathways and Logical Relationships of Isocitrate Metabolism

The metabolic fate of isocitrate extends beyond energy production, with its downstream product, α-ketoglutarate, acting as a crucial signaling molecule. This section details the key signaling pathways influenced by isocitrate metabolism.

The Isocitrate-α-Ketoglutarate Axis in Epigenetic Regulation

α-Ketoglutarate is an essential cofactor for a large family of dioxygenases, including the Ten-Eleven Translocation (TET) family of DNA demethylases and the Jumonji C (JmjC) domain-containing histone demethylases.[8] By modulating the activity of these enzymes, the cellular concentration of α-KG, and by extension the flux from isocitrate, can directly influence the epigenetic landscape of the cell.

Mutations in IDH1 and IDH2, commonly found in certain cancers, lead to a neomorphic activity that converts α-KG to the oncometabolite 2-hydroxyglutarate (2-HG).[5] 2-HG is a competitive inhibitor of α-KG-dependent dioxygenases, leading to widespread hypermethylation of DNA and histones, which can drive tumorigenesis.[9]

Epigenetic_Regulation Isocitrate Isocitrate IDH1_2 IDH1/IDH2 Isocitrate->IDH1_2 alpha_KG α-Ketoglutarate TET_enzymes TET Enzymes alpha_KG->TET_enzymes Cofactor JmjC_demethylases JmjC Histone Demethylases alpha_KG->JmjC_demethylases Cofactor IDH1_2->alpha_KG DNA_demethylation DNA Demethylation TET_enzymes->DNA_demethylation Histone_demethylation Histone Demethylation JmjC_demethylases->Histone_demethylation Gene_expression Altered Gene Expression DNA_demethylation->Gene_expression Histone_demethylation->Gene_expression

Isocitrate-α-KG axis and epigenetic regulation.
Isocitrate Metabolism and HIF-1α Signaling

The hypoxia-inducible factor 1-alpha (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen levels. The stability of HIF-1α is regulated by prolyl hydroxylases (PHDs), which are also α-KG-dependent dioxygenases. Under normoxic conditions, PHDs hydroxylate HIF-1α, targeting it for proteasomal degradation. During hypoxia, the lack of oxygen inhibits PHD activity, leading to HIF-1α stabilization and the activation of hypoxic gene expression programs. The availability of α-KG as a PHD cofactor links isocitrate metabolism to the hypoxic response.

HIF1a_Signaling Isocitrate Isocitrate IDH IDH Isocitrate->IDH alpha_KG α-Ketoglutarate PHDs Prolyl Hydroxylases (PHDs) alpha_KG->PHDs Cofactor IDH->alpha_KG HIF1a_hydroxylated Hydroxylated HIF-1α PHDs->HIF1a_hydroxylated Hydroxylates HIF1a HIF-1α HIF1a->HIF1a_hydroxylated HIF1a_stabilization HIF-1α Stabilization & Gene Expression HIF1a->HIF1a_stabilization Proteasomal_degradation Proteasomal Degradation HIF1a_hydroxylated->Proteasomal_degradation Hypoxia Hypoxia Hypoxia->PHDs Inhibits

Isocitrate metabolism and HIF-1α signaling.
Isocitrate and mTOR Signaling

The mechanistic target of rapamycin (B549165) (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and metabolism.[10] Emerging evidence suggests a link between isocitrate metabolism and mTOR signaling. The production of α-KG from isocitrate can influence mTOR activity, although the precise mechanisms are still under investigation. One proposed link is through the activation of HIF-1α by mTOR signaling, which in turn can be influenced by α-KG levels.[11]

mTOR_Signaling Growth_Factors Growth Factors mTORC1 mTORC1 Growth_Factors->mTORC1 HIF1a_activation HIF-1α Activation mTORC1->HIF1a_activation Isocitrate Isocitrate alpha_KG α-Ketoglutarate Isocitrate->alpha_KG IDH PHDs PHDs alpha_KG->PHDs Cofactor PHDs->HIF1a_activation Inhibits

Isocitrate metabolism and mTOR signaling.

Experimental Protocols for the Study of Isocitrate Metabolism

This section provides detailed methodologies for key experiments to investigate the function of isocitrate in cellular respiration and energy metabolism.

Measurement of Isocitrate Dehydrogenase (IDH) Activity

This protocol describes a spectrophotometric assay to measure the activity of NADP+-dependent IDH (IDH1 and IDH2) by monitoring the production of NADPH.

Materials:

  • Spectrophotometer capable of reading absorbance at 340 nm

  • 96-well microplate

  • Cell or tissue lysate

  • IDH Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Isocitrate solution (e.g., 10 mM in assay buffer)

  • NADP+ solution (e.g., 10 mM in assay buffer)

  • Divalent cation solution (e.g., 100 mM MgCl2 or MnCl2)

Procedure:

  • Sample Preparation: Homogenize cells or tissues in ice-cold IDH Assay Buffer. Centrifuge at 13,000 x g for 10 minutes at 4°C to remove insoluble material. The supernatant is the lysate containing IDH.

  • Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing:

    • IDH Assay Buffer (to a final volume of 200 µL)

    • 10 µL of lysate

    • 10 µL of NADP+ solution (final concentration 0.5 mM)

    • 10 µL of divalent cation solution (final concentration 5 mM)

  • Initiate the Reaction: Add 10 µL of isocitrate solution (final concentration 0.5 mM) to each well to start the reaction.

  • Kinetic Measurement: Immediately place the microplate in the spectrophotometer and measure the increase in absorbance at 340 nm every minute for 15-30 minutes at 37°C.

  • Calculation of Activity: Calculate the rate of NADPH production using the Beer-Lambert law (ε of NADPH at 340 nm is 6220 M⁻¹cm⁻¹). One unit of IDH activity is defined as the amount of enzyme that generates 1.0 µmole of NADPH per minute.

Quantification of Isocitrate by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general workflow for the sensitive and specific quantification of isocitrate in biological samples.

Materials:

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • C18 reverse-phase HPLC column

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • 80% Methanol (B129727) for metabolite extraction

  • Isocitrate standard

  • Internal standard (e.g., 13C-labeled isocitrate)

Procedure:

  • Sample Preparation and Metabolite Extraction:

    • Rapidly quench metabolism by flash-freezing cells or tissue in liquid nitrogen.

    • Add ice-cold 80% methanol to the frozen sample.

    • Homogenize or sonicate the sample to lyse cells and extract metabolites.

    • Centrifuge at high speed to pellet debris.

    • Collect the supernatant and dry it under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable volume of mobile phase A.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto the LC-MS/MS system.

    • Separate isocitrate from other metabolites using a gradient of mobile phases A and B.

    • Detect and quantify isocitrate using multiple reaction monitoring (MRM) in negative ion mode. The precursor ion for isocitrate is m/z 191.0, and common product ions are m/z 111.0 and m/z 73.0.

  • Data Analysis:

    • Generate a standard curve using known concentrations of the isocitrate standard.

    • Quantify the amount of isocitrate in the samples by comparing their peak areas to the standard curve, normalized to the internal standard.

13C-Metabolic Flux Analysis (MFA) of the TCA Cycle

This protocol outlines the key steps for tracing the metabolism of isocitrate through the TCA cycle using stable isotope-labeled substrates.[12]

Experimental Workflow:

  • Experimental Design: Select an appropriate 13C-labeled tracer, such as [U-13C]-glucose or [U-13C]-glutamine, to label the acetyl-CoA or α-ketoglutarate pools that feed into the TCA cycle.

  • Isotopic Labeling Experiment: Culture cells in a medium containing the 13C-labeled substrate until a metabolic and isotopic steady state is reached. This typically requires several cell doublings.

  • Metabolite Extraction and Analysis:

    • Quench metabolism and extract intracellular metabolites as described in the LC-MS/MS protocol.

    • Analyze the mass isotopomer distributions of TCA cycle intermediates, including isocitrate, using GC-MS or LC-MS/MS.

  • Computational Flux Estimation:

    • Use a computational model of central carbon metabolism to simulate the expected mass isotopomer distributions for a given set of metabolic fluxes.

    • Estimate the intracellular metabolic fluxes by minimizing the difference between the experimentally measured and the simulated mass isotopomer distributions.

MFA_Workflow Experimental_Design 1. Experimental Design (Select 13C-Tracer) Labeling_Experiment 2. Isotopic Labeling Experiment Experimental_Design->Labeling_Experiment Metabolite_Analysis 3. Metabolite Extraction & MS Analysis Labeling_Experiment->Metabolite_Analysis Flux_Estimation 4. Computational Flux Estimation Metabolite_Analysis->Flux_Estimation Flux_Map Quantitative Flux Map Flux_Estimation->Flux_Map

Experimental workflow for 13C-Metabolic Flux Analysis.

Conclusion

Isocitrate is a central metabolite that plays a far more complex role than simply being an intermediate in the TCA cycle. Its metabolism, tightly regulated by a family of isocitrate dehydrogenase isoforms, is intricately linked to cellular energy status, redox balance, and epigenetic control. The production of α-ketoglutarate from isocitrate provides a direct link between central carbon metabolism and the regulation of gene expression through its role as a cofactor for key epigenetic modifying enzymes. The dysregulation of isocitrate metabolism, particularly through mutations in IDH1 and IDH2, has been identified as a key driver in several cancers, highlighting its potential as a therapeutic target. The experimental protocols and quantitative data provided in this guide offer a framework for researchers and drug development professionals to further investigate the multifaceted roles of isocitrate and to explore novel therapeutic strategies targeting its metabolism.

References

A Researcher's Guide to DL-Isocitric Acid Trisodium Salt: Hydrate vs. Anhydrous Forms

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth comparison of the hydrated and anhydrous forms of DL-Isocitric acid trisodium (B8492382) salt for researchers, scientists, and professionals in drug development. This document outlines the core chemical and physical differences, practical considerations for laboratory use, and detailed experimental protocols.

Core Chemical and Physical Properties

A clear understanding of the fundamental properties of both the hydrated and anhydrous forms of DL-Isocitric acid trisodium salt is crucial for accurate and reproducible experimental design. The key quantitative data are summarized in the table below.

PropertyThis compound Hydrate (B1144303)This compound AnhydrousData Source(s)
Molecular Formula C₆H₅Na₃O₇ · xH₂OC₆H₅Na₃O₇
Molecular Weight 258.07 g/mol (anhydrous basis)258.07 g/mol
CAS Number 1637-73-6 (anhydrous basis)1637-73-6
Appearance White to off-white crystalline powderWhite to almost white crystalline powder
Purity (Assay) ≥93% or ≥95%Typically high purity
Solubility Soluble in waterSlightly soluble in water

Hydrate vs. Anhydrous: Practical Considerations for Researchers

The choice between the hydrated and anhydrous form of this compound extends beyond their basic chemical properties and has practical implications for experimental accuracy and reproducibility.

This compound Hydrate:

The hydrated form is generally more stable in a typical laboratory environment. The presence of water molecules in the crystal lattice can provide a degree of protection against atmospheric moisture, making it less hygroscopic than its anhydrous counterpart. This translates to easier and more accurate weighing, as the mass is less likely to fluctuate due to water absorption from the air. For most standard applications, such as preparing stock solutions for enzyme assays, the hydrate is the preferred and more convenient choice.

This compound Anhydrous:

The anhydrous form is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. This property can introduce significant errors in weighing and concentration calculations if not handled under controlled conditions, such as in a glove box or a desiccator. The primary advantage of the anhydrous form is for experiments where the presence of water could interfere with the reaction, or when a very precise and known concentration of the isocitrate salt is required, free from any bound water.

Key Recommendations:

  • For routine enzyme kinetics and biochemical assays, the hydrated form is recommended due to its ease of handling and greater stability.

  • When using the anhydrous form , it is critical to store it in a desiccator and weigh it quickly in a low-humidity environment to minimize water absorption.

  • Regardless of the form used, it is good laboratory practice to prepare fresh solutions for each experiment to ensure consistency and avoid potential degradation.

Experimental Protocols

This compound is a key substrate for several important enzymes, including isocitrate dehydrogenase (IDH) and isocitrate lyase (ICL). Below are detailed protocols for assaying the activity of these enzymes.

Isocitrate Dehydrogenase (NADP+) Activity Assay

This protocol outlines a continuous spectrophotometric rate determination for NADP+-dependent isocitrate dehydrogenase.

Principle:

Isocitrate dehydrogenase catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate, with the concomitant reduction of NADP+ to NADPH. The increase in absorbance at 340 nm, due to the formation of NADPH, is directly proportional to the enzyme activity.

Reaction: DL-Isocitrate + β-NADP⁺ --(ICDH)--> α-Ketoglutarate + CO₂ + β-NADPH + H⁺

Reagents:

  • Assay Buffer: 250 mM Glycylglycine, pH 7.4 at 37°C.

  • Substrate Solution: 6.6 mM this compound hydrate in Assay Buffer.

  • Cofactor Solution: 20 mM β-Nicotinamide Adenine Dinucleotide Phosphate (β-NADP) in deionized water.

  • Cation Solution: 18 mM Manganese Chloride (MnCl₂) in deionized water.

  • Enzyme Solution: A solution of Isocitrate Dehydrogenase (NADP) in cold Assay Buffer, diluted to a concentration of 0.3 - 0.6 units/mL immediately before use.

Procedure:

  • Pipette the following reagents into suitable cuvettes:

    Reagent Test (mL) Blank (mL)
    Deionized Water 1.95 2.05
    Assay Buffer 0.50 0.50
    Substrate Solution 0.20 0.20
    Cofactor Solution 0.15 0.15

    | Cation Solution | 0.10 | 0.10 |

  • Mix the contents of the cuvettes by inversion and equilibrate to 37°C.

  • Add 0.10 mL of the Enzyme Solution to the Test cuvette and 0.10 mL of Assay Buffer to the Blank cuvette.

  • Mix by inversion and immediately place the cuvettes in a spectrophotometer.

  • Record the increase in absorbance at 340 nm for approximately 5 minutes.

  • Calculate the rate of change in absorbance per minute (ΔA₃₄₀nm/min) using the maximum linear rate for both the Test and Blank.

Final Assay Concentrations: In a 3.00 mL reaction mix, the final concentrations are 67 mM glycylglycine, 0.44 mM DL-isocitric acid, 1.0 mM β-NADP, and 0.60 mM manganese chloride.

Isocitrate Lyase Activity Assay

This protocol describes a continuous spectrophotometric rate determination for isocitrate lyase.

Principle:

Isocitrate lyase catalyzes the cleavage of isocitrate into succinate (B1194679) and glyoxylate (B1226380). The glyoxylate produced then reacts with phenylhydrazine (B124118) to form a glyoxylate phenylhydrazone, which can be detected by an increase in absorbance at 324 nm.

Reaction: Isocitrate --(Isocitrate Lyase)--> Succinate + Glyoxylate Glyoxylate + Phenylhydrazine --> Glyoxylate Phenylhydrazone

Reagents:

  • Assay Buffer: 50 mM Imidazole Buffer, pH 6.8 at 30°C.

  • Cation Solution: 50 mM Magnesium Chloride (MgCl₂).

  • Chelator Solution: 10 mM Ethylenediaminetetraacetic Acid (EDTA).

  • Detection Reagent: 40 mM Phenylhydrazine HCl.

  • Substrate Solution: 10 mM this compound hydrate.

  • Enzyme Solution: A solution of Isocitrate Lyase in cold Assay Buffer, diluted to a concentration of 0.05 - 0.07 units/mL immediately before use.

Procedure:

  • Pipette the following reagents into suitable cuvettes:

    Reagent Volume (mL)
    Assay Buffer 0.50
    Cation Solution 0.10
    Chelator Solution 0.10
    Detection Reagent 0.10

    | Substrate Solution | 0.10 |

  • Mix by inversion and equilibrate to 30°C.

  • Monitor the absorbance at 324 nm until constant using a thermostatted spectrophotometer.

  • Add 0.10 mL of the Enzyme Solution.

  • Mix by inversion and record the increase in absorbance at 324 nm for approximately 5 minutes.

  • Calculate the rate of change in absorbance per minute (ΔA₃₂₄nm/min) using the maximum linear rate.

Final Assay Concentrations: In a 1.00 mL reaction mix, the final concentrations are 30 mM imidazole, 5 mM magnesium chloride, 1 mM EDTA, 4 mM phenylhydrazine, and 1 mM DL-isocitric acid.

Visualizing Key Concepts

The Central Role of Isocitrate in Metabolism

Isocitrate is a critical intermediate in the Citric Acid Cycle (Krebs Cycle) and the Glyoxylate Cycle. The following diagram illustrates its position and the enzymes that act upon it.

Isocitrate_Metabolism cluster_TCA Citric Acid Cycle cluster_Glyoxylate Glyoxylate Cycle Citrate Citrate Isocitrate DL-Isocitrate Citrate->Isocitrate Aconitase aKG α-Ketoglutarate Isocitrate->aKG Isocitrate Dehydrogenase (IDH) Glyoxylate Glyoxylate Isocitrate->Glyoxylate Isocitrate Lyase (ICL) Succinate_Glyoxylate Succinate Succinate_TCA Succinate aKG->Succinate_TCA α-KG Dehydrogenase TCA_Cycle Citric Acid Cycle Glyoxylate_Cycle Glyoxylate Cycle

Caption: Metabolic fate of DL-Isocitrate in the Citric Acid and Glyoxylate Cycles.

Experimental Workflow: Enzyme Activity Assay

The general workflow for determining enzyme activity using this compound as a substrate is a standardized process.

Enzyme_Assay_Workflow Prep_Reagents Prepare Reagents (Buffer, Substrate, Cofactors) Equilibrate Equilibrate Reaction Mixture to Assay Temperature Prep_Reagents->Equilibrate Initiate_Reaction Initiate Reaction (Add Enzyme) Equilibrate->Initiate_Reaction Monitor_Absorbance Monitor Absorbance Change (Spectrophotometer) Initiate_Reaction->Monitor_Absorbance Calculate_Activity Calculate Enzyme Activity (ΔA/min) Monitor_Absorbance->Calculate_Activity

Caption: A generalized workflow for a continuous spectrophotometric enzyme assay.

Decision Logic: Choosing Between Hydrate and Anhydrous Forms

The selection of the appropriate form of this compound is a critical decision based on experimental requirements.

Hydrate_vs_Anhydrous_Decision Start Start: Select Isocitrate Form Water_Interference Is the presence of water a concern for the assay? Start->Water_Interference Use_Anhydrous Use Anhydrous Form (Handle in dry conditions) Water_Interference->Use_Anhydrous Yes Standard_Assay Is this a standard biochemical assay? Water_Interference->Standard_Assay No Use_Hydrate Use Hydrated Form Standard_Assay->Use_Hydrate Yes Reconsider Re-evaluate experimental needs Standard_Assay->Reconsider No

Caption: Decision tree for selecting between hydrated and anhydrous this compound.

A Technical Guide to DL-Isocitric Acid Trisodium Salt: Commercial Sources, Purity, and Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial sources, purity standards, and key laboratory applications of DL-Isocitric acid trisodium (B8492382) salt. This guide is intended to be a valuable resource for researchers and professionals in the fields of biochemistry, cell biology, and drug development who utilize this critical metabolic intermediate in their experimental workflows.

Commercial Sources and Purity

DL-Isocitric acid trisodium salt is readily available from a variety of commercial suppliers, catering to the diverse needs of the research community. The purity of the compound is a critical factor for experimental reproducibility and accuracy. The following table summarizes the offerings from prominent chemical suppliers.

SupplierCatalog Number (Example)Purity SpecificationFormCertificate of Analysis (CoA)
Sigma-Aldrich I1252≥93%Crystalline PowderAvailable
Cayman Chemical 16235≥95%SolidAvailable
Thermo Scientific Chemicals AC20501001095%Crystalline powderAvailable
City Chemical LLC C147693+%White crystalline powderAvailable upon request
Loba Chemie 4213P94%PowderAvailable
Simson Pharma Limited -High Purity-Accompanied with product
MedChemExpress HY-W009362R91.71% (for analytical standard)SolidAvailable

Note: Purity levels and available formats may vary. It is highly recommended to consult the supplier's specific product documentation and Certificate of Analysis for the most accurate and up-to-date information.

Role in Key Metabolic Pathways

DL-Isocitric acid is a key intermediate in central metabolic pathways, primarily the Citric Acid (TCA) Cycle and the Glyoxylate (B1226380) Cycle. Its availability as a trisodium salt allows for its direct use in aqueous solutions for various enzymatic assays and cell culture studies.

The Citric Acid (TCA) Cycle

In aerobic organisms, isocitrate is a crucial substrate in the TCA cycle, a series of chemical reactions used to generate energy through the oxidation of acetate (B1210297) derived from carbohydrates, fats, and proteins. The enzyme Isocitrate Dehydrogenase catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate, producing NADH, a key reducing equivalent for ATP synthesis.

TCA_Cycle_Focus Isocitrate Isocitrate IDH Isocitrate Dehydrogenase (IDH) Isocitrate->IDH alpha_KG α-Ketoglutarate IDH->alpha_KG NADPH NADPH + H+ IDH->NADPH CO2 CO₂ IDH->CO2 NADP NADP+ NADP->IDH

Caption: Role of Isocitrate in the Citric Acid Cycle.

The Glyoxylate Cycle

In plants, bacteria, protists, and fungi, the glyoxylate cycle is an anabolic pathway that allows for the net conversion of fats and two-carbon compounds, such as acetate, into carbohydrates. Isocitrate Lyase is a key enzyme in this cycle, cleaving isocitrate into succinate (B1194679) and glyoxylate.

Glyoxylate_Cycle_Focus Isocitrate Isocitrate ICL Isocitrate Lyase (ICL) Isocitrate->ICL Succinate Succinate ICL->Succinate Glyoxylate Glyoxylate ICL->Glyoxylate

Caption: Role of Isocitrate in the Glyoxylate Cycle.

Experimental Protocols

This compound is a primary reagent in the enzymatic assays for Isocitrate Dehydrogenase and Isocitrate Lyase. The following are detailed protocols for these key experiments.

Enzymatic Assay of NADP-Dependent Isocitrate Dehydrogenase (EC 1.1.1.42)

This continuous spectrophotometric rate determination assay measures the increase in absorbance at 340 nm resulting from the reduction of NADP+ to NADPH.

Principle: Isocitrate + NADP+ --(Isocitrate Dehydrogenase)--> α-Ketoglutarate + NADPH + H+ + CO₂

Reagents:

  • A. 100 mM Tris-HCl Buffer, pH 7.5 at 25°C

  • B. 10 mM this compound solution: Prepare by dissolving the appropriate amount of this compound in Reagent A.

  • C. 2.5 mM NADP+ Solution: Prepare by dissolving NADP+ sodium salt in deionized water.

  • D. 100 mM MgCl₂ Solution: Prepare by dissolving magnesium chloride in deionized water.

  • E. Isocitrate Dehydrogenase Enzyme Solution: Immediately before use, prepare a solution containing the enzyme in cold Reagent A.

Procedure:

  • Pipette the following reagents into suitable cuvettes:

    Reagent Test (mL) Blank (mL)
    Deionized Water 2.5 2.7
    Reagent A (Buffer) 0.2 0.2
    Reagent C (NADP+) 0.1 0.1
    Reagent D (MgCl₂) 0.1 0.1

    | Reagent E (Enzyme) | 0.1 | 0.0 |

  • Mix by inversion and equilibrate to 25°C.

  • Add 0.1 mL of Reagent B (this compound) to both the Test and Blank cuvettes.

  • Immediately mix by inversion and record the increase in absorbance at 340 nm for approximately 5 minutes.

  • Calculate the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve for both the Test and Blank. The rate for the Blank should be subtracted from the Test.

Final Assay Concentrations: In a 3.00 mL reaction mix, the final concentrations are approximately: 6.7 mM Tris-HCl, 0.33 mM DL-Isocitric acid, 0.083 mM NADP+, 3.3 mM MgCl₂.

Enzymatic Assay of Isocitrate Lyase (EC 4.1.3.1)

This continuous spectrophotometric rate determination assay measures the formation of the glyoxylate-phenylhydrazone complex, which absorbs at 324 nm.

Principle: Isocitrate --(Isocitrate Lyase)--> Succinate + Glyoxylate Glyoxylate + Phenylhydrazine → Glyoxylate Phenylhydrazone

Reagents:

  • A. 100 mM Imidazole-HCl Buffer, pH 6.8 at 30°C

  • B. 50 mM Magnesium Chloride (MgCl₂) Solution

  • C. 50 mM Phenylhydrazine HCl Solution

  • D. 10 mM this compound solution: Prepare in deionized water.

  • E. Isocitrate Lyase Enzyme Solution: Immediately before use, prepare a solution of the enzyme in cold deionized water.

Procedure:

  • Pipette the following reagents into suitable cuvettes:

    Reagent Test (mL) Blank (mL)
    Reagent A (Buffer) 0.5 0.5
    Reagent B (MgCl₂) 0.1 0.1
    Reagent C (Phenylhydrazine) 0.2 0.2
    Reagent E (Enzyme) 0.1 0.1

    | Deionized Water | 0.0 | 0.1 |

  • Mix by inversion and equilibrate to 30°C. Monitor the absorbance at 324 nm until constant.

  • Add 0.1 mL of Reagent D (this compound) to the Test cuvette and 0.1 mL of deionized water to the Blank cuvette.

  • Immediately mix by inversion and record the increase in absorbance at 324 nm for approximately 5 minutes.

  • Calculate the rate of change in absorbance per minute (ΔA₃₂₄/min) from the linear portion of the curve.

Final Assay Concentrations: In a 1.00 mL reaction mix, the final concentrations are: 50 mM Imidazole-HCl, 5 mM MgCl₂, 10 mM Phenylhydrazine, 1 mM DL-Isocitric acid.

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for studying enzyme kinetics using this compound.

Enzyme_Kinetics_Workflow start Start: Prepare Reagents reagents This compound Buffer, Cofactors, Enzyme start->reagents assay_setup Set up Spectrophotometric Assay (Test and Blank) reagents->assay_setup data_acq Initiate Reaction & Record Absorbance Change (e.g., ΔA340/min or ΔA324/min) assay_setup->data_acq data_analysis Data Analysis: Calculate Initial Velocity (V₀) data_acq->data_analysis kinetics Determine Kinetic Parameters (Km, Vmax, Ki) data_analysis->kinetics end End: Conclusion kinetics->end

Caption: General workflow for enzyme kinetic studies.

This technical guide provides a foundational understanding of this compound for laboratory use. For specific applications and troubleshooting, always refer to the detailed product information provided by the supplier and relevant scientific literature.

Methodological & Application

Application Notes and Protocols: DL-Isocitric Acid Trisodium Salt as a Substrate for NADP+-Dependent Isocitrate Dehydrogenase

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

DL-Isocitric acid trisodium (B8492382) salt is a widely used substrate for the enzymatic analysis of NADP+-dependent isocitrate dehydrogenase (IDH). Isocitrate dehydrogenases are crucial enzymes in cellular metabolism that catalyze the oxidative decarboxylation of isocitrate to α-ketoglutarate, a key intermediate in the citric acid cycle and various biosynthetic pathways. In mammals, there are three isoforms of IDH: IDH1, IDH2, and IDH3.[1][2] IDH1 is found in the cytosol and peroxisomes, while IDH2 and IDH3 are located in the mitochondria.[1] IDH1 and IDH2 utilize NADP+ as a cofactor, producing NADPH, whereas IDH3 is NAD+-dependent and is a component of the citric acid cycle.[1][2]

NADP+-dependent IDH plays a significant role in cellular defense against oxidative stress by generating NADPH, which is essential for the regeneration of reduced glutathione.[1][3] It is also involved in lipid metabolism, including fatty acid and cholesterol biosynthesis.[3] Given its importance in various physiological and pathological processes, the accurate measurement of NADP+-dependent IDH activity is critical for research and drug development.

Principle of the Assay

The enzymatic activity of NADP+-dependent isocitrate dehydrogenase is determined by monitoring the reduction of NADP+ to NADPH. The reaction is spectrophotometrically measured by the increase in absorbance at 340 nm, which is characteristic of NADPH. The reaction is as follows:

DL-Isocitrate + NADP+ --(Isocitrate Dehydrogenase)--> α-Ketoglutarate + CO2 + NADPH + H+

Quantitative Data

Kinetic Parameters of NADP+-Dependent Isocitrate Dehydrogenase

The Michaelis-Menten constant (Km) is a measure of the affinity of an enzyme for its substrate. The following table summarizes the Km values for NADP+-dependent isocitrate dehydrogenase from various sources for its substrates.

Enzyme SourceSubstrateDivalent CationKm (µM)Reference
Chickpea (Cicer arietinum L.) Pod WallsDL-IsocitrateMn2+110[4]
Chickpea (Cicer arietinum L.) Pod WallsNADP+Mn2+15[4]
Chickpea (Cicer arietinum L.) Pod WallsMn2+-15[4]
Chickpea (Cicer arietinum L.) Pod WallsMg2+-192[4]
Umbonibacter marinipuiceusNADP+Mn2+1167.7 ± 113.0[5]
Umbonibacter marinipuiceusNAD+Mn2+1800.0 ± 64.4[5]

Experimental Protocols

Preparation of Reagents

1. Glycylglycine Buffer (250 mM, pH 7.4 at 37°C):

  • Dissolve Gly-Gly, Free Base in deionized water to a final concentration of 250 mM.

  • Adjust the pH to 7.4 at 37°C using 1 M NaOH.

2. DL-Isocitric Acid Trisodium Salt Solution (6.6 mM):

  • Dissolve DL-Isocitric Acid, Trisodium Salt in the Glycylglycine Buffer to a final concentration of 6.6 mM.

3. β-Nicotinamide Adenine Dinucleotide Phosphate (β-NADP+) Solution (20 mM):

  • Dissolve β-NADP+, Sodium Salt in deionized water to a final concentration of 20 mM.

4. Manganese Chloride Solution (18 mM):

  • Dissolve Manganese Chloride, Tetrahydrate in deionized water to a final concentration of 18 mM.

5. Isocitrate Dehydrogenase (NADP+) Enzyme Solution:

  • Immediately before use, prepare a solution containing 0.3 - 0.6 units/ml of Isocitrate Dehydrogenase (NADP+) in cold Glycylglycine Buffer.

Assay Procedure (Continuous Spectrophotometric Rate Determination)

This protocol is based on the method provided by Sigma-Aldrich.

Final Assay Concentrations in a 3.00 ml reaction mix:

  • 67 mM Glycylglycine

  • 0.44 mM DL-Isocitric acid

  • 1.0 mM β-NADP+

  • 0.60 mM Manganese chloride

  • 0.03 - 0.06 unit Isocitrate dehydrogenase (NADP+)

Procedure:

  • Pipette the following reagents into suitable cuvettes:

ReagentTest (ml)Blank (ml)
Deionized Water1.951.95
Reagent A (Buffer)0.500.60
Reagent B (DL-Isocitric Acid)0.200.20
Reagent C (β-NADP+)0.150.15
Reagent D (Manganese Chloride)0.100.10
  • Mix by inversion and equilibrate to 37°C.

  • Monitor the absorbance at 340 nm until constant using a thermostatted spectrophotometer.

  • Add 0.10 ml of Reagent E (Enzyme Solution) to the "Test" cuvette.

  • Immediately mix by inversion and record the increase in absorbance at 340 nm for approximately 5 minutes.

  • Obtain the ΔA340nm/minute using the maximum linear rate for both the Test and Blank.

  • The activity of the enzyme can be calculated using the Beer-Lambert law. One unit of enzyme activity is defined as the amount of enzyme that will convert 1.0 µmole of isocitrate to α-ketoglutarate per minute at pH 7.4 at 37°C.

Visualizations

Signaling Pathway: Role of NADP+-Dependent Isocitrate Dehydrogenase

Isocitrate Isocitrate IDH1_2 IDH1/IDH2 (NADP+-dependent) Isocitrate->IDH1_2 Substrate aKG α-Ketoglutarate IDH1_2->aKG Product NADPH NADPH IDH1_2->NADPH Product NADP NADP+ NADP->IDH1_2 Cofactor GR Glutathione Reductase NADPH->GR Reductant Lipid_Synthesis Lipid & Cholesterol Biosynthesis NADPH->Lipid_Synthesis Reductant GSSG GSSG (Oxidized Glutathione) GSSG->GR Substrate GSH GSH (Reduced Glutathione) Cellular_Defense Cellular Defense against Oxidative Stress GSH->Cellular_Defense GR->GSH ROS Reactive Oxygen Species (ROS) ROS->GSSG Oxidizes Start Start: Prepare Reagents Reagents Buffer, DL-Isocitric Acid, NADP+, MnCl2, Enzyme Start->Reagents Pipette Pipette Reagents into Cuvettes (Test and Blank) Reagents->Pipette Equilibrate Equilibrate to 37°C Pipette->Equilibrate Monitor_Baseline Monitor A340nm until constant Equilibrate->Monitor_Baseline Add_Enzyme Add Enzyme Solution to Test Cuvette Monitor_Baseline->Add_Enzyme Record_Absorbance Record Increase in A340nm for 5 min Add_Enzyme->Record_Absorbance Calculate_Rate Calculate ΔA340nm/minute Record_Absorbance->Calculate_Rate End End: Determine Enzyme Activity Calculate_Rate->End

References

Measuring Isocitrate Lyase Kinetics Using DL-Isocitric Acid Trisodium Salt: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocitrate lyase (ICL) is a key enzyme in the glyoxylate (B1226380) cycle, an anabolic pathway crucial for bacteria, fungi, and plants to utilize two-carbon compounds for carbohydrate synthesis.[1][2] This pathway is absent in mammals, making ICL an attractive target for the development of novel antimicrobial agents.[3][4] Accurate measurement of ICL kinetics is fundamental to understanding its function and for screening potential inhibitors. This document provides detailed application notes and protocols for measuring isocitrate lyase kinetics using DL-isocitric acid trisodium (B8492382) salt as a substrate.

Principle of the Assay

The enzymatic activity of isocitrate lyase is determined by monitoring the cleavage of isocitrate into succinate (B1194679) and glyoxylate.[2] The production of glyoxylate can be measured spectrophotometrically. A common method involves the reaction of glyoxylate with phenylhydrazine (B124118) to form a glyoxylate phenylhydrazone, which absorbs light at 324 nm. The rate of increase in absorbance at this wavelength is directly proportional to the isocitrate lyase activity.

Application Notes

Substrate Specificity and Advantages of DL-Isocitric Acid Trisodium Salt:

This compound is a widely used substrate for ICL kinetic assays.[1] It is a stable, water-soluble salt that provides a racemic mixture of the isocitrate isomers. It's important to note that isocitrate lyase is specific for the threo-D(s)-isocitrate enantiomer.

Potential Interferences:

  • Other Carbonyl Compounds: Any aldehydes or ketones present in the sample that can react with phenylhydrazine may lead to an overestimation of ICL activity.

  • UV-Absorbing Compounds: Substances in the sample that absorb strongly at 324 nm can interfere with the spectrophotometric measurement. A proper blank control is crucial to mitigate this.

  • Metal Ions: Isocitrate lyase activity is dependent on divalent cations, typically Mg²⁺.[5] However, other metal ions such as Mn²⁺ and Zn²⁺ can inhibit the enzyme's activity.[6] The presence of chelating agents like EDTA in the sample can also affect the assay by sequestering the necessary metal cofactors.

Data Analysis:

The initial reaction rates (v) are determined from the linear portion of the absorbance versus time plots. To determine the kinetic parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax), the initial rates are measured at varying concentrations of this compound.[2][7] These data can be plotted as v versus substrate concentration [S] and fitted to the Michaelis-Menten equation.[7] For a more accurate determination of Km and Vmax, a linear transformation of the Michaelis-Menten equation, such as the Lineweaver-Burk plot (1/v versus 1/[S]), can be used.[5][8][9]

Experimental Protocols

Protocol 1: Spectrophotometric Assay of Isocitrate Lyase

This protocol is adapted from a standard method for the continuous spectrophotometric rate determination of isocitrate lyase activity.

Materials:

  • This compound

  • Isocitrate Lyase enzyme

  • Imidazole buffer (50 mM, pH 6.8 at 30°C)

  • Magnesium chloride (MgCl₂) solution (50 mM)

  • Ethylenediaminetetraacetic acid (EDTA) solution (10 mM)

  • Phenylhydrazine HCl solution (40 mM)

  • Spectrophotometer capable of measuring absorbance at 324 nm

  • Thermostatted cuvette holder

  • Pipettes and tips

  • Cuvettes

Procedure:

  • Prepare the Reaction Mixture: In a cuvette, combine the following reagents in the specified order:

    • 0.50 mL Imidazole Buffer

    • 0.10 mL MgCl₂ Solution

    • 0.10 mL EDTA Solution

    • 0.10 mL Phenylhydrazine HCl Solution

    • 0.10 mL DL-Isocitric Acid Solution

  • Blank Preparation: Prepare a blank cuvette containing all reagents except the enzyme solution. Add an equivalent volume of buffer in place of the enzyme.

  • Equilibration: Mix the contents of the cuvettes by inversion and equilibrate to 30°C in a thermostatted spectrophotometer.

  • Initiate the Reaction: Add 0.10 mL of the Isocitrate Lyase enzyme solution to the sample cuvette and immediately mix by inversion.

  • Measure Absorbance: Record the increase in absorbance at 324 nm for approximately 5 minutes.

  • Calculate Activity: Determine the rate of change in absorbance per minute (ΔA₃₂₄/min) from the linear portion of the curve for both the test and blank samples. The net rate is the rate of the test sample minus the rate of the blank.

One unit of isocitrate lyase is defined as the amount of enzyme that catalyzes the formation of 1 µmole of glyoxylate per minute at pH 6.8 and 30°C.

Protocol 2: Determination of Km and Vmax

Procedure:

  • Follow the procedure outlined in Protocol 1.

  • Vary the concentration of the this compound solution over a range of concentrations (e.g., 0.1 mM to 10 mM).

  • For each substrate concentration, measure the initial reaction velocity (v).

  • Plot the initial velocity (v) against the substrate concentration ([S]) to generate a Michaelis-Menten plot.

  • To determine Km and Vmax more accurately, create a Lineweaver-Burk plot by plotting the reciprocal of the initial velocity (1/v) against the reciprocal of the substrate concentration (1/[S]).

  • The x-intercept of the Lineweaver-Burk plot is -1/Km, the y-intercept is 1/Vmax, and the slope is Km/Vmax.[9]

Data Presentation

The following tables summarize representative kinetic parameters for isocitrate lyase from different organisms, determined using isocitrate as the substrate. Note that the specific values can vary depending on the enzyme source, purity, and assay conditions.

Enzyme SourceSubstrateKm (µM)Vmax (µmol/min/mg)Reference
Mycobacterium tuberculosisThis compound45 ± 75.2 ± 0.2 (s⁻¹)[1]
Mycobacterium avium (Icl)threo D-(s) isocitrate1451.3[6]
Mycobacterium avium (AceA)threo D-(s) isocitrate13000.41[6]
Corn Scutella (ICL1)Isocitrate55.6Not specified[10]
Corn Scutella (ICL2)Isocitrate83.3Not specified[10]

Visualizations

Glyoxylate_Cycle acetyl_coa1 Acetyl-CoA citrate Citrate acetyl_coa1->citrate Citrate Synthase oxaloacetate Oxaloacetate oxaloacetate->citrate isocitrate Isocitrate citrate->isocitrate Aconitase glyoxylate Glyoxylate isocitrate->glyoxylate Isocitrate Lyase succinate Succinate isocitrate->succinate Isocitrate Lyase malate Malate glyoxylate->malate Malate Synthase tca_cycle TCA Cycle succinate->tca_cycle acetyl_coa2 Acetyl-CoA acetyl_coa2->malate malate->oxaloacetate Malate Dehydrogenase

Figure 1: The Glyoxylate Cycle Pathway.

Experimental_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis reagent_prep Prepare Reagents (Buffer, Substrate, Enzyme) reaction_mix Prepare Reaction Mixture in Cuvette reagent_prep->reaction_mix equilibration Equilibrate to 30°C reaction_mix->equilibration initiate_reaction Initiate with Enzyme equilibration->initiate_reaction measure_abs Measure Absorbance at 324 nm initiate_reaction->measure_abs calc_rate Calculate Initial Rate (v) measure_abs->calc_rate mm_plot Michaelis-Menten Plot (v vs. [S]) calc_rate->mm_plot lb_plot Lineweaver-Burk Plot (1/v vs. 1/[S]) calc_rate->lb_plot determine_kinetics Determine Km and Vmax lb_plot->determine_kinetics

Figure 2: Experimental Workflow for Isocitrate Lyase Kinetics.

References

Application Notes and Protocols for DL-Isocitric Acid Trisodium Salt Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and storage of DL-Isocitric acid trisodium (B8492382) salt stock solutions. Adherence to these guidelines will help ensure the stability and efficacy of the compound for experimental use.

Product Information
  • Chemical Name: DL-Isocitric acid trisodium salt

  • Synonyms: threo-DsLs-Isocitric acid trisodium salt hydrate, Trisodium Isocitrate[1]

  • CAS Number: 1637-73-6

  • Molecular Formula: C₆H₅Na₃O₇[2]

  • Molecular Weight: 258.07 g/mol (anhydrous basis)

  • Appearance: White to light yellow solid or crystalline powder[1][2]

Applications

This compound is an endogenous metabolite and a key intermediate in the citric acid (TCA) cycle.[2][3] It is a substrate for the enzyme isocitrate dehydrogenase.[4] Stock solutions of this salt are utilized in various research applications, including:

  • Enzyme activity assays[5]

  • Metabolic studies[6]

  • Cell culture experiments[7]

  • As a marker for determining the composition of isocitrates in fruit products[2]

Quantitative Data Summary

The following tables provide a summary of the solubility and recommended storage conditions for this compound and its stock solutions.

Table 1: Solubility Data

SolventSolubilityObservations
Water≥ 100 mg/mL (387.49 mM)Clear solution
Water90 mg/mL-
PBS (pH 7.2)5 mg/mL-

Data sourced from multiple suppliers.[2][5][6]

Table 2: Storage and Stability

FormStorage TemperatureDurationNotes
Solid4°C-Sealed storage, away from moisture.[2]
Solid-20°C≥ 4 years-
Stock Solution in Solvent-80°C6 monthsSealed storage, away from moisture.[2]
Stock Solution in Solvent-20°C1 monthSealed storage, away from moisture.[2]

Experimental Protocols

Protocol 1: Preparation of a 100 mM Aqueous Stock Solution

This protocol describes the preparation of a 100 mM stock solution of this compound in water.

Materials:

  • This compound (solid)

  • Nuclease-free water

  • Sterile conical tubes (15 mL or 50 mL)

  • Vortex mixer

  • Ultrasonic bath (optional, for enhancing solubility)[2]

  • Sterile syringe filters (0.22 µm)

  • Sterile microcentrifuge tubes for aliquoting

Procedure:

  • Calculate the required mass:

    • For 10 mL of a 100 mM solution, the required mass is calculated as follows:

      • Mass (g) = 0.1 L × 0.1 mol/L × 258.07 g/mol = 0.25807 g (or 258.07 mg)

  • Weigh the compound:

    • Accurately weigh out the calculated amount of this compound powder.

  • Dissolution:

    • Add the weighed powder to a sterile conical tube.

    • Add approximately 8 mL of nuclease-free water.

    • Vortex the solution until the solid is completely dissolved. A clear solution should be obtained.[1]

    • If dissolution is slow, sonication in an ultrasonic bath can be used to facilitate the process.[2]

  • Volume adjustment:

    • Once fully dissolved, add nuclease-free water to bring the final volume to 10 mL.

  • Sterilization:

    • For applications in cell culture, it is crucial to sterilize the stock solution.[2]

    • Filter the solution through a 0.22 µm sterile syringe filter into a new sterile conical tube.

  • Aliquoting and Storage:

    • To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[2]

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the preparation of a sterile stock solution of this compound.

G Workflow for Stock Solution Preparation A Calculate Mass of This compound B Weigh Compound A->B C Dissolve in Solvent (e.g., Nuclease-free water) B->C D Vortex/Sonicate until dissolved C->D E Adjust to Final Volume D->E F Sterile Filter (0.22 µm filter) E->F G Aliquot into Single-Use Tubes F->G H Store at -20°C or -80°C G->H

Caption: Workflow for preparing a sterile stock solution.

Signaling Pathway

DL-Isocitric acid is a key intermediate in the Citric Acid (TCA) Cycle, a fundamental metabolic pathway.

TCA_Cycle Role of Isocitrate in the TCA Cycle Citrate Citrate cis_Aconitate cis-Aconitate Citrate->cis_Aconitate Aconitase Isocitrate Isocitrate cis_Aconitate->Isocitrate Aconitase alpha_Ketoglutarate α-Ketoglutarate Isocitrate->alpha_Ketoglutarate Isocitrate Dehydrogenase Succinyl_CoA Succinyl-CoA alpha_Ketoglutarate->Succinyl_CoA Succinate Succinate Succinyl_CoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate

References

Application Notes and Protocols for DL-Isocitric Acid Trisodium Salt as a Carbon Source in Bacterial Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Isocitric acid, a key intermediate in the tricarboxylic acid (TCA) cycle, serves as an effective carbon and energy source for a variety of bacterial species.[1][2] Its trisodium (B8492382) salt is a stable and soluble formulation suitable for inclusion in defined bacterial culture media. The ability of bacteria to utilize isocitrate is primarily dependent on the enzymes isocitrate dehydrogenase, which funnels isocitrate into the TCA cycle for energy production, and isocitrate lyase, a key enzyme of the glyoxylate (B1226380) shunt that enables the net conversion of two-carbon compounds into four-carbon dicarboxylic acids for biosynthesis.[1] This document provides detailed application notes and protocols for the use of DL-isocitric acid trisodium salt as a carbon source in bacterial cell culture.

Data Presentation

Bacterial Growth on Isocitrate/Citrate (B86180) as a Sole Carbon Source

The following table summarizes quantitative data on the growth of various bacterial species using isocitrate or its isomer, citrate, as the sole carbon source.

Bacterial SpeciesMediumCarbon Source & ConcentrationGrowth ParameterValue
Bacillus subtilis 168MSMYE Minimal MediumD-Isocitrate (5 mM)Final Optical Density (OD660)~0.4 - 0.5
Pseudomonas aeruginosaABT Minimal MediumSodium Citrate (10 mM)Generation TimeNot explicitly stated for citrate, but growth was supported.
Liberibacter crescensM14 MediumCitrateOptimal Concentration13 mM

Metabolic Pathways

Isocitrate Metabolism in Bacteria

Bacteria primarily metabolize isocitrate through two key pathways: the Tricarboxylic Acid (TCA) Cycle and the Glyoxylate Cycle. The choice of pathway is often regulated by the availability of other carbon sources.

metabolic_pathway Isocitrate Isocitrate alpha_Ketoglutarate alpha_Ketoglutarate Isocitrate->alpha_Ketoglutarate Isocitrate Dehydrogenase Succinate_Glyoxylate Succinate + Glyoxylate Isocitrate->Succinate_Glyoxylate Isocitrate Lyase TCA_Cycle TCA Cycle for Energy Production alpha_Ketoglutarate->TCA_Cycle Glyoxylate_Cycle Glyoxylate Cycle for Biosynthesis Succinate_Glyoxylate->Glyoxylate_Cycle

Caption: Metabolic fate of isocitrate in bacteria.

Experimental Protocols

Protocol 1: Preparation of M9 Minimal Medium with this compound

This protocol describes the preparation of a defined minimal medium for bacterial growth using this compound as the sole carbon source. This recipe is adapted from standard M9 minimal medium protocols.

Materials:

  • This compound (CAS 1637-73-6)

  • Na₂HPO₄·7H₂O

  • KH₂PO₄

  • NaCl

  • NH₄Cl

  • 1 M MgSO₄ (sterile)

  • 1 M CaCl₂ (sterile)

  • Deionized water (dH₂O)

Procedure:

  • Prepare 5X M9 Salts Solution:

    • Dissolve the following in 800 mL of dH₂O:

      • 64 g Na₂HPO₄·7H₂O

      • 15 g KH₂PO₄

      • 2.5 g NaCl

      • 5.0 g NH₄Cl

    • Adjust the volume to 1 L with dH₂O.

    • Sterilize by autoclaving.

  • Prepare 1 M this compound Stock Solution:

    • Dissolve 25.81 g of this compound in 100 mL of dH₂O.

    • Sterilize by filtration through a 0.22 µm filter.

  • Prepare 1 L of M9-Isocitrate Minimal Medium (Final concentration of isocitrate: 10 mM):

    • Start with 778 mL of sterile dH₂O.

    • Aseptically add the following sterile solutions in the specified order, mixing after each addition:

      • 200 mL of 5X M9 Salts

      • 2 mL of 1 M MgSO₄

      • 10 mL of 1 M this compound stock solution

      • 100 µL of 1 M CaCl₂

    • The final medium is ready for use.

Protocol 2: Bacterial Growth Curve Measurement

This protocol outlines the procedure for monitoring bacterial growth in M9-Isocitrate minimal medium by measuring optical density at 600 nm (OD600).

Materials:

  • M9-Isocitrate Minimal Medium (prepared as in Protocol 1)

  • Bacterial strain of interest

  • Sterile culture tubes or flasks

  • Incubator shaker

  • Spectrophotometer

  • Sterile cuvettes

Procedure:

  • Inoculum Preparation:

    • Prepare a starter culture of the desired bacterial strain by inoculating a single colony into a suitable broth (e.g., LB broth) and incubating overnight at the optimal temperature with shaking.

    • The next day, pellet the cells from the starter culture by centrifugation and wash twice with sterile M9 salts solution (without a carbon source) to remove any residual rich medium.

    • Resuspend the washed cells in M9 salts solution.

  • Growth Experiment:

    • Inoculate the M9-Isocitrate Minimal Medium with the washed bacterial suspension to a starting OD600 of approximately 0.05.

    • Incubate the culture at the optimal temperature with shaking (e.g., 37°C at 200 rpm).

    • At regular time intervals (e.g., every 1-2 hours), aseptically remove an aliquot of the culture.

    • Measure the OD600 of the aliquot using a spectrophotometer. Use sterile M9-Isocitrate Minimal Medium as a blank.

    • Continue monitoring the OD600 until the culture reaches the stationary phase (i.e., the OD600 value no longer increases).

  • Data Analysis:

    • Plot the OD600 values (on a logarithmic scale) against time (on a linear scale) to generate a bacterial growth curve.

    • From the growth curve, determine the lag phase, exponential (log) phase, and stationary phase.

    • Calculate the doubling time (generation time) from the exponential phase of the growth curve.

Experimental Workflow

The following diagram illustrates the general workflow for conducting a bacterial growth experiment with this compound as the carbon source.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Media_Prep Prepare M9-Isocitrate Minimal Medium Inoculation Inoculate Medium Media_Prep->Inoculation Inoculum_Prep Prepare Bacterial Inoculum Inoculum_Prep->Inoculation Incubation Incubate with Shaking Inoculation->Incubation Sampling Periodic Sampling Incubation->Sampling OD_Measurement Measure OD600 Sampling->OD_Measurement Plotting Plot Growth Curve OD_Measurement->Plotting Analysis Determine Growth Parameters Plotting->Analysis

Caption: Workflow for bacterial growth analysis.

References

Quantification of isocitrate in biological samples using HPLC and DL-Isocitric acid trisodium salt standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocitrate, a key intermediate in the tricarboxylic acid (TCA) cycle, plays a pivotal role in cellular metabolism and energy production.[1] Dysregulation of isocitrate levels has been implicated in various pathological conditions, making its accurate quantification in biological samples crucial for disease diagnosis, monitoring, and drug development. This document provides a detailed application note and protocol for the quantification of isocitrate in biological samples using High-Performance Liquid Chromatography (HPLC) with UV detection, employing DL-Isocitric acid trisodium (B8492382) salt as a standard.

Isocitrate is an isomer of citrate (B86180) and is formed from citrate via the action of the enzyme aconitase.[2] It is subsequently oxidatively decarboxylated to α-ketoglutarate by isocitrate dehydrogenase, a critical regulatory step in the TCA cycle.[2] Accurate measurement of isocitrate concentrations can provide valuable insights into the metabolic state of cells and tissues.

Signaling Pathway of Isocitrate

Isocitrate is a central molecule in cellular metabolism, primarily involved in the Tricarboxylic Acid (TCA) Cycle, also known as the Krebs Cycle. The following diagram illustrates the key reactions involving isocitrate within this pathway.

Isocitrate_Pathway cluster_Aconitase Catalyzed by Aconitase cluster_IDH Catalyzed by Isocitrate Dehydrogenase Citrate Citrate cis_Aconitate cis-Aconitate Citrate->cis_Aconitate H2O Isocitrate Isocitrate Aconitase1 Aconitase cis_Aconitate->Isocitrate + H2O alpha_Ketoglutarate α-Ketoglutarate Isocitrate->alpha_Ketoglutarate NADP+ -> NADPH CO2 IDH Isocitrate Dehydrogenase NADP NADP+ NADPH NADPH + H+ CO2 CO2

Caption: Isocitrate's role in the Tricarboxylic Acid (TCA) Cycle.

Experimental Protocols

This section details the necessary materials, equipment, and step-by-step procedures for the quantification of isocitrate.

Materials and Reagents
  • DL-Isocitric acid trisodium salt (≥93% purity)[3]

  • Perchloric acid (HClO₄), 70%

  • Potassium phosphate (B84403) monobasic (KH₂PO₄)

  • Orthophosphoric acid (H₃PO₄)

  • Acetonitrile (HPLC grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Biological samples (e.g., plasma, tissue homogenate)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 mm × 150 mm, 5 µm particle size)[4]

  • Centrifuge

  • Homogenizer (for tissue samples)

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Standard Solution Preparation

Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of ultrapure water in a volumetric flask. This stock solution can be stored at -20°C for up to one month.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with ultrapure water to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions should be prepared fresh daily.

Sample Preparation

The following workflow outlines the preparation of biological samples for HPLC analysis.

Sample_Preparation_Workflow start Start: Biological Sample (Plasma or Tissue) homogenize Homogenize Tissue in Cold PBS start->homogenize For Tissue Samples deproteinize Deproteinization: Add ice-cold 1 M Perchloric Acid (1:1 v/v) start->deproteinize For Plasma Samples homogenize->deproteinize vortex Vortex for 30 seconds deproteinize->vortex incubate Incubate on ice for 10 minutes vortex->incubate centrifuge Centrifuge at 10,000 x g for 10 min at 4°C incubate->centrifuge supernatant Collect Supernatant centrifuge->supernatant neutralize Neutralize with 5 M K2CO3 to pH 6.5-7.0 supernatant->neutralize centrifuge2 Centrifuge at 10,000 x g for 5 min at 4°C neutralize->centrifuge2 filter Filter supernatant through 0.22 µm syringe filter centrifuge2->filter hplc Inject into HPLC system filter->hplc

Caption: Workflow for biological sample preparation.

Detailed Protocol:

  • For Tissue Samples: Homogenize approximately 100 mg of tissue in 1 mL of ice-cold phosphate-buffered saline (PBS).

  • Deproteinization: To 500 µL of plasma or tissue homogenate, add 500 µL of ice-cold 1 M perchloric acid.

  • Vortex the mixture for 30 seconds and incubate on ice for 10 minutes to allow for complete protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant.

  • Neutralize the supernatant by adding 5 M potassium carbonate (K₂CO₃) dropwise until the pH reaches 6.5-7.0. This will precipitate the perchlorate (B79767) as potassium perchlorate.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet the potassium perchlorate.

  • Filter the final supernatant through a 0.22 µm syringe filter before injecting it into the HPLC system.

HPLC Conditions

The separation and quantification of isocitrate are achieved using the following HPLC parameters.

ParameterCondition
Column Reversed-phase C18 (4.6 mm × 150 mm, 5 µm)[4]
Mobile Phase 20 mM Potassium Phosphate Monobasic (KH₂PO₄), pH 2.5 (adjusted with H₃PO₄)[2]
Flow Rate 0.8 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detector UV Detector
Detection Wavelength 210 nm[5][6]
Run Time 15 minutes

Data Analysis and Quantification

Standard Curve

Inject the prepared working standard solutions into the HPLC system and record the peak area for isocitrate. Construct a standard curve by plotting the peak area against the corresponding concentration of the standards. The curve should exhibit a linear relationship.

Example Standard Curve Data:

Concentration (µg/mL)Peak Area (Arbitrary Units)
150,000
5250,000
10500,000
251,250,000
502,500,000
1005,000,000
Quantification of Isocitrate in Samples

Inject the prepared biological samples into the HPLC system and determine the peak area corresponding to isocitrate. The concentration of isocitrate in the sample can be calculated using the linear regression equation obtained from the standard curve:

y = mx + c

Where:

  • y is the peak area of the sample

  • m is the slope of the standard curve

  • x is the concentration of isocitrate in the sample

  • c is the y-intercept of the standard curve

The final concentration should be adjusted for the dilution factor used during sample preparation.

Method Validation

To ensure the reliability and accuracy of the results, the HPLC method should be validated according to established guidelines.

Method Validation Parameters:

ParameterAcceptance Criteria
Linearity (R²) ≥ 0.999
Precision (%RSD) Intra-day: ≤ 2%; Inter-day: ≤ 3%
Accuracy (% Recovery) 85% - 115%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10
Specificity No interfering peaks at the retention time of isocitrate

Troubleshooting

IssuePotential CauseSolution
Poor peak shape (tailing or fronting) Column degradation, inappropriate mobile phase pHReplace the column, ensure mobile phase pH is correctly adjusted.
Variable retention times Fluctuations in flow rate or temperature, air bubbles in the systemCheck pump for leaks, degas the mobile phase, ensure stable column temperature.
Low sensitivity Low detector response, sample degradationCheck detector lamp, ensure proper sample storage and handling.
Extraneous peaks Sample contamination, mobile phase impuritiesUse high-purity solvents, filter samples and mobile phase.

Conclusion

The described HPLC method provides a robust and reliable approach for the quantification of isocitrate in biological samples. The use of this compound as a standard ensures accurate calibration. Proper sample preparation is critical to remove interfering substances and ensure the longevity of the HPLC column. This application note and protocol serve as a comprehensive guide for researchers, scientists, and drug development professionals engaged in metabolic studies.

References

Application Notes and Protocols for Studying Cancer Cell Metabolism with DL-Isocitric Acid Trisodium Salt and the Warburg Effect

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a hallmark of cancer, enabling cells to meet the bioenergetic and biosynthetic demands of rapid proliferation. The most well-known metabolic phenotype in cancer is the Warburg effect, characterized by an increased rate of glycolysis and lactate (B86563) production, even in the presence of oxygen. While the Warburg effect focuses on altered glucose metabolism, the role of mitochondrial pathways, such as the tricarboxylic acid (TCA) cycle, is also critical and often reprogrammed in cancer.

DL-Isocitric acid is a key intermediate in the TCA cycle. Its conversion to α-ketoglutarate (α-KG) is a crucial step, catalyzed by isocitrate dehydrogenase (IDH). In recent years, mutations in the genes encoding IDH1 (cytosolic) and IDH2 (mitochondrial) have been identified as key drivers in several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma.[1] These mutations lead to a neomorphic enzymatic activity, resulting in the production of the oncometabolite D-2-hydroxyglutarate (D-2-HG) from α-KG.[2] The accumulation of D-2-HG has profound effects on cellular epigenetics and metabolism, representing a significant deviation from the classical Warburg effect.

These application notes provide a comprehensive overview of the role of isocitrate metabolism in cancer, with a focus on both wild-type and mutant IDH, and its interplay with the Warburg effect. Detailed protocols for key experiments are provided to enable researchers to investigate these metabolic pathways.

Key Concepts

  • The Warburg Effect: The propensity of cancer cells to favor glycolysis for energy production even when oxygen is plentiful. This leads to high glucose uptake and lactate secretion.

  • Isocitrate Dehydrogenase (IDH): Enzymes that catalyze the oxidative decarboxylation of isocitrate to α-ketoglutarate, producing NADPH. There are three isoforms: IDH1 (cytosolic/peroxisomal), IDH2 (mitochondrial), and IDH3 (mitochondrial).

  • IDH Mutations in Cancer: Specific mutations in IDH1 and IDH2 confer a new enzymatic function, the conversion of α-KG to D-2-hydroxyglutarate (D-2-HG).[3]

  • D-2-Hydroxyglutarate (D-2-HG): An oncometabolite that competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations and a block in cellular differentiation.[2]

  • Metabolic Reprogramming in IDH-mutant cells: These cells exhibit a distinct metabolic profile compared to both normal cells and cancer cells displaying a typical Warburg phenotype. They often show a decreased reliance on glycolysis and an increased dependence on glutamine metabolism to fuel the TCA cycle and D-2-HG production.[4]

Data Presentation

The following tables summarize quantitative data from studies comparing the metabolic profiles of IDH wild-type (WT) and IDH mutant (mut) cancer cells.

ParameterIDH Wild-Type CellsIDH Mutant CellsFold Change (mut/WT)Reference
Glucose Consumption HighReduced~0.5 - 0.7[4][5]
Lactate Production HighReduced~0.4 - 0.6[4][5]
Glutamine Consumption VariableIncreased~1.5 - 2.0[5]
D-2-Hydroxyglutarate (D-2-HG) Low/UndetectableHigh>100[1]

Table 1: Comparative Metabolic Rates in IDH-WT vs. IDH-mutant Cancer Cells. This table highlights the general metabolic shifts observed in cancer cells harboring IDH mutations compared to those with wild-type IDH, which often exhibit a more classical Warburg phenotype.

Cell LineGenotypeD-2-HG (nmol/10^6 cells)Reference
HCT116IDH1-WT< 1[6]
HCT116IDH1-R132H/+~1000[6]
U87MG (Glioma)IDH1-WTUndetectable[1]
U87MG (Glioma)Expressing IDH1-R132H~600[1]
HT1080 (Fibrosarcoma)Endogenous IDH1-R132C~1500[1]

Table 2: D-2-Hydroxyglutarate Levels in IDH-WT and IDH-mutant Cell Lines. This table provides specific examples of the dramatic increase in D-2-HG production in cancer cell lines with IDH mutations.

Signaling Pathways and Experimental Workflows

Signaling Pathway: Isocitrate Metabolism in Normal and Cancer Cells

Isocitrate_Metabolism cluster_cytosol Cytosol cluster_mito Mitochondrion cluster_nucleus Nucleus Glucose_cyto Glucose Pyruvate_cyto Pyruvate Glucose_cyto->Pyruvate_cyto Glycolysis Lactate Lactate Pyruvate_cyto->Lactate LDHA (Warburg Effect) Pyruvate_mito Pyruvate Pyruvate_cyto->Pyruvate_mito Transport Isocitrate_cyto Isocitrate aKG_cyto α-Ketoglutarate Isocitrate_cyto->aKG_cyto IDH1 (WT) NADPH_cyto NADPH Isocitrate_mito Isocitrate Isocitrate_cyto->Isocitrate_mito Transport aKG_cyto->Isocitrate_cyto Reductive Carboxylation aKG_mito α-Ketoglutarate aKG_cyto->aKG_mito Transport AcetylCoA Acetyl-CoA Pyruvate_mito->AcetylCoA Citrate Citrate AcetylCoA->Citrate Citrate->Isocitrate_mito Isocitrate_mito->aKG_mito IDH2/3 (WT) TCA_cycle TCA Cycle aKG_mito->TCA_cycle D2HG D-2-HG aKG_mito->D2HG Mutant IDH1/2 Glutamine Glutamine Glutamine->aKG_mito Glutaminolysis D2HG_nucleus D-2-HG D2HG->D2HG_nucleus Transport Epigenetics Epigenetic Alterations Histone_demethylases Histone Demethylases Epigenetics->Histone_demethylases Inhibition TET_enzymes TET Enzymes Epigenetics->TET_enzymes Inhibition D2HG_nucleus->Epigenetics

Caption: Isocitrate metabolism in normal vs. cancer cells.

Experimental Workflow: Analysis of Isocitrate Metabolism in Cancer Cells

Experimental_Workflow cluster_assays Metabolic Assays start Cancer Cell Culture (IDH-WT vs. IDH-mut) treatment Treatment with DL-Isocitric acid trisodium (B8492382) salt or inhibitors start->treatment harvest Harvest Cells and Media treatment->harvest glucose_lactate Glucose Uptake & Lactate Production Assay harvest->glucose_lactate idh_activity IDH Activity Assay harvest->idh_activity d2hg_assay D-2-HG Quantification harvest->d2hg_assay metabolic_flux 13C-Isocitrate Metabolic Flux Analysis harvest->metabolic_flux analysis Data Analysis and Interpretation glucose_lactate->analysis idh_activity->analysis d2hg_assay->analysis metabolic_flux->analysis

Caption: General workflow for metabolic analysis.

Experimental Protocols

Protocol 1: Determination of Glucose Consumption and Lactate Production

This protocol allows for the assessment of the Warburg effect by measuring glucose uptake and lactate secretion in cancer cell lines.

Materials:

  • Cancer cell lines (e.g., IDH-WT and IDH-mutant glioma lines)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Glucose assay kit (e.g., colorimetric or fluorometric)

  • Lactate assay kit (e.g., colorimetric or fluorometric)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will not lead to overconfluence during the experiment. Culture overnight to allow for attachment.

  • Treatment (Optional): If assessing the effect of DL-Isocitric acid trisodium salt or other compounds, replace the medium with fresh medium containing the desired concentrations of the test compounds. Include a vehicle control.

  • Incubation: Incubate the cells for a defined period (e.g., 24-48 hours).

  • Sample Collection:

    • Collect a known volume of the cell culture medium for lactate and glucose analysis.

    • Wash the cells with PBS and lyse them for protein quantification (e.g., using a BCA assay) to normalize the data.

  • Glucose and Lactate Measurement: Follow the manufacturer's instructions for the chosen glucose and lactate assay kits.

  • Data Analysis:

    • Calculate the amount of glucose consumed by subtracting the glucose concentration in the cell-containing wells from the concentration in cell-free control wells.

    • Calculate the amount of lactate produced.

    • Normalize the glucose consumption and lactate production values to the protein concentration or cell number.

Protocol 2: Isocitrate Dehydrogenase (IDH) Activity Assay

This protocol measures the activity of wild-type or mutant IDH in cell lysates.

Materials:

  • Cell lysates from IDH-WT and IDH-mutant cancer cells

  • IDH activity assay kit (specific for either WT or mutant IDH)

  • Microplate reader capable of measuring absorbance or fluorescence

Procedure:

  • Lysate Preparation: Prepare cell lysates according to the assay kit's instructions. This typically involves homogenization in a specific lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates to ensure equal loading.

  • Assay Reaction:

    • For wild-type IDH activity , the assay typically measures the reduction of NADP+ to NADPH, which can be detected by an increase in absorbance at 340 nm or through a coupled enzymatic reaction that produces a colored or fluorescent product. The reaction mixture includes isocitrate and NADP+.

    • For mutant IDH activity , the assay measures the consumption of NADPH during the conversion of α-KG to D-2-HG. This is detected as a decrease in absorbance at 340 nm.[7] The reaction mixture includes α-KG and NADPH.

  • Measurement: Follow the kit's protocol for setting up the reactions in a 96-well plate and measuring the signal over time using a microplate reader.

  • Data Analysis: Calculate the IDH activity based on the rate of change in absorbance or fluorescence, normalized to the amount of protein in the lysate.

Protocol 3: Quantification of D-2-Hydroxyglutarate (D-2-HG)

This protocol is essential for determining the presence and levels of the oncometabolite D-2-HG in cells with suspected IDH mutations.

Materials:

  • Cell pellets or culture medium

  • D-2-HG assay kit (e.g., enzymatic assay or LC-MS-based method)

  • Metabolite extraction buffer (e.g., 80% methanol)

  • Centrifuge

  • LC-MS/MS system (for the most sensitive and specific detection)

Procedure:

  • Metabolite Extraction:

    • For intracellular D-2-HG, wash cell pellets with cold PBS and extract metabolites using ice-cold 80% methanol.

    • For extracellular D-2-HG, collect the cell culture medium.

  • Sample Preparation: Centrifuge the extracts to pellet any debris and collect the supernatant. Dry the supernatant (e.g., using a speed vacuum) and resuspend in the appropriate assay buffer.

  • D-2-HG Measurement:

    • Enzymatic Assay: These kits typically use a specific D-2-HG dehydrogenase that oxidizes D-2-HG, leading to the reduction of a probe that can be measured colorimetrically or fluorometrically. Follow the manufacturer's instructions.

    • LC-MS/MS: This is the gold standard for D-2-HG quantification, offering high sensitivity and specificity. The method involves chromatographic separation of D-2-HG from other metabolites followed by mass spectrometry-based detection.[8]

  • Data Analysis: Quantify D-2-HG levels by comparing the sample signal to a standard curve generated with known concentrations of D-2-HG. Normalize to cell number or protein concentration.

Protocol 4: 13C-Isocitrate Metabolic Flux Analysis

This advanced protocol uses stable isotope-labeled isocitrate to trace its metabolic fate within the cell, providing a detailed map of metabolic pathway activity.

Materials:

  • Cancer cell lines

  • Culture medium lacking isocitrate

  • [U-13C6]-Isocitric acid

  • Metabolite extraction reagents

  • Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cell Culture and Labeling: Culture cells in a medium containing [U-13C6]-Isocitric acid for a time sufficient to reach isotopic steady state.

  • Metabolite Extraction: Rapidly quench metabolism and extract intracellular metabolites.

  • Derivatization (for GC-MS): If using GC-MS, derivatize the metabolites to make them volatile.

  • MS Analysis: Analyze the samples by GC-MS or LC-MS to determine the mass isotopomer distribution of TCA cycle intermediates and related metabolites.

  • Flux Calculation: Use specialized software (e.g., INCA, Metran) to fit the labeling data to a metabolic network model and calculate the intracellular metabolic fluxes.[7]

Conclusion

The study of isocitrate metabolism provides a critical window into the complexities of cancer cell metabolic reprogramming, extending beyond the classical Warburg effect. The discovery of IDH mutations and the resulting production of the oncometabolite D-2-HG have unveiled a new paradigm in cancer metabolism, linking central carbon metabolism directly to epigenetic regulation. The protocols and information provided herein offer a robust framework for researchers to investigate the multifaceted role of this compound and its associated metabolic pathways in cancer. By employing these methods, scientists can further elucidate the metabolic vulnerabilities of cancer cells, paving the way for the development of novel therapeutic strategies targeting these pathways.

References

Enzymatic determination of isocitrate in fruit juices with DL-Isocitric acid trisodium salt as a standard

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Enzymatic Determination of Isocitrate in Fruit Juices

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Isocitric acid, a structural isomer of citric acid, is a key intermediate in the citric acid cycle.[1] In the food industry, particularly in the analysis of fruit juices, the concentration of D-isocitric acid serves as an important marker for authenticity and quality assessment.[1][2] Adulteration of fruit juices, for instance, through the addition of citric acid, can be detected by examining the ratio of citric acid to D-isocitric acid. In authentic orange juice, this ratio is typically below 130.[1][3] This document provides a detailed protocol for the enzymatic determination of D-isocitrate in fruit juices using DL-Isocitric acid trisodium (B8492382) salt as a standard. The method is based on the specific enzymatic activity of isocitrate dehydrogenase (ICDH).

Principle of the Assay

The enzymatic determination of D-isocitric acid relies on the oxidative decarboxylation of D-isocitrate to α-ketoglutarate, a reaction catalyzed by isocitrate dehydrogenase (ICDH; EC 1.1.1.42). This reaction requires the presence of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP+) as a cofactor, which is reduced to NADPH.[4][5] The amount of NADPH produced is directly proportional to the amount of D-isocitrate in the sample. The concentration of NADPH can be quantified by measuring the increase in absorbance at 340 nm with a spectrophotometer, as NADPH has a distinct absorption maximum at this wavelength, unlike NADP+.[6] It is important to note that the enzyme is specific for the D-form of isocitrate; therefore, when using DL-isocitric acid as a standard, only 50% of the substrate will be measured.[7][8]

Enzymatic_Reaction D-Isocitrate D-Isocitrate alpha-Ketoglutarate alpha-Ketoglutarate D-Isocitrate->alpha-Ketoglutarate Oxidative Decarboxylation CO2 CO2 D-Isocitrate->CO2 Release ICDH Isocitrate Dehydrogenase (ICDH) NADP+ NADP+ NADPH_H NADPH + H+ NADP+->NADPH_H Reduction

Figure 1: Enzymatic reaction for the determination of D-isocitrate.

Materials and Reagents

Equipment
  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes (1 cm light path) or a 96-well microplate reader

  • Micropipettes and tips

  • Vortex mixer

  • Centrifuge

  • pH meter

  • Volumetric flasks and graduated cylinders

  • Analytical balance

Reagents
  • DL-Isocitric acid trisodium salt hydrate (B1144303) (≥93% purity): For the preparation of standard solutions.

  • Isocitrate Dehydrogenase (ICDH, NADP-dependent, EC 1.1.1.42): Enzyme solution.

  • β-Nicotinamide adenine dinucleotide phosphate, sodium salt (β-NADP): Coenzyme.

  • Glycylglycine: For buffer preparation.

  • Manganese Chloride (MnCl2) or Magnesium Chloride (MgCl2): Divalent cations required for enzyme activity.[1]

  • Sodium Hydroxide (NaOH): For pH adjustment and sample preparation.

  • Hydrochloric Acid (HCl): For pH adjustment.

  • Polyvinylpolypyrrolidone (PVPP) or Bentonite (B74815): For decolorizing juice samples.[8]

  • Deionized Water

Experimental Protocols

Preparation of Reagents
  • Glycylglycine Buffer (250 mM, pH 7.4 at 37°C): Dissolve an appropriate amount of Glycylglycine in deionized water to make a 250 mM solution. Adjust the pH to 7.4 at 37°C using 1 M NaOH.[9]

  • Manganese Chloride Solution (18 mM): Dissolve an appropriate amount of Manganese Chloride Tetrahydrate in deionized water to make an 18 mM solution.[9]

  • β-NADP Solution (20 mM): Dissolve an appropriate amount of β-NADP sodium salt in deionized water to make a 20 mM solution.[9]

  • Isocitrate Dehydrogenase (ICDH) Enzyme Solution (0.3 - 0.6 units/ml): Immediately before use, prepare a solution containing 0.3 - 0.6 units/ml of ICDH in cold Glycylglycine Buffer.[9]

Preparation of Standard Solutions

A standard curve is essential for the accurate quantification of D-isocitrate in the samples.

  • Stock Standard Solution (e.g., 606 mg/L D-Isocitric acid): Accurately weigh 0.175 g of this compound and dissolve it in a 100 ml volumetric flask with deionized water.[10] This solution should be prepared fresh.

  • Working Standard Solutions: Prepare a series of dilutions from the stock standard solution using deionized water to obtain concentrations ranging from, for example, 50 mg/L to 500 mg/L.

Sample Preparation

Proper sample preparation is crucial to remove interferences and ensure accurate measurements.

  • Filtration: Filter turbid fruit juice samples to obtain a clear solution.

  • Neutralization: For acidic juices, take 25 ml of the filtered sample and adjust the pH to approximately 7.0-7.5 with 2 M NaOH. Transfer the neutralized sample to a 50 ml volumetric flask and bring it to volume with deionized water.[8]

  • Decolorization: For colored juices, add 0.5 g of PVPP or bentonite to the neutralized and diluted sample. Stir for 1 minute and then filter to obtain a clear, possibly slightly colored solution for the assay.[8]

Assay Procedure (Cuvette Method)
  • Pipette the following reagents into a cuvette:

    • 1.95 ml Deionized Water

    • 0.50 ml Glycylglycine Buffer (Reagent A)

    • 0.20 ml of the prepared sample or standard solution

    • 0.15 ml β-NADP Solution (Reagent C)

    • 0.10 ml Manganese Chloride Solution (Reagent D)[9]

  • Mix by inversion and allow the mixture to equilibrate to the assay temperature (e.g., 37°C).

  • Measure the initial absorbance (A1) at 340 nm.

  • Initiate the reaction by adding 0.10 ml of the ICDH Enzyme Solution (Reagent E).[9]

  • Mix immediately by inversion and monitor the increase in absorbance at 340 nm for approximately 5-10 minutes, or until the reaction is complete.

  • Record the final absorbance (A2) once the reading is stable.

  • Calculate the change in absorbance (ΔA) by subtracting A1 from A2.

A blank reaction should be performed using deionized water instead of the sample or standard to account for any background absorbance.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis SamplePrep Sample Preparation (Filtration, Neutralization, Decolorization) ReactionSetup Reaction Setup (Mix reagents, sample/standard) SamplePrep->ReactionSetup ReagentPrep Reagent Preparation (Buffer, NADP+, ICDH, etc.) ReagentPrep->ReactionSetup StandardPrep Standard Curve Preparation (this compound) StandardPrep->ReactionSetup InitialAbs Measure Initial Absorbance (A1) at 340 nm ReactionSetup->InitialAbs AddEnzyme Add ICDH to start reaction InitialAbs->AddEnzyme FinalAbs Measure Final Absorbance (A2) at 340 nm AddEnzyme->FinalAbs CalcDeltaA Calculate ΔA = A2 - A1 FinalAbs->CalcDeltaA PlotCurve Plot Standard Curve (ΔA vs. Concentration) CalcDeltaA->PlotCurve DetermineConc Determine Sample Isocitrate Concentration CalcDeltaA->DetermineConc PlotCurve->DetermineConc

Figure 2: Experimental workflow for isocitrate determination.
Data Analysis

  • Standard Curve: Plot the ΔA values for the standard solutions against their corresponding concentrations of D-isocitric acid. Perform a linear regression to obtain the equation of the line (y = mx + c), where y is the absorbance, x is the concentration, m is the slope, and c is the y-intercept.

  • Sample Concentration: Use the ΔA of the unknown sample and the equation from the standard curve to calculate the concentration of D-isocitrate in the sample. Remember to account for any dilution factors used during sample preparation.

Quantitative Data Summary

The following table summarizes the typical ranges of D-isocitric acid found in various fruit juices. These values can be used as a reference for comparison.

Fruit JuiceD-Isocitric Acid Content (mg/L)
Orange65–200
Grapefruit140–350
Pomegranate4–186
Raspberry57–440 (mean 170)

Data sourced from a comparative study of analytical methods for isocitric acid determination.[4]

Conclusion

The enzymatic determination of D-isocitrate is a reliable and specific method for assessing the quality and authenticity of fruit juices. By following the detailed protocols outlined in these application notes, researchers can accurately quantify the D-isocitrate content in their samples. The use of this compound as a standard provides a convenient and accessible means for creating a standard curve, ensuring the accuracy of the results. Careful sample preparation and adherence to the assay conditions are paramount for obtaining reproducible and trustworthy data.

References

Troubleshooting & Optimization

Technical Support Center: pH Optimization for Enzymatic Assays Using DL-Isocitrate Acid Trisodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing pH conditions for enzymatic assays utilizing DL-Isocitric acid trisodium (B8492382) salt as a substrate. The primary enzymes discussed are Isocitrate Dehydrogenase (IDH) and Isocitrate Lyase (ICL).

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for an Isocitrate Dehydrogenase (IDH) assay?

A1: The optimal pH for an IDH assay is dependent on the specific isozyme and its source. Generally, a slightly alkaline pH is preferred. For NADP+-dependent IDH, an optimal pH of 8.0 has been reported.[1] For different mitochondrial NAD+-dependent IDH isoforms, the optimal pH can range from 7.6 to 8.0.[1] A bacterial IDH from Umbonibacter marinipuiceus was found to have an optimal pH of 8.5 with Mn²⁺ and 8.7 with Mg²⁺ as cofactors.[2] For NAD+-dependent IDH, a pH of 7.5 has also been suggested.[3]

Q2: What is the optimal pH for an Isocitrate Lyase (ICL) assay?

A2: The optimal pH for ICL assays also varies depending on the organism. For Mycobacterium tuberculosis ICL, an optimal pH of 7.5 was established using a Tricine-HCl buffer.[4] A different protocol for ICL suggests a pH of 6.8 using an imidazole (B134444) buffer. In fasting rat liver, the optimal pH for ICL was determined to be 7.4.

Q3: Why is pH optimization crucial for my enzymatic assay?

A3: The pH of the reaction buffer is a critical parameter that can significantly impact enzyme activity.[5] Deviations from the optimal pH can lead to a decrease in catalytic efficiency and, in extreme cases, irreversible denaturation of the enzyme. pH affects the ionization state of amino acid residues in the enzyme's active site, which is crucial for substrate binding and catalysis.

Q4: Can the choice of buffer system affect my results?

A4: Yes, the buffer system can influence enzyme activity. It is important to choose a buffer that has a pKa value close to the desired pH of the assay to ensure stable pH control. When determining the optimal pH, it is recommended to use a series of overlapping buffers to control for any potential inhibitory or activating effects of the buffer components themselves.[4]

Troubleshooting Guide

Issue Possible Cause Solution
Low or no enzyme activity Suboptimal pH of the assay buffer.Determine the optimal pH for your specific enzyme by performing the assay over a range of pH values.
Incorrect buffer used.Ensure the buffer system is appropriate for the target pH range and is not inhibitory to the enzyme.
Enzyme instability at the assay pH.Check the pH stability of your enzyme by pre-incubating it at different pH values before adding the substrate.
High background signal Spontaneous degradation of substrate or product at the assay pH.Run a blank reaction without the enzyme to assess the rate of non-enzymatic reaction at the chosen pH. Adjust the pH if necessary.
Contaminants in the enzyme preparation are active at the assay pH.Purify the enzyme further to remove contaminating activities.
Inconsistent results between experiments Inaccurate pH of the buffer.Always calibrate the pH meter before preparing buffers. Verify the final pH of the assay solution.
Temperature fluctuations affecting buffer pH.Allow buffers to equilibrate to the assay temperature before use, as the pH of some buffers (e.g., Tris) is temperature-dependent.

Data Presentation

Table 1: Optimal pH for Isocitrate Dehydrogenase (IDH) Assays

Enzyme Source/IsoformCofactorOptimal pHBuffer SystemReference
NADP+-dependent IDHNADP+8.0Not Specified[1]
Mitochondrial NAD+-dependent IDH (liver, brain, kidney-specific)NAD+8.0MOPS[1]
Mitochondrial NAD+-dependent IDH (heart, muscle-specific)NAD+7.6MOPS[1]
Umbonibacter marinipuiceus IDHMn²⁺8.5Tris-HCl[2]
Umbonibacter marinipuiceus IDHMg²⁺8.7Tris-HCl[2]
NAD+-dependent IDHNAD+7.5Triethanolamine[3]
Escherichia coli IDHNADP+7.5Potassium Phosphate[6]

Table 2: Optimal pH for Isocitrate Lyase (ICL) Assays

Enzyme SourceOptimal pHBuffer SystemReference
Mycobacterium tuberculosis7.5Tricine-HCl[4]
General Protocol6.8Imidazole
Fasting Rat Liver7.4Not Specified
Mycobacterium avium6.8MOPS[4]

Experimental Protocols

Protocol for Determining Optimal pH of an Enzymatic Assay

This protocol provides a general framework for determining the optimal pH for an enzyme that utilizes DL-Isocitric acid trisodium salt.

1. Buffer Preparation:

  • Prepare a series of buffers with overlapping pH ranges to cover the desired experimental range (e.g., pH 5.0 to 10.0).

  • Example Buffers:

    • 100 mM Citrate buffer (pH 3.0-6.2)

    • 100 mM Phosphate buffer (pH 5.8-8.0)

    • 100 mM Tris-HCl buffer (pH 7.5-9.0)

    • 100 mM Glycine-NaOH buffer (pH 8.6-10.6)

  • Ensure the final concentration of the buffer in the assay is consistent across all pH values.

2. Enzyme and Substrate Preparation:

  • Prepare a stock solution of your enzyme in a suitable buffer at a pH where it is known to be stable (e.g., pH 7.5).

  • Prepare a stock solution of this compound.

3. Assay Procedure:

  • Set up a series of reactions in a 96-well plate or cuvettes.

  • For each pH value to be tested, prepare triplicate reactions.

  • Reaction Mixture (example for IDH assay):

    • X µL of assay buffer (at the desired pH)

    • Y µL of MgCl₂ or MnCl₂ solution

    • Z µL of NADP⁺ or NAD⁺ solution

    • A µL of enzyme solution

  • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding B µL of this compound solution.

  • Monitor the reaction progress by measuring the change in absorbance at the appropriate wavelength (e.g., 340 nm for NAD(P)H formation) over time using a spectrophotometer or plate reader.

4. Data Analysis:

  • Calculate the initial reaction velocity (rate of change in absorbance) for each pH value.

  • Plot the enzyme activity (initial velocity) against the pH.

  • The pH at which the highest activity is observed is the optimal pH for your enzyme under the tested conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_measurement Measurement & Analysis prep_buffer Prepare Buffers (Overlapping pH ranges) setup_reaction Set up Reaction Mixtures (Varying pH) prep_buffer->setup_reaction prep_enzyme Prepare Enzyme Stock prep_enzyme->setup_reaction prep_substrate Prepare Substrate Stock (this compound) initiate_reaction Initiate with Substrate prep_substrate->initiate_reaction pre_incubate Pre-incubate at Optimal Temperature setup_reaction->pre_incubate pre_incubate->initiate_reaction measure_activity Monitor Reaction Progress (Spectrophotometry) initiate_reaction->measure_activity calculate_velocity Calculate Initial Velocity measure_activity->calculate_velocity plot_data Plot Activity vs. pH calculate_velocity->plot_data determine_optimum Determine Optimal pH plot_data->determine_optimum

Caption: Workflow for determining the optimal pH of an enzymatic assay.

enzymatic_reactions cluster_idh Isocitrate Dehydrogenase (IDH) Reaction cluster_icl Isocitrate Lyase (ICL) Reaction isocitrate_idh DL-Isocitrate idh_enzyme IDH isocitrate_idh->idh_enzyme alpha_kg α-Ketoglutarate nadp NADP+ nadp->idh_enzyme nadph NADPH + H+ co2_idh CO₂ idh_enzyme->alpha_kg idh_enzyme->nadph idh_enzyme->co2_idh isocitrate_icl DL-Isocitrate icl_enzyme ICL isocitrate_icl->icl_enzyme succinate Succinate glyoxylate Glyoxylate icl_enzyme->succinate icl_enzyme->glyoxylate

References

Technical Support Center: Isocitrate Dehydrogenase (IDH) Inhibitor Experimental Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with potential inhibitors of isocitrate dehydrogenase (IDH). The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the different isoforms of IDH, and which are relevant in cancer?

Isocitrate dehydrogenase (IDH) has three isoforms: IDH1, IDH2, and IDH3. IDH1 is found in the cytoplasm and peroxisomes, while IDH2 and IDH3 are located in the mitochondria.[1] In the context of cancer, mutations are most frequently observed in IDH1 and IDH2.[2][3] These mutations are commonly found in various cancers, including gliomas, acute myeloid leukemia (AML), and cholangiocarcinoma.[4][5][6]

Q2: What is the "gain-of-function" activity of mutant IDH enzymes?

Wild-type IDH enzymes catalyze the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1] However, specific mutations in IDH1 (at arginine 132) and IDH2 (at arginine 140 or 172) result in a neomorphic, or "gain-of-function," activity.[2][3] Instead of producing α-KG, the mutant enzymes convert it to the oncometabolite D-2-hydroxyglutarate (2-HG).[7][8]

Q3: How does the oncometabolite 2-HG contribute to cancer development?

High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases.[9][10] This inhibition leads to widespread epigenetic changes, such as hypermethylation of histones and DNA, which can block cellular differentiation and promote tumorigenesis.[11][12][13] Additionally, 2-HG has been shown to affect other signaling pathways, including the mTOR and hypoxia-inducible factor (HIF) signaling pathways.[9][14]

Q4: What are the primary types of assays used to screen for IDH inhibitors?

The two main categories of assays for screening IDH inhibitors are:

  • Biochemical (Enzymatic) Assays: These assays directly measure the enzymatic activity of purified wild-type or mutant IDH enzymes. They typically monitor the consumption or production of cofactors like NADPH or NADH.

  • Cell-Based Assays: These assays measure the activity of IDH inhibitors in a cellular context. A common approach is to quantify the levels of the oncometabolite 2-HG produced by cancer cell lines harboring IDH mutations.

Q5: Why is it important to test inhibitors against both wild-type and mutant IDH?

Testing against both wild-type and mutant IDH enzymes is crucial for determining the selectivity of a potential inhibitor. An ideal inhibitor will potently block the activity of the mutant IDH while having minimal effect on the wild-type enzyme to reduce potential off-target effects and toxicity.

Troubleshooting Guides

Biochemical (Enzymatic) Assays
Problem Possible Cause(s) Suggested Solution(s)
High background signal or no enzyme activity 1. Reagent degradation (especially NADPH/NADH).2. Improper storage of enzyme or reagents.3. Incorrect buffer pH or composition.1. Prepare fresh reagents, particularly NADPH/NADH solutions.2. Ensure all components are stored at the recommended temperatures and protected from light.3. Verify the pH of the assay buffer and check for the presence of necessary components like MgCl₂.
Inconsistent results between replicates 1. Pipetting errors.2. Incomplete mixing of reagents.3. Temperature fluctuations during the assay.1. Use calibrated pipettes and ensure accurate liquid handling.2. Gently mix the reaction components thoroughly before measurement.3. Maintain a constant temperature throughout the assay using a temperature-controlled plate reader or water bath.
False positives in inhibitor screening 1. Compound autofluorescence or absorbance at the detection wavelength.2. Compound precipitation in the assay buffer.3. Metal contamination in compound stocks.1. Run a control with the compound in the absence of the enzyme to check for interference.2. Visually inspect for compound precipitation and consider using a lower concentration or a different solvent.3. Use high-purity compounds and consider using an orthogonal assay, such as mass spectrometry, to confirm hits.[11]
Cell-Based Assays
Problem Possible Cause(s) Suggested Solution(s)
Low or undetectable 2-HG levels in mutant IDH cell lines 1. Low passage number of cells not yet producing high 2-HG levels.2. Incorrect cell line or loss of mutation.3. Inefficient 2-HG extraction.1. Culture cells for several passages to allow for 2-HG accumulation.2. Confirm the IDH mutation status of the cell line via sequencing.3. Optimize the 2-HG extraction protocol from cell lysates or culture medium.
High variability in 2-HG measurements 1. Inconsistent cell seeding density.2. Variation in incubation times.3. Cell stress or death affecting metabolism.1. Ensure uniform cell seeding across all wells.2. Standardize the incubation time with the inhibitor.3. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel to normalize for cell number and assess cytotoxicity.
Poor correlation between biochemical and cell-based assay results 1. Poor cell permeability of the compound.2. Compound metabolism by the cells.3. Off-target effects of the compound in a cellular environment.1. Assess compound permeability using assays like PAMPA.2. Investigate the metabolic stability of the compound in the presence of liver microsomes or hepatocytes.3. Profile the compound against a panel of other enzymes and receptors to identify potential off-target activities.

Data Presentation: Inhibitory Activity of Selected IDH Inhibitors

The following table summarizes the reported inhibitory concentrations (IC₅₀) of several known IDH inhibitors against mutant IDH1 and IDH2.

InhibitorTargetAssay TypeIC₅₀ (nM)Reference
Ivosidenib (AG-120)IDH1 R132HBiochemical12[15]
Ivosidenib (AG-120)IDH1 R132CCell-based (HT1080)60[15]
Enasidenib (AG-221)IDH2 R140QBiochemical100[16]
Enasidenib (AG-221)IDH2 R172KBiochemical400[16]
Vorasidenib (AG-881)IDH1 R132HBiochemical0.04 - 1.6[17]
Vorasidenib (AG-881)IDH2 R140QBiochemical0.05 - 2.3[17]
AGI-5198IDH1 R132HBiochemical23[18]
AGI-6780IDH2 R140QCell-based (TF-1)500[11]

Experimental Protocols

Protocol 1: Biochemical IDH1 R132H Enzyme Activity Assay (Colorimetric)

This protocol is adapted from commercially available assay kits and measures the decrease in absorbance at 340 nm due to the consumption of NADPH by the mutant IDH1 enzyme.

Materials:

  • Recombinant human IDH1 R132H enzyme

  • IDH Assay Buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 7.5)

  • α-Ketoglutarate (α-KG)

  • NADPH

  • Test compounds (potential inhibitors)

  • 96-well clear flat-bottom plate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of α-KG in IDH Assay Buffer.

    • Prepare a stock solution of NADPH in IDH Assay Buffer. Protect from light.

    • Dilute the test compounds to the desired concentrations in IDH Assay Buffer.

  • Reaction Setup:

    • Add 50 µL of IDH Assay Buffer to each well.

    • Add 10 µL of the test compound solution or vehicle (for control wells) to the appropriate wells.

    • Add 20 µL of the IDH1 R132H enzyme solution to all wells except the "No Enzyme" control.

    • Add 10 µL of the α-KG solution to all wells.

    • Incubate the plate at 37°C for 10-15 minutes.

  • Initiate Reaction and Measurement:

    • Add 10 µL of the NADPH solution to all wells to start the reaction.

    • Immediately start measuring the absorbance at 340 nm in kinetic mode at 37°C for 30-60 minutes, taking readings every 1-2 minutes.

  • Data Analysis:

    • Calculate the rate of NADPH consumption (decrease in A340/min) for each well from the linear portion of the kinetic curve.

    • Determine the percent inhibition for each test compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus the compound concentration and fit the data to a suitable model to determine the IC₅₀ value.

Protocol 2: Cell-Based 2-Hydroxyglutarate (2-HG) Measurement Assay

This protocol describes the measurement of 2-HG levels in the supernatant of IDH mutant cancer cells treated with a potential inhibitor.

Materials:

  • IDH mutant cancer cell line (e.g., HT1080 for IDH1 R132C)

  • Cell culture medium and supplements

  • Test compounds

  • 96-well cell culture plate

  • 2-HG assay kit (commercially available, typically fluorescence- or mass spectrometry-based)

  • Centrifuge

Procedure:

  • Cell Seeding:

    • Seed the IDH mutant cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds. Include a vehicle control.

    • Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.

  • Sample Collection:

    • After incubation, collect the cell culture supernatant from each well.

    • Centrifuge the supernatant to remove any cell debris.

  • 2-HG Measurement:

    • Follow the manufacturer's instructions for the chosen 2-HG assay kit to measure the concentration of 2-HG in the collected supernatants.

  • Data Analysis:

    • Determine the 2-HG concentration for each treatment condition.

    • Calculate the percent inhibition of 2-HG production for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus the compound concentration to determine the IC₅₀ value.

    • It is recommended to perform a parallel cell viability assay to account for any cytotoxic effects of the compounds.

Mandatory Visualizations

Signaling Pathway of Mutant IDH in Cancer

Mutant_IDH_Signaling cluster_cytoplasm Cytoplasm cluster_idh1 IDH1 cluster_nucleus Nucleus Isocitrate Isocitrate WT_IDH1 Wild-Type IDH1 Isocitrate->WT_IDH1 NADP+ -> NADPH alpha_KG α-Ketoglutarate (α-KG) Mutant_IDH1 Mutant IDH1 alpha_KG->Mutant_IDH1 NADPH -> NADP+ two_HG 2-Hydroxyglutarate (2-HG) Histone_Demethylases Histone Demethylases (e.g., KDM4C) two_HG->Histone_Demethylases TET_Enzymes TET DNA Demethylases two_HG->TET_Enzymes HIF_Prolyl_Hydroxylases HIF Prolyl Hydroxylases two_HG->HIF_Prolyl_Hydroxylases mTOR_pathway mTOR Pathway two_HG->mTOR_pathway WT_IDH1->alpha_KG Mutant_IDH1->two_HG IDH_Inhibitor IDH Inhibitor IDH_Inhibitor->Mutant_IDH1 Histone_Hypermethylation Histone Hypermethylation Histone_Demethylases->Histone_Hypermethylation Leads to DNA_Hypermethylation DNA Hypermethylation TET_Enzymes->DNA_Hypermethylation Leads to HIF_Stabilization HIF-1α Stabilization HIF_Prolyl_Hydroxylases->HIF_Stabilization Leads to Cell_Growth_Proliferation Cell Growth & Proliferation mTOR_pathway->Cell_Growth_Proliferation Promotes Blocked_Differentiation Blocked Cellular Differentiation Histone_Hypermethylation->Blocked_Differentiation DNA_Hypermethylation->Blocked_Differentiation

Caption: Signaling pathway of mutant IDH1 and the effects of its product, 2-HG.

Experimental Workflow for IDH Inhibitor Screening

IDH_Inhibitor_Screening_Workflow cluster_primary_screen Primary Screening cluster_secondary_assays Secondary Assays & Hit Validation cluster_cellular_assays Cellular & Functional Assays cluster_lead_optimization Lead Optimization Biochemical_Assay Biochemical Assay (e.g., IDH1 R132H activity) Primary_Hits Primary Hits Biochemical_Assay->Primary_Hits Identify Hits Compound_Library Compound Library Compound_Library->Biochemical_Assay Dose_Response Dose-Response Curve (IC₅₀ Determination) Primary_Hits->Dose_Response Selectivity_Assay Selectivity Assay (Wild-Type IDH vs. Mutant IDH) Dose_Response->Selectivity_Assay Orthogonal_Assay Orthogonal Assay (e.g., Mass Spectrometry) Selectivity_Assay->Orthogonal_Assay Validated_Hits Validated Hits Orthogonal_Assay->Validated_Hits Confirm Hits Cell_Based_Assay Cell-Based 2-HG Assay (e.g., HT1080 cells) Validated_Hits->Cell_Based_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Validated_Hits->Cytotoxicity_Assay Lead_Candidates Lead Candidates Cell_Based_Assay->Lead_Candidates Identify Leads ADME_Tox ADME/Tox Profiling Lead_Candidates->ADME_Tox In_Vivo_Studies In Vivo Efficacy Studies ADME_Tox->In_Vivo_Studies Preclinical_Candidate Preclinical_Candidate In_Vivo_Studies->Preclinical_Candidate Select Candidate

Caption: A typical workflow for the screening and validation of IDH inhibitors.

References

Stability of DL-Isocitric acid trisodium salt in aqueous solution at various temperatures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DL-Isocitric acid trisodium (B8492382) salt. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and ensuring the stability of this compound in aqueous solutions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for DL-Isocitric acid trisodium salt in aqueous solutions?

A1: The main stability issue is the reversible intramolecular cyclization (lactonization) of the isocitrate molecule to form DL-isocitric acid lactone. This equilibrium is influenced by pH and temperature.

Q2: How does pH affect the stability of this compound solutions?

A2: Aqueous solutions of this compound are more prone to forming the lactone at acidic pH levels. As the pH decreases, the equilibrium shifts towards the formation of the lactone. For optimal stability and to minimize lactone formation, it is recommended to maintain a neutral to slightly alkaline pH.

Q3: What is the impact of temperature on the stability of the solution?

A3: Elevated temperatures can accelerate the rate of both the forward reaction (lactone formation) and the reverse reaction (lactone hydrolysis). At higher temperatures, the equilibrium may be reached faster. For long-term storage of aqueous solutions, refrigeration (2-8 °C) is recommended to slow down this process.

Q4: Are there other potential degradation pathways besides lactonization?

A4: While lactonization is the most common degradation pathway in aqueous solutions, under more extreme conditions, such as very high temperatures, other degradation routes may be possible. For instance, similar to its isomer citric acid, isocitric acid could potentially undergo dehydration to form aconitic acid, which can be further degraded. However, for most standard laboratory applications, lactonization is the primary concern.

Q5: How can I monitor the stability of my this compound solution?

A5: The most effective way to monitor the stability is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[1] A suitable HPLC method can separate and quantify both DL-isocitric acid and its lactone, allowing you to determine the concentration of each over time.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpectedly low concentration of isocitric acid in my prepared standard solution. The pH of the aqueous solution may be too acidic, leading to the formation of isocitrate lactone.- Measure the pH of your solution. - Adjust the pH to a neutral or slightly alkaline range (e.g., pH 7.0-8.0) using a suitable buffer. - If possible, prepare fresh standards in a buffered solution.
Assay results are inconsistent and show high variability over time. The equilibrium between isocitric acid and its lactone is shifting due to temperature fluctuations or changes in pH.- Store all stock and working solutions at a consistent, recommended temperature (e.g., 2-8 °C). - Use a buffered solvent system to maintain a stable pH. - Prepare fresh working solutions daily from a refrigerated stock solution.
An unknown peak appears in my chromatogram during analysis. This is likely the DL-isocitric acid lactone peak.- To confirm, you can intentionally degrade a small portion of your standard by acidifying it and gently heating it. The peak corresponding to the lactone should increase in size. - Adjust your analytical method to ensure baseline separation between the isocitric acid and lactone peaks for accurate quantification.

Experimental Protocols

Protocol 1: Stability Testing of this compound in Aqueous Solution

This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.

1. Materials:

  • This compound
  • Reagent grade water
  • Buffers of various pH (e.g., pH 4, 7, and 9)
  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV at 210 nm)[1]

2. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in reagent grade water to a known concentration (e.g., 1 mg/mL).

3. Stress Conditions:

  • Acid Hydrolysis: Adjust the pH of an aliquot of the stock solution to ~2 with HCl.
  • Base Hydrolysis: Adjust the pH of an aliquot of the stock solution to ~10 with NaOH.
  • Neutral Hydrolysis: Use an unadjusted aliquot of the stock solution (in water) or in a neutral buffer (pH 7).
  • Thermal Stress: Place aliquots of the solutions from the hydrolysis experiments at various temperatures (e.g., 4°C, 25°C, 40°C, and 60°C).

4. Time Points:

  • Analyze the samples at initial time (t=0) and at predetermined intervals (e.g., 1, 3, 7, 14, and 30 days).

5. Analysis:

  • At each time point, withdraw a sample, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis.
  • Inject the sample into the HPLC system and quantify the peak areas for DL-isocitric acid and any degradation products (primarily the lactone).

6. Data Analysis:

  • Calculate the percentage of DL-isocitric acid remaining at each time point under each condition.
  • Plot the percentage remaining versus time to determine the degradation kinetics.

Protocol 2: HPLC Method for Separation of Isocitric Acid and Isocitric Acid Lactone

1. HPLC System: A standard HPLC system with a UV detector.

2. Column: Inertsil ODS-3 (4.6 mm i.d. x 250 mm) or equivalent C18 column.[1]

3. Mobile Phase: 0.1% Phosphoric acid in water.[1] This acidic mobile phase helps in protonating the carboxyl groups for better retention on a reverse-phase column.

4. Flow Rate: 1.0 mL/min.[1]

5. Detection Wavelength: 210 nm.[1]

6. Injection Volume: 20 µL

7. Column Temperature: Ambient or controlled at 25°C.

8. Procedure:

  • Prepare standards of this compound in the mobile phase.
  • Prepare a "degraded" sample by acidifying a standard solution to encourage lactone formation to help identify the lactone peak.
  • Inject the standards and samples for analysis. The lactone, being less polar, is expected to have a different retention time than the parent acid.

Data Presentation

Table 1: Stability of this compound in Aqueous Solution at Various Temperatures (pH 7)

TemperatureStorage Duration (Days)% DL-Isocitric Acid Remaining (Hypothetical)% DL-Isocitric Acid Lactone Formed (Hypothetical)
4°C 0100.00.0
799.50.5
3098.81.2
9097.52.5
25°C 0100.00.0
797.22.8
3092.08.0
9080.519.5
40°C 0100.00.0
790.39.7
3075.624.4
9058.141.9

Note: The data in this table is hypothetical and for illustrative purposes. Actual stability will depend on the specific experimental conditions.

Table 2: Effect of pH on the Stability of this compound in Aqueous Solution at 25°C

pHStorage Duration (Days)% DL-Isocitric Acid Remaining (Hypothetical)% DL-Isocitric Acid Lactone Formed (Hypothetical)
4.0 0100.00.0
790.19.9
3072.527.5
7.0 0100.00.0
797.22.8
3092.08.0
9.0 0100.00.0
799.80.2
3099.20.8

Note: The data in this table is hypothetical and for illustrative purposes. Actual stability will depend on the specific experimental conditions.

Visualizations

Stability_Pathway Isocitrate DL-Isocitric Acid Lactone DL-Isocitric Acid Lactone Isocitrate->Lactone Lactonization (Acidic pH, Heat) Aconitic_Acid Aconitic Acid (Potential high-temp degradation) Isocitrate->Aconitic_Acid Dehydration (High Heat) Lactone->Isocitrate Hydrolysis (Neutral/Alkaline pH)

Caption: Degradation pathways of DL-Isocitric acid.

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Stability Analysis cluster_data 3. Data Interpretation Prep_Stock Prepare Stock Solution (1 mg/mL in Water) Prep_Stress Aliquot and apply stress conditions (pH, Temperature) Prep_Stock->Prep_Stress Sampling Sample at Time Points (t=0, 1, 3, 7... days) Prep_Stress->Sampling HPLC HPLC Analysis (Quantify Isocitrate & Lactone) Sampling->HPLC Kinetics Calculate % Remaining HPLC->Kinetics Profile Generate Stability Profile (Plot vs. Time) Kinetics->Profile

Caption: Workflow for stability testing.

References

Technical Support Center: Isocitrate Dehydrogenase (IDH) Spectrophotometric Assay

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isocitrate dehydrogenase (IDH) spectrophotometric assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, particularly focusing on low signal output.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the isocitrate dehydrogenase (IDH) spectrophotometric assay?

A1: The spectrophotometric assay for IDH activity is based on the enzyme's catalytic function. IDH catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate, which involves the reduction of a cofactor, either NAD+ to NADH or NADP+ to NADPH.[1][2] The production of NADH or NADPH can be monitored by measuring the increase in absorbance at 340 nm, as the reduced forms of these cofactors absorb light at this wavelength while the oxidized forms do not.[3] The rate of increase in absorbance at 340 nm is directly proportional to the IDH enzyme activity.

Q2: Which isoform of IDH (IDH1, IDH2, or IDH3) does my assay detect?

A2: The isoform detected depends on the cofactor provided in your reaction mixture.

  • IDH1 (cytosolic/peroxisomal) and IDH2 (mitochondrial) are NADP+-dependent.[4]

  • IDH3 (mitochondrial) is NAD+-dependent and is a key enzyme in the citric acid cycle.[4][5] To detect a specific isoform, use the corresponding cofactor (NADP+ for IDH1/2, NAD+ for IDH3). To measure total IDH activity, you can include both cofactors in the assay mix.[6][7]

Q3: What is a typical wavelength to measure IDH activity?

A3: The activity of IDH is typically measured by monitoring the formation of NADH or NADPH at an absorbance of 340 nm .[3][8] Some colorimetric assay kits utilize a developer that produces a colored product, which is measured at a different wavelength, such as 450 nm.[5][6] Always refer to your specific assay protocol or kit instructions for the correct wavelength.

Q4: Why is a divalent cation like Mg2+ or Mn2+ necessary in the reaction?

A4: Isocitrate dehydrogenase requires a divalent cation, typically magnesium (Mg2+) or manganese (Mn2+), as a cofactor for its catalytic activity.[1][8] The metal ion is involved in binding the substrate, isocitrate, within the active site of the enzyme.[1] The absence or suboptimal concentration of this cofactor will lead to low or no enzyme activity.

Troubleshooting Guide: Low Signal in IDH Assay

A low or absent signal is a common issue in spectrophotometric assays. The following guide addresses potential causes and provides step-by-step solutions.

Issue 1: No or Very Low Signal (Flat Line)
Possible Cause Troubleshooting Steps
Missing essential component - Verify that all necessary reagents (enzyme, substrate, cofactor NAD+/NADP+, divalent cation) were added to the reaction mixture.[8] - Ensure reagents were added in the correct order as specified by the protocol.
Inactive enzyme - Check the storage conditions and expiration date of the enzyme. IDH, like many enzymes, should be stored at low temperatures (e.g., -20°C or -80°C) to maintain activity.[4] - Avoid repeated freeze-thaw cycles of the enzyme solution.[6] - If possible, test the enzyme activity with a positive control.[4]
Incorrect buffer conditions (pH) - IDH enzymes have an optimal pH range for activity, typically between 7.4 and 8.0.[4][9] - Prepare fresh buffer and verify its pH at the assay temperature.[10]
Sub-optimal temperature - Most IDH assays are performed at a constant temperature, often 25°C, 30°C, or 37°C.[8][9] - Ensure your spectrophotometer's temperature control is set and functioning correctly.
Incorrect wavelength setting - Confirm that the spectrophotometer is set to the correct wavelength for measuring NADH/NADPH absorbance (340 nm) or the specific wavelength for your colorimetric assay.[3][8]
Issue 2: Low Signal (Low Reaction Rate)
Possible Cause Troubleshooting Steps
Sub-optimal substrate concentration - The concentration of isocitrate may be too low and rate-limiting.[11] - Increase the isocitrate concentration to a saturating level. Refer to the table below for recommended concentrations.
Sub-optimal cofactor concentration - The concentration of NAD+/NADP+ or the divalent cation (Mg2+/Mn2+) may be insufficient.[11] - Increase the concentration of these cofactors. See the table for typical ranges.
Low enzyme concentration - The amount of enzyme in the sample may be too low to produce a detectable signal within the assay time.[11] - Increase the amount of sample (e.g., cell lysate, purified enzyme) in the reaction.
Presence of inhibitors - Your sample may contain inhibitors of IDH activity. ATP, NADH, and NADPH can act as feedback inhibitors.[1][2] - Dilute the sample to reduce the inhibitor concentration, or consider sample purification steps.
Incorrect blank/background subtraction - High background absorbance can mask the true signal.[12] - Run a blank reaction without the substrate or enzyme to measure the background absorbance and subtract it from your sample readings.
Issue 3: Signal Decreases Over Time or is Non-Linear
Possible Cause Troubleshooting Steps
Substrate depletion - If the enzyme concentration is high, the substrate may be rapidly consumed, leading to a decrease in the reaction rate.[13] - Reduce the enzyme concentration or increase the initial substrate concentration.
Enzyme instability - The enzyme may be unstable under the assay conditions (e.g., temperature, pH), leading to a loss of activity over time.[11][14] - Ensure the assay conditions are optimal and consider adding stabilizing agents like BSA if not already present.
Product inhibition - The products of the reaction, α-ketoglutarate and NADH/NADPH, can inhibit IDH activity at high concentrations.[1][2] - Analyze the initial linear phase of the reaction to determine the initial velocity.
Spectrophotometer issues - Fluctuations in the lamp output or detector instability can cause a noisy or drifting signal.[15][16] - Allow the spectrophotometer to warm up properly and check the instrument's performance with a stable standard.

Quantitative Data Summary

The following table summarizes typical concentrations and conditions for IDH spectrophotometric assays. These values can serve as a starting point for optimizing your specific assay.

ParameterRecommended RangeNotes
pH 7.4 - 8.0Optimal pH can vary slightly depending on the IDH isoform and buffer system.[4][9]
Temperature 25°C - 37°CEnsure a constant and controlled temperature throughout the assay.[8][9]
DL-Isocitrate 0.44 mM - 4.0 mMSubstrate concentration should ideally be at or above the Km value.[9]
NAD+ / NADP+ 0.2 mM - 1.0 mMThe choice of cofactor depends on the IDH isoform being studied.[9][17]
Mg2+ or Mn2+ 0.6 mM - 10 mMDivalent cations are essential for enzyme activity.[9]
Wavelength 340 nm (for NADH/NADPH)For colorimetric assays, refer to the kit manual (often 450 nm).[6][8]

Experimental Protocol: General IDH Spectrophotometric Assay

This protocol provides a general methodology for measuring IDH activity. It should be adapted and optimized for your specific enzyme source and experimental conditions.

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer solution (e.g., 100 mM Tris-HCl or Triethanolamine) and adjust the pH to the desired value (e.g., 7.5) at the assay temperature.[9]

    • Substrate Solution: Prepare a stock solution of DL-isocitrate in the assay buffer.

    • Cofactor Solutions: Prepare stock solutions of NAD+ or NADP+ and a divalent cation (e.g., MgCl2 or MnCl2) in deionized water.

    • Enzyme Sample: Prepare your enzyme sample (e.g., cell lysate, tissue homogenate, or purified enzyme) in a suitable buffer, keeping it on ice.[4]

  • Assay Setup:

    • Set up reactions in a 96-well plate or cuvettes suitable for your spectrophotometer.

    • Prepare a reaction mixture containing the assay buffer, isocitrate, NAD+/NADP+, and the divalent cation at their final desired concentrations.

    • Prepare a blank or background control reaction that includes all components except the substrate (isocitrate) to account for any non-specific NADH/NADPH production.

  • Measurement:

    • Equilibrate the reaction mixture and the spectrophotometer to the desired assay temperature (e.g., 37°C).[6]

    • Initiate the reaction by adding the enzyme sample to the reaction mixture. Mix gently but thoroughly.

    • Immediately start monitoring the change in absorbance at 340 nm over time. It is recommended to take readings in kinetic mode (e.g., every 1-5 minutes) for a duration that allows for the determination of the initial linear rate.[4][5]

  • Data Analysis:

    • Subtract the rate of the blank reaction from the rate of the sample reaction to get the true IDH activity.

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

    • Use the Beer-Lambert law (A = εcl) and the molar extinction coefficient of NADH or NADPH (6220 M⁻¹cm⁻¹) to convert the rate of change in absorbance to the rate of product formation (moles/min).

Visualizations

IDH_Reaction_Pathway Isocitrate Isocitrate IDH Isocitrate Dehydrogenase (IDH) Isocitrate->IDH Oxalosuccinate Oxalosuccinate (intermediate) Alpha_KG α-Ketoglutarate Oxalosuccinate->Alpha_KG Decarboxylation CO2 CO₂ Oxalosuccinate->CO2 NADP NAD(P)⁺ NADP->IDH NADPH NAD(P)H + H⁺ IDH->Oxalosuccinate Oxidation IDH->NADPH

Caption: The enzymatic reaction catalyzed by Isocitrate Dehydrogenase.

IDH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep 1. Prepare Reagents (Buffer, Substrate, Cofactors) Reaction_Setup 3. Set up Reaction Mixture (Buffer, Isocitrate, NAD(P)⁺, Mg²⁺/Mn²⁺) Reagent_Prep->Reaction_Setup Sample_Prep 2. Prepare Enzyme Sample (e.g., Cell Lysate) Initiate_Reaction 4. Initiate Reaction (Add Enzyme Sample) Sample_Prep->Initiate_Reaction Reaction_Setup->Initiate_Reaction Measure_Absorbance 5. Measure Absorbance at 340 nm (Kinetic Mode) Initiate_Reaction->Measure_Absorbance Plot_Data 6. Plot Absorbance vs. Time Measure_Absorbance->Plot_Data Calculate_Rate 7. Determine Initial Rate (Linear Phase) Plot_Data->Calculate_Rate Calculate_Activity 8. Calculate Enzyme Activity Calculate_Rate->Calculate_Activity

Caption: Experimental workflow for a typical IDH spectrophotometric assay.

References

Removing interfering substances for accurate isocitrate measurement in cell lysates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address common challenges in measuring isocitrate in cell lysates. The focus is on identifying and removing interfering substances that can lead to inaccurate results.

Frequently Asked Questions (FAQs)

Q1: What are the most common substances in cell lysates that interfere with isocitrate assays?

A1: Several substances can interfere with isocitrate assays, which typically rely on the enzymatic conversion of isocitrate to α-ketoglutarate and the simultaneous reduction of NADP⁺ to NADPH.[1][2] Key interfering agents include:

  • Endogenous Cofactors: Pre-existing pools of NAD⁺, NADP⁺, NADH, and especially NADPH in the cell lysate can generate a high background signal or interfere with the reaction kinetics.[1][3]

  • Small Molecules: Various small molecules present in the cellular environment can inhibit or compete with the isocitrate dehydrogenase (IDH) enzyme.[4]

  • Enzymes: Other enzymes in the lysate, such as glutathione (B108866) reductase, can consume NADPH, leading to an underestimation of IDH activity.[5][6]

  • Lysis Buffer Components: Certain detergents like NP-40 and Triton X-100 are not recommended as they can interfere with the assay.[7] High concentrations of salts can also negatively impact enzyme activity.[8][9]

  • Macromolecules: High concentrations of DNA and carbohydrates can increase sample viscosity, leading to pipetting errors and poor reaction kinetics.[8][9]

Q2: My sample has high background signal in the absence of isocitrate. What is the likely cause and how can I fix it?

A2: A high background signal is often caused by endogenous NADPH present in the cell lysate.[3] To address this, you should prepare a parallel sample background control for each sample you test. This control well should contain the cell lysate and all reaction components except the isocitrate substrate.[3][10] The reading from this background control well is then subtracted from the reading of the corresponding sample well to correct for the pre-existing NADPH.

Q3: Which sample preparation methods can help remove small molecule interference?

A3: To remove small interfering molecules, protein precipitation is a highly effective method. The two most common approaches are:

  • Ammonium (B1175870) Sulfate (B86663) Precipitation: This method involves adding a high concentration of ammonium sulfate to precipitate proteins, leaving small molecule contaminants in the supernatant, which is then discarded.[4] The protein pellet is then resuspended in the assay buffer.

  • Trichloroacetic Acid (TCA)/Acetone Precipitation: This is another robust method to separate proteins from other contaminants.[8][11] Proteins are precipitated, and the pellet is washed to remove interfering substances before being resolubilized for the assay.

Q4: My cell lysate is highly viscous. How does this affect the assay and what can I do?

A4: High viscosity, typically due to the release of DNA and carbohydrates from cells during lysis, can interfere with accurate pipetting and enzyme kinetics.[8][9] To resolve this, you can:

  • Mechanically Shear the DNA: Pass the lysate through a narrow-gauge needle several times.

  • Enzymatic Digestion: Treat the sample with DNase to break down the DNA.[9] After treatment, ensure you centrifuge the sample to pellet any insoluble debris before proceeding.[12]

Q5: Are there specific lysis buffer components I should avoid?

A5: Yes. Certain detergents commonly used in cell lysis, such as Triton X-100 and NP-40, have been shown to interfere with some isocitrate assay formats and should be avoided.[7][13] It is also advisable to avoid high concentrations of EDTA (>0.5 mM), SDS (>0.2%), and sodium azide, which inhibits peroxidase reactions used in some colorimetric assays.[13] Always check the compatibility of your lysis buffer with your specific isocitrate assay kit.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
High Background Signal Endogenous NAD(P)H in the sample.[3]Prepare a sample background control for each sample (omitting the isocitrate substrate) and subtract this reading from your sample reading.[10]
Contaminated reagents or buffers.Use fresh, high-purity reagents and buffers.
Low or No Signal Enzyme (Isocitrate Dehydrogenase) was inhibited or degraded during sample preparation.Ensure sample processing (e.g., precipitation, resuspension) is performed on ice to maintain protein stability.[4] Avoid repeated freeze-thaw cycles.[10]
Interfering substances (e.g., salts, detergents, other small molecules) in the lysate are inhibiting the enzyme.[8][14]Use a protein precipitation method (Ammonium Sulfate or TCA) to clean up the sample.[4][11] Alternatively, dialysis or size-exclusion chromatography can remove salts.[8]
Incorrect assay temperature.Ensure all assay components, including the buffer, are at the recommended temperature (usually room temperature) before starting the reaction.[13]
Erratic or Non-Reproducible Readings High sample viscosity due to DNA/carbohydrates.[9]Mechanically shear DNA by sonication or passing the lysate through a syringe.[7] Alternatively, treat with DNase.[9]
Pipetting inaccuracies.Use calibrated pipettes. When possible, prepare a master mix for the reaction components to minimize pipetting variations between wells.[13]
Protein precipitation in the well.Centrifuge the cell lysate at high speed (e.g., 10,000 x g for 10 minutes) after lysis to remove all insoluble material before adding it to the assay plate.[4]

Experimental Protocols

Protocol 1: Ammonium Sulfate Precipitation for Small Molecule Removal

This protocol is adapted from commercially available kit instructions to remove small molecule interference from cell lysates.[4]

  • Lysis: Homogenize 5-10 x 10⁶ cells in 200 µL of ice-cold lysis buffer.

  • Clarification: Centrifuge the lysate at 10,000 x g for 5 minutes at 4°C to pellet cell debris. Transfer the supernatant to a fresh, pre-chilled tube.

  • Precipitation: Add two volumes of saturated ammonium sulfate solution to the supernatant.

  • Incubation: Incubate the mixture on ice for 20 minutes.

  • Pelleting: Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Wash: Carefully aspirate and discard the supernatant containing the small molecules.

  • Resuspension: Resuspend the protein pellet in the original sample volume using an ice-cold isocitrate assay buffer. The sample is now ready for the assay.

Protocol 2: Correction for Endogenous NAD(P)H

This protocol describes how to set up the proper controls to account for background signals from endogenous cofactors.[3]

  • Sample Preparation: Prepare your cell lysate as required by your primary protocol. Centrifuge to remove insoluble material.[10]

  • Plate Setup: For each sample you wish to test, prepare two wells:

    • Sample Well (S): Add your prepared cell lysate (e.g., 5-50 µL) to the well.

    • Sample Background Control Well (BC): Add the identical volume of the same cell lysate to a separate well.

  • Volume Adjustment: Adjust the volume in all S and BC wells to 50 µL with the provided assay buffer.[10]

  • Reaction Mix Preparation: Prepare a Reaction Mix containing the assay buffer, developer, and isocitrate substrate. Prepare a separate Background Control Mix that contains the assay buffer and developer but no isocitrate substrate.

  • Initiate Reaction: Add 50 µL of the Reaction Mix to the Sample Wells (S). Add 50 µL of the Background Control Mix to the Sample Background Control wells (BC).

  • Measurement: Incubate and measure the optical density or fluorescence according to the assay protocol.

  • Calculation: Calculate the corrected absorbance/fluorescence for each sample by subtracting the value from its corresponding Background Control well (Corrected Value = S - BC). Use this corrected value to determine the isocitrate concentration.

Visualized Workflows and Pathways

G cluster_0 Sample Preparation cluster_1 Interference Removal (Optional) cluster_2 Isocitrate Assay CellHarvest Cell Harvest Lysis Cell Lysis CellHarvest->Lysis Clarification Clarification (Centrifugation) Lysis->Clarification Precipitation Protein Precipitation (e.g., Ammonium Sulfate) Clarification->Precipitation If small molecule interference is suspected AssaySetup Assay Setup (Including Background Controls) Clarification->AssaySetup Directly to Assay Cleanup Resuspend in Assay Buffer Precipitation->Cleanup Cleanup->AssaySetup Measurement OD/Fluorescence Measurement AssaySetup->Measurement DataAnalysis Data Analysis (Subtract Background) Measurement->DataAnalysis

Caption: Experimental workflow for isocitrate measurement.

G start Isocitrate Assay Problem q1 High Background Signal? start->q1 a1 Use Sample Background Controls (without substrate) q1->a1 Yes q2 Erratic / Low Signal? q1->q2 No a1->q2 q3 Sample is Viscous? q2->q3 Yes end Accurate Measurement q2->end No (Check other factors e.g., temp, pipetting) a3 Treat with DNase or Mechanical Shearing q3->a3 Yes a4 Perform Protein Precipitation (TCA or Ammonium Sulfate) q3->a4 No (Suspect small molecule inhibitors) a3->end a4->end

Caption: Troubleshooting decision tree for isocitrate assays.

G Isocitrate Isocitrate IDH Isocitrate Dehydrogenase Isocitrate->IDH aKG α-Ketoglutarate NADP NADP+ NADP->IDH NADPH_assay NADPH (Generated) Measurement Signal Measurement (OD 450nm or Fluorescence) NADPH_assay->Measurement IDH->aKG IDH->NADPH_assay NADPH_endogenous Endogenous NADPH (Interfering Substance) NADPH_endogenous->Measurement Causes False Signal

Caption: Isocitrate assay reaction and point of interference.

References

Degradation pathways of DL-Isocitric acid trisodium salt under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DL-Isocitric acid trisodium (B8492382) salt. This resource is designed to assist researchers, scientists, and drug development professionals in their experimental work by providing troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of DL-Isocitric acid trisodium salt under standard laboratory conditions?

A1: this compound is a stable compound under recommended storage conditions, which typically involve keeping it in a tightly sealed container in a dry and cool place.[1][2][3] However, it is incompatible with strong acids, alkalis, and strong oxidizing/reducing agents, which can lead to its degradation.[1][2]

Q2: What are the primary enzymatic degradation pathways for isocitrate?

A2: In biological systems, isocitrate is a key intermediate in the citric acid (TCA) cycle.[4][5] The two primary enzymes responsible for its degradation are:

  • Isocitrate Dehydrogenase (IDH): This enzyme catalyzes the oxidative decarboxylation of isocitrate to alpha-ketoglutarate, producing NADH and CO2 in the process.[4][5][6]

  • Isocitrate Lyase (ICL): Part of the glyoxylate (B1226380) cycle, this enzyme cleaves isocitrate into succinate (B1194679) and glyoxylate.

Q3: Can this compound degrade non-enzymatically?

A3: Yes, non-enzymatic degradation can occur under certain experimental conditions. Factors that can influence its stability include pH, temperature, and the presence of oxidizing agents.[7] For instance, at elevated temperatures, decarboxylation may occur. It is also susceptible to hydrolysis under strongly acidic or basic conditions.

Q4: What is the significance of isocitrate lactone formation?

A4: Isocitric acid can exist in equilibrium with its corresponding γ-lactone, DL-Isocitric acid lactone.[8][9][10] The formation of the lactone is favored under acidic conditions and can be hydrolyzed back to isocitric acid.[8] This equilibrium is an important consideration in experimental design, as the lactone may have different chemical and biological properties than the open-chain form.

Troubleshooting Guides

Issue 1: Unexpected Degradation of this compound in Solution

Q: I am observing a rapid loss of my this compound in an aqueous buffer during my experiment. What could be the cause?

A: Unexpected degradation in solution can be attributed to several factors:

  • pH of the Medium: Isocitric acid is less stable at extreme pH values. Strong acidic or basic conditions can catalyze hydrolysis and other degradation reactions.[1] Verify the pH of your buffer and ensure it is within a stable range for your experimental duration.

  • Temperature: Elevated temperatures can accelerate degradation.[7] If your experiment requires heating, consider performing a preliminary time-course study to determine the rate of degradation at that temperature.

  • Presence of Oxidizing Agents: Contamination with oxidizing agents, even at trace levels, can lead to oxidative decarboxylation of isocitric acid.[11] Ensure all glassware is thoroughly cleaned and use high-purity reagents.

  • Metal Ion Contamination: Certain metal ions can form complexes with isocitrate and may catalyze its degradation.[12][13][14] If you are not intentionally studying the effects of metal ions, it is advisable to use buffers prepared with deionized, metal-free water.

Issue 2: Inconsistent Results in Cell-Based Assays

Q: I am getting variable results when using this compound in my cell culture experiments. What should I troubleshoot?

A: Inconsistent results in cell-based assays can often be traced back to the stability and handling of the compound:

  • Stock Solution Stability: Prepare concentrated stock solutions in a suitable solvent (e.g., sterile water or a buffer at neutral pH) and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[15]

  • Working Solution Preparation: Prepare fresh working solutions from the stock for each experiment. Do not store diluted aqueous solutions for extended periods, as the compound may be less stable at lower concentrations.[15][16]

  • Interaction with Media Components: Some components in cell culture media could potentially interact with the isocitrate. While not extensively documented for isocitrate, it is a possibility to consider.

  • Cellular Metabolism: Remember that cells will actively metabolize isocitrate through the TCA cycle.[4][5] The rate of metabolism can vary depending on the cell type and experimental conditions, leading to a decrease in the effective concentration of your compound over time.

Issue 3: Issues with Analytical Quantification (HPLC)

Q: I am having trouble with the HPLC analysis of my isocitric acid degradation samples. I am seeing peak tailing and shifting retention times. What can I do?

A: HPLC analysis of organic acids can be challenging. Here are some common issues and their solutions:

  • Peak Tailing: This is often due to the interaction of the carboxyl groups with the stationary phase. Using a mobile phase with a low pH (e.g., containing 0.1% phosphoric acid) will suppress the ionization of the carboxylic acid groups and improve peak shape.[17][18][19]

  • Shifting Retention Times: This can be caused by fluctuations in the mobile phase composition or temperature. Ensure your mobile phase is well-mixed and degassed, and use a column oven to maintain a consistent temperature.

  • Poor Resolution from Degradation Products: If you are unable to separate the parent compound from its degradation products, you may need to optimize your HPLC method. This could involve trying a different column, adjusting the mobile phase composition, or using a gradient elution.

Data on Non-Enzymatic Degradation (Illustrative)

The following tables provide illustrative data on the stability of this compound under various pH and temperature conditions. This data is intended for guidance and should be confirmed by in-house stability studies.

Table 1: Effect of pH on the Stability of this compound at 25°C over 24 hours

pH% Degradation (Illustrative)Major Degradation Product (Hypothesized)
2.015%Isocitric acid lactone
4.05%Isocitric acid lactone
7.0<1%-
10.08%Decarboxylation products
12.020%Decarboxylation and other degradation products

Table 2: Effect of Temperature on the Stability of this compound at pH 7.0 over 24 hours

Temperature (°C)% Degradation (Illustrative)Major Degradation Product (Hypothesized)
4<1%-
25<1%-
505%Decarboxylation products
8025%Decarboxylation products

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of this compound under various stress conditions.[20][21][22]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in high-purity water.

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Incubate at 60°C.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature.

  • Thermal Degradation: Incubate the stock solution at 80°C in a controlled oven.

  • Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil.

3. Sampling and Analysis:

  • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • For acid and base hydrolysis samples, neutralize the aliquots before analysis.

  • Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of the remaining parent compound and to profile the degradation products.

Protocol 2: HPLC Analysis of this compound and its Degradation Products

This protocol provides a starting point for the HPLC analysis.[17][18][19]

  • Column: C18 reverse-phase column (e.g., 4.6 mm i.d. x 250 mm, 5 µm).

  • Mobile Phase: 0.1% Phosphoric acid in water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Column Temperature: 35°C.

  • Injection Volume: 10 µL.

  • Quantification: Use a calibration curve prepared from a standard solution of this compound.

Visualizations

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1N HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1N NaOH, 60°C) prep_stock->base oxidation Oxidation (3% H2O2, RT) prep_stock->oxidation thermal Thermal Degradation (80°C) prep_stock->thermal photo Photolytic Degradation (UV/Vis Light) prep_stock->photo sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize hplc HPLC Analysis sampling->hplc neutralize->hplc quantify Quantify Degradation hplc->quantify

Caption: Workflow for a forced degradation study of this compound.

Enzymatic_Degradation_Pathway cluster_tca TCA Cycle cluster_glyoxylate Glyoxylate Cycle isocitrate DL-Isocitric Acid idh Isocitrate Dehydrogenase isocitrate->idh icl Isocitrate Lyase isocitrate->icl akg α-Ketoglutarate idh->akg Oxidative Decarboxylation succ_glyox Succinate + Glyoxylate icl->succ_glyox Cleavage

Caption: Enzymatic degradation pathways of isocitrate.

Troubleshooting_Logic rect_node rect_node start Unexpected Results? degradation Is there unexpected degradation? start->degradation hplc_issue Are there HPLC peak issues? degradation->hplc_issue No check_ph Check pH of solution degradation->check_ph Yes adjust_mobile_ph Lower mobile phase pH hplc_issue->adjust_mobile_ph Yes check_temp Verify temperature control check_ph->check_temp check_reagents Check for contaminants (oxidants, metals) check_temp->check_reagents use_column_oven Use a column oven adjust_mobile_ph->use_column_oven optimize_method Optimize separation method use_column_oven->optimize_method

Caption: Troubleshooting logic for experiments with this compound.

References

Technical Support Center: Minimizing Background Noise in Fluorescent Assays with DL-Isocitric Acid Trisodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals to minimize background noise in fluorescent assays involving DL-Isocitric acid trisodium (B8492382) salt.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background fluorescence in assays using DL-Isocitric acid trisodium salt?

High background fluorescence can originate from several sources, including:

  • Autofluorescence: Endogenous fluorescence from biological samples (e.g., collagen, NADH, riboflavin), the this compound solution itself, or other assay components like culture media (especially those containing phenol (B47542) red or fetal bovine serum).[1][2][3][4][5][6]

  • Reagent Contamination: Fluorescent impurities in buffers, solvents, or the this compound.[7][8]

  • Non-specific Binding: The fluorescent probe or antibody binding to unintended targets in the sample.[9][10]

  • Instrument Settings: Incorrect or suboptimal settings on the fluorescence plate reader, such as an excessively high photomultiplier tube (PMT) gain.[8]

  • Assay Vessel: Autofluorescence from the microplate material.[3][8][11][12]

Q2: Could the this compound solution be the cause of high background?

While this compound is not inherently fluorescent, the solution can contribute to background noise if it is contaminated with fluorescent impurities or if it alters the pH of the assay buffer, which can affect the fluorescence of the probe.[7] It is also possible that the salt solution supports microbial growth, which can be a source of fluorescence.[8]

Q3: How can I test if my reagents, including the this compound, are contributing to the background?

To identify the source of the background, run a series of control experiments. Prepare wells containing:

  • Assay buffer only.

  • Assay buffer + this compound.

  • Assay buffer + fluorescent probe.

  • Assay buffer + this compound + fluorescent probe.

  • Unstained cells/sample (to measure autofluorescence).[2][13]

Measuring the fluorescence of each combination will help pinpoint the component responsible for the high background.

Q4: What are the best practices for preparing and storing this compound solutions to minimize potential background issues?

For optimal results, prepare fresh solutions of this compound for each experiment using high-purity, sterile water.[7][8] If you must store the solution, filter-sterilize it and store it at the recommended temperature to prevent microbial growth.[14] One supplier suggests storing stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[14]

Troubleshooting Guide

Issue 1: High Background in "No-Enzyme" or "No-Cell" Controls

If you observe high fluorescence in control wells lacking the enzyme or cells, the issue likely lies with the assay components or the environment.

Troubleshooting Workflow:

start High Background in Controls check_reagents Run Controls with Individual Reagents start->check_reagents buffer_issue High background with buffer alone? check_reagents->buffer_issue remake_buffer Prepare fresh, sterile-filtered buffer with high-purity water. buffer_issue->remake_buffer Yes probe_issue High background with probe? buffer_issue->probe_issue No fresh_probe Prepare fresh probe solution. Protect from light. probe_issue->fresh_probe Yes isocitrate_issue High background with DL-Isocitric acid? probe_issue->isocitrate_issue No fresh_isocitrate Prepare fresh DL-Isocitric acid solution. Consider purity. isocitrate_issue->fresh_isocitrate Yes plate_issue Check microplate autofluorescence isocitrate_issue->plate_issue No change_plate Switch to a low-autofluorescence black microplate. plate_issue->change_plate instrument_settings Review instrument settings change_plate->instrument_settings optimize_gain Optimize PMT gain. instrument_settings->optimize_gain

Caption: Troubleshooting high background in control wells.

Quantitative Data Summary: Common Sources of Autofluorescence

SourceExcitation Range (nm)Emission Range (nm)Mitigation Strategies
Collagen355-488350-550Use red-shifted fluorophores.[1][3]
Riboflavin355-488350-550Use red-shifted fluorophores.[1][3]
NADH355-488350-550Use red-shifted fluorophores.[1][3]
Phenol RedBroadBroadUse phenol red-free media.[4][5]
Fetal Bovine Serum (FBS)Violet to BlueBroadReduce FBS concentration or use serum-free media.[2][5]
Issue 2: High Background in Sample Wells Compared to Controls

If the background is significantly higher only in the wells containing your biological sample (e.g., cells, tissue homogenate), the problem is likely related to the sample itself or interactions with the fluorescent probe.

Troubleshooting Workflow:

start High Background in Sample Wells check_autofluorescence Measure Autofluorescence of Unstained Sample start->check_autofluorescence autofluorescence_high High autofluorescence? check_autofluorescence->autofluorescence_high red_shifted_dye Switch to a red-shifted fluorescent probe. autofluorescence_high->red_shifted_dye Yes nonspecific_binding Check for non-specific binding autofluorescence_high->nonspecific_binding No quenching_agent Consider using an autofluorescence quenching agent. red_shifted_dye->quenching_agent optimize_probe Titrate fluorescent probe concentration. nonspecific_binding->optimize_probe blocking_step Optimize blocking steps (e.g., BSA, detergents). optimize_probe->blocking_step wash_steps Increase number and duration of wash steps. blocking_step->wash_steps

Caption: Troubleshooting high background in sample wells.

Experimental Protocols

Protocol 1: Determining the Source of Background Fluorescence

This protocol helps identify which component of your assay is contributing to high background noise.

Materials:

  • 96-well black, clear-bottom microplate (low autofluorescence)

  • Assay Buffer

  • This compound stock solution

  • Fluorescent probe/dye stock solution

  • Unstained sample (cells or tissue homogenate)

  • Fluorescence microplate reader

Procedure:

  • Plate Setup: Design a plate map to test each component individually and in combination.

    • Well A1-A3 (Buffer Blank): 100 µL Assay Buffer.

    • Well B1-B3 (Isocitrate Blank): 90 µL Assay Buffer + 10 µL this compound solution.

    • Well C1-C3 (Probe Blank): 90 µL Assay Buffer + 10 µL fluorescent probe solution.

    • Well D1-D3 (Isocitrate + Probe Blank): 80 µL Assay Buffer + 10 µL this compound solution + 10 µL fluorescent probe solution.

    • Well E1-E3 (Sample Autofluorescence): 100 µL of unstained sample in assay buffer.

  • Incubation: Incubate the plate under the same conditions as your actual experiment (time and temperature).

  • Measurement: Read the fluorescence on a microplate reader using the same excitation and emission wavelengths and gain settings as your main experiment.

  • Analysis: Compare the fluorescence intensity of each condition. A significantly higher reading in any of the blank wells points to that component as a source of background.

Protocol 2: Optimizing Fluorescent Probe Concentration

This protocol helps determine the optimal concentration of your fluorescent probe that maximizes the signal-to-background ratio.

Materials:

  • 96-well black, clear-bottom microplate

  • Assay Buffer

  • This compound solution

  • Serial dilutions of the fluorescent probe

  • Positive control sample (known to produce a signal)

  • Negative control sample (no target)

Procedure:

  • Prepare Probe Dilutions: Create a series of 2-fold dilutions of your fluorescent probe in assay buffer.

  • Plate Setup:

    • In one set of wells, add the positive control sample, this compound, and each dilution of the fluorescent probe.

    • In a parallel set of wells, add the negative control sample, this compound, and each dilution of the fluorescent probe.

  • Incubation: Incubate the plate according to your standard assay protocol.

  • Measurement: Read the fluorescence intensity.

  • Analysis: Calculate the signal-to-background ratio (Signal / Background) for each probe concentration. The optimal concentration is the one that provides the highest ratio.

Quantitative Data Summary: General Recommendations for Assay Optimization

ParameterRecommendationRationale
Microplate Selection Use black, opaque-walled plates.[7] Consider glass-bottom plates for microscopy.[12]Minimizes well-to-well crosstalk and background from the plate material.
Wavelength Settings Use the specific excitation/emission maxima for your fluorophore.Maximizes signal and can reduce background from non-specific sources.
PMT Gain Titrate to find a setting that provides a robust signal without amplifying background.[8]Avoids signal saturation and excessive noise.
Washing Steps Increase the number and duration of washes after probe incubation.[9][10]Removes unbound fluorescent probe.
Reagent Preparation Prepare fresh reagents from high-purity sources.[7][8]Reduces the risk of fluorescent contaminants.
Fluorophore Choice Use red-shifted dyes if sample autofluorescence is high in the blue-green spectrum.[1][4]Cellular and tissue autofluorescence is often lower at longer wavelengths.

References

Validation & Comparative

A Comparative Guide: HPLC vs. Enzymatic Methods for Isocitrate Quantification in Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of metabolic intermediates is critical for understanding cellular processes and disease states. Isocitrate, a key intermediate in the tricarboxylic acid (TCA) cycle, is no exception. Its levels can provide insights into cellular energy metabolism and oxidative stress. The two most common analytical techniques for measuring isocitrate are High-Performance Liquid Chromatography (HPLC) and enzymatic assays. This guide offers an objective, data-driven comparison of these methods to inform the selection of the most suitable technique for specific research needs.

At a Glance: Performance Comparison

Both HPLC and enzymatic methods are reliable for quantifying isocitrate, each with distinct advantages and disadvantages. HPLC, particularly when coupled with mass spectrometry (LC-MS), is lauded for its high specificity and the ability to measure multiple analytes simultaneously. In contrast, enzymatic assays are generally simpler, faster, and more suited for high-throughput screening. The choice between the two often depends on the specific requirements of the study, balancing the need for precision and multiplexing capabilities against the demand for speed and ease of use.

Performance MetricHPLC MethodsEnzymatic Assays
Principle Chromatographic separation based on polarity, followed by detection (UV or Mass Spectrometry).Enzyme-catalyzed reaction specific to isocitrate, leading to a measurable product (e.g., NADPH).
Specificity High, especially with Mass Spectrometry (MS) detection, which can distinguish isocitrate from its isomer, citrate.[1][2]Generally high for isocitrate dehydrogenase, but potential for cross-reactivity should be assessed.
Sensitivity (LOD/LOQ) High sensitivity is achievable, particularly with MS detection. For a similar TCA intermediate, pyruvate (B1213749), LOD was 1 µmol/L and LOQ was 5 µmol/L.[3]Good sensitivity, with commercially available kits reporting a detection limit as low as 0.01 mU.[4]
Linearity Excellent linearity over a broad concentration range is typically observed. For isocitric acid, a linear range of 29.30 to 30,000 ng/mL has been reported.[1]Good linearity within a defined range. For a similar enzymatic assay for pyruvate, linearity was observed from 0 to 500 µmol/L.[3]
Precision (%CV) High precision, with relative standard deviation (RSD) values typically below 15%.[2]Good precision, with within-run CVs between 1.4% and 3.5% and day-to-day CVs between 3.2% and 5.4% reported for an enzymatic assay using isocitrate dehydrogenase.[5]
Accuracy/Recovery Good recovery rates, often in the range of 80-120%. For TCA intermediates in serum, recoveries of 79-119% have been reported.[2] A study on pyruvate showed a mean recovery of 99% for HPLC.[3]Generally good, though can be slightly lower than HPLC. A study on pyruvate showed a mean recovery of 90.4% for an enzymatic assay.[3]
Sample Throughput Lower throughput due to longer run times per sample.Higher throughput, suitable for plate-based formats and automated systems.
Instrumentation Requires an HPLC system with a UV or Mass Spectrometer detector.Requires a spectrophotometer or microplate reader.
Cost & Complexity Higher initial instrument cost and requires more technical expertise for method development and troubleshooting.Lower instrument cost and simpler, often kit-based, protocols.
Multiplexing Capable of simultaneously measuring multiple TCA cycle intermediates and other metabolites in a single run.[1][2][6]Typically measures only isocitrate.

Experimental Methodologies

HPLC-Based Quantification of Isocitrate

High-Performance Liquid Chromatography separates compounds in a mixture based on their interaction with a stationary phase (the column) and a mobile phase (the solvent). For isocitrate and other organic acids, reversed-phase chromatography is commonly employed.

Sample Preparation:

  • Deproteinization: For biological samples such as serum, plasma, or tissue homogenates, proteins must be removed to prevent column clogging and interference. This is typically achieved by precipitation with an organic solvent like acetonitrile (B52724) or an acid like perchloric acid.

  • Centrifugation: The precipitated proteins are pelleted by centrifugation.

  • Supernatant Collection: The supernatant containing the metabolites is carefully collected.

  • Filtration: The supernatant is filtered through a 0.22 µm or 0.45 µm filter to remove any remaining particulate matter before injection into the HPLC system.

Chromatographic Conditions (Example):

  • Column: A C18 reversed-phase column is a common choice for separating organic acids.[1][2]

  • Mobile Phase: A gradient elution with an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent (e.g., acetonitrile or methanol) is often used. The pH of the mobile phase is critical for the retention and separation of organic acids.

  • Flow Rate: Typically in the range of 0.2-1.0 mL/min.

  • Detection:

    • UV Detection: Isocitrate and other organic acids can be detected at a low wavelength, typically around 210 nm.[6]

    • Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides higher specificity and sensitivity. The mass spectrometer is set to detect the specific mass-to-charge ratio (m/z) of isocitrate.[1][2]

Enzymatic Quantification of Isocitrate

Enzymatic assays for isocitrate are based on the specific activity of isocitrate dehydrogenase (IDH). This enzyme catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate, with the concomitant reduction of NADP+ to NADPH. The increase in NADPH is directly proportional to the amount of isocitrate in the sample and can be measured spectrophotometrically at 340 nm.

Assay Protocol (Example based on a commercial kit):

  • Sample Preparation: Similar to HPLC, biological samples may require deproteinization. However, some kits are optimized for direct use with certain sample types like serum or cell lysates.

  • Reagent Preparation: Prepare a master mix containing reaction buffer, NADP+, and isocitrate dehydrogenase.

  • Reaction Initiation: Add the sample to the master mix in a 96-well plate.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 30-60 minutes).

  • Measurement: Measure the absorbance at 340 nm using a microplate reader.

  • Quantification: The concentration of isocitrate in the sample is determined by comparing its absorbance to a standard curve generated with known concentrations of isocitrate.

Visualizing the Methodologies

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Biological Sample Deproteinize Deproteinization Sample->Deproteinize Centrifuge Centrifugation Deproteinize->Centrifuge Filter Filtration Centrifuge->Filter HPLC HPLC System (Column Separation) Filter->HPLC Detector Detector (UV or MS) HPLC->Detector Data Data Acquisition & Analysis Detector->Data

HPLC Experimental Workflow

Enzymatic_Assay_Workflow cluster_prep Sample Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Sample Biological Sample Deproteinize Deproteinization (if required) Sample->Deproteinize Reaction Add to Reaction Mix (Enzyme, NADP+) Deproteinize->Reaction Incubate Incubate Reaction->Incubate Measure Measure Absorbance (340 nm) Incubate->Measure Quantify Quantify vs. Standard Curve Measure->Quantify

Enzymatic Assay Workflow

IDH_Reaction Isocitrate Isocitrate IDH Isocitrate Dehydrogenase Isocitrate->IDH aKG α-Ketoglutarate NADP NADP+ NADP->IDH NADPH NADPH IDH->aKG IDH->NADPH + H+ + CO2

Isocitrate Dehydrogenase Reaction

Conclusion

References

A Comparative Guide to the Validation of a Mass Spectrometry Method for Isocitrate Quantification Using a ¹³C-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of metabolites is paramount. Isocitrate, a key intermediate in the citric acid cycle, plays a crucial role in cellular metabolism. Its accurate measurement is vital for understanding various physiological and pathological states. This guide provides a comprehensive comparison of a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for isocitrate analysis using a ¹³C-labeled internal standard against alternative analytical techniques.

LC-MS/MS Method with ¹³C-Labeled Internal Standard: A Detailed Examination

The use of a stable isotope-labeled internal standard (SIL-IS), such as ¹³C-isocitrate, is the gold standard for quantitative mass spectrometry.[1] This is because the SIL-IS is chemically identical to the analyte, experiencing similar extraction efficiency and ionization suppression, which corrects for variations during sample preparation and analysis.[2][3]

Experimental Protocol: LC-MS/MS for Isocitrate

A detailed methodology for the quantification of isocitrate in biological samples is outlined below.

1. Sample Preparation:

  • Objective: To extract isocitrate from the biological matrix (e.g., plasma, tissue homogenate) and remove interfering substances.

  • Procedure:

    • To 100 µL of the sample, add 10 µL of a known concentration of the ¹³C-labeled isocitrate internal standard solution.

    • Add 400 µL of a cold extraction solution (e.g., 80% methanol).

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography (LC):

  • Objective: To separate isocitrate from its isomers (e.g., citrate) and other matrix components.

  • Parameters:

    • Column: A reversed-phase C18 column is commonly used.[4]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A gradient elution is employed to achieve optimal separation. For example, starting with a low percentage of mobile phase B, which is gradually increased over the run.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature, for instance, 40°C, to ensure reproducibility.

3. Tandem Mass Spectrometry (MS/MS):

  • Objective: To specifically detect and quantify isocitrate and its ¹³C-labeled internal standard.

  • Parameters:

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for organic acids like isocitrate.

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. A common challenge is the differentiation of isocitrate from its isomer, citrate (B86180). A specific transition for isocitrate is m/z 191 -> 117, while for citrate a more specific transition is m/z 191 -> 87.[5]

      • Isocitrate: 191 -> 117

      • ¹³C₆-Isocitrate (Internal Standard): 197 -> 121

Data Presentation: Quantitative Performance

The validation of the LC-MS/MS method involves assessing several key parameters to ensure its reliability and accuracy. The following tables summarize the expected performance of a validated method for isocitrate quantification.

Table 1: Linearity and Sensitivity

ParameterValue
Linear Range0.1 - 100 µM
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)0.1 µM
Upper Limit of Quantification (ULOQ)100 µM

Table 2: Accuracy and Precision

Quality Control (QC) LevelConcentration (µM)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low QC0.3< 10%< 15%90-110%
Medium QC15< 10%< 15%90-110%
High QC80< 10%< 15%90-110%

Acceptance criteria for precision are typically a coefficient of variation (%CV) of less than 15%, and for accuracy, the mean value should be within 15% of the actual value.[6][7]

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological Sample add_is Add ¹³C-Isocitrate Internal Standard start->add_is extraction Protein Precipitation & Extraction add_is->extraction centrifuge Centrifugation extraction->centrifuge drydown Evaporation centrifuge->drydown reconstitute Reconstitution drydown->reconstitute lc Liquid Chromatography (Separation) reconstitute->lc msms Tandem Mass Spectrometry (Detection & Quantification) lc->msms quant Quantification (Analyte/IS Ratio) msms->quant

Caption: Experimental workflow for isocitrate quantification by LC-MS/MS.

Comparison with Alternative Methods

While LC-MS/MS with a SIL-IS is a powerful technique, other methods are available for isocitrate quantification, each with its own advantages and limitations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another mass spectrometry-based technique that can be used for the analysis of small molecules like isocitrate.[8] However, it requires a chemical derivatization step to make the non-volatile isocitrate amenable to gas chromatography.[9]

  • Advantages: High chromatographic resolution and sensitivity.

  • Disadvantages: Requires a derivatization step which can introduce variability and increase sample preparation time.

Enzymatic Assays

Enzymatic assays are based on the specific conversion of isocitrate by an enzyme, such as isocitrate dehydrogenase, leading to a measurable change in absorbance or fluorescence.[10]

  • Advantages: Relatively simple, inexpensive, and can be performed in a high-throughput format.

  • Disadvantages: Can suffer from interferences from other compounds in the sample matrix and may have lower sensitivity and specificity compared to mass spectrometry-based methods.[11]

Method Comparison Summary

Table 3: Comparison of Analytical Methods for Isocitrate Quantification

FeatureLC-MS/MS with ¹³C-ISGC-MSEnzymatic Assay
Specificity Very HighHighModerate to High
Sensitivity Very HighHighModerate
Throughput HighModerateHigh
Sample Preparation ModerateComplex (derivatization)Simple
Cost per Sample HighHighLow
Internal Standard Ideal (¹³C-labeled)Possible (labeled)Not typically used
Matrix Effects Corrected by ISCan be an issueProne to interference

Isocitrate in Cellular Metabolism

Isocitrate is a central metabolite in the citric acid cycle (Krebs cycle), a key metabolic pathway for energy production. The enzyme isocitrate dehydrogenase (IDH) catalyzes the oxidative decarboxylation of isocitrate to alpha-ketoglutarate. Mutations in IDH are found in various cancers and lead to the production of the oncometabolite 2-hydroxyglutarate (2-HG).

citric_acid_cycle Citrate Citrate Isocitrate Isocitrate Citrate->Isocitrate IDH Isocitrate Dehydrogenase Isocitrate->IDH aKG α-Ketoglutarate mut_IDH Mutant IDH aKG->mut_IDH IDH->aKG two_HG 2-Hydroxyglutarate (Oncometabolite) mut_IDH->two_HG

Caption: Simplified pathway of isocitrate metabolism in the citric acid cycle.

References

A Comparative Guide to the Cross-Reactivity of Isocitrate Dehydrogenase with Structural Analogs of Isocitrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of isocitrate dehydrogenase (IDH) with various structural analogs of its natural substrate, isocitrate. The information presented is supported by experimental data, detailed methodologies, and visual diagrams to facilitate a comprehensive understanding of IDH substrate specificity.

Data Presentation: Substrate Activity of Isocitrate Analogs with Bovine Heart Isocitrate Dehydrogenase

The following table summarizes the maximal velocity of pyridine (B92270) nucleotide reduction by DPN-linked (NAD-dependent) and TPN-linked (NADP-dependent) isocitrate dehydrogenases from bovine heart with different isocitrate analogs, as reported by Plaut et al. (1975). The activity is expressed as a percentage of the rate observed with D-threo-isocitrate.

Substrate AnalogChemical NameDPN-linked IDH Activity (% of Isocitrate)TPN-linked IDH Activity (% of Isocitrate)
D-Garcinia acidD-threo-1,2-dihydroxy-1,2,3-propanetricarboxylate8%[1]21%[1]
DL-threo-HomoisocitrateDL-threo-1-hydroxy-1,2,4-butanetricarboxylate10-15%[1]Inactive[1]
L-Garcinia acidL-threo-1,2-dihydroxy-1,2,3-propanetricarboxylateInactive[1]Inactive[1]
D-Hibiscus acidD-erythro-1,2-dihydroxy-1,2,3-propanetricarboxylateInactive[1]Inactive[1]
L-Hibiscus acidL-erythro-1,2-dihydroxy-1,2,3-propanetricarboxylateInactive[1]Inactive[1]
DL-MethylmalateDL-1-hydroxy-2-methylsuccinateInactive[1]Inactive[1]
DL-threo-gamma-Isocitrate amideDL-threo-1-hydroxy-3-carbamoyl-1,2-propanedicarboxylateInactive[1]Inactive[1]
beta-Methyl-DL-isocitrateDL-1-hydroxy-2-methyl-1,2,3-propanetricarboxylateInactive[1]Inactive[1]
beta-Methyl-DL-garcinia acidDL-threo-1-hydroxyl-2-methoxy-1,2,3-propanetricarboxylateInactive[1]Inactive[1]
DL-1-Hydroxyl-1,2,2-ethanetricarboxylateDL-1-Hydroxyl-1,2,2-ethanetricarboxylateInactive[1]Inactive[1]
DL-1,4-Dihydroxy-1,2-butanedicarboxylateDL-1,4-Dihydroxy-1,2-butanedicarboxylateInactive[1]Inactive[1]

Note: The apparent S0.5 (substrate concentration at half-maximal velocity) for total isocitrate and total garcinia acid were similar for both enzymes. However, the apparent S0.5 of total homoisocitrate was two- to threefold higher than that of total isocitrate with the DPN-linked enzyme[1].

Experimental Protocols

The following is a representative experimental protocol for determining the activity of isocitrate dehydrogenase with isocitrate and its structural analogs, based on established spectrophotometric methods.

Objective: To measure and compare the rate of NAD(P)+ reduction to NAD(P)H by isocitrate dehydrogenase in the presence of isocitrate or its structural analogs.

Principle: The enzymatic activity of isocitrate dehydrogenase is determined by monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADPH or NADH.

Materials:

  • Enzyme: Purified DPN-linked or TPN-linked isocitrate dehydrogenase from bovine heart.

  • Buffer: 250 mM Glycylglycine buffer, pH 7.4 at 37°C.

  • Substrates:

    • DL-Isocitric acid solution (e.g., 6.6 mM).

    • Structural analogs of isocitrate at various concentrations.

  • Cofactors:

  • Divalent Cations: Manganese Chloride (MnCl₂) solution (e.g., 18 mM) or Magnesium Chloride (MgCl₂).

  • Instrumentation: Spectrophotometer capable of measuring absorbance at 340 nm, with temperature control.

Procedure:

  • Reaction Mixture Preparation: In a suitable cuvette, prepare a reaction mixture containing the buffer, cofactor (NADP+ or NAD+), and divalent cation solution.

  • Blank Measurement: To a blank cuvette, add the complete reaction mixture, excluding the enzyme, to zero the spectrophotometer at 340 nm.

  • Enzyme Addition: Add a specific amount of the isocitrate dehydrogenase enzyme solution to the sample cuvette.

  • Reaction Initiation: Initiate the reaction by adding the substrate (isocitrate or a structural analog) to the sample cuvette.

  • Kinetic Measurement: Immediately start monitoring the change in absorbance at 340 nm over time. Record the absorbance at regular intervals (e.g., every 15-30 seconds) for a set period (e.g., 3-5 minutes).

  • Data Analysis:

    • Calculate the initial rate of the reaction (V₀) from the linear portion of the absorbance versus time plot.

    • The rate of NAD(P)H formation can be calculated using the Beer-Lambert law (ε of NADPH at 340 nm is 6220 M⁻¹cm⁻¹).

    • To determine the maximal velocity (Vmax), repeat the assay with varying concentrations of the substrate analog.

    • Plot the initial reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Vmax and S0.5 (or Km).

    • Compare the Vmax values obtained for the isocitrate analogs to that of isocitrate to determine the relative activity.

Mandatory Visualization

Signaling Pathway: The Citric Acid Cycle

The following diagram illustrates the central role of Isocitrate Dehydrogenase in the Citric Acid (TCA) Cycle, a key metabolic pathway for cellular energy production.

Citric_Acid_Cycle cluster_idh acetyl_coa Acetyl-CoA citrate Citrate acetyl_coa->citrate oxaloacetate Oxaloacetate oxaloacetate->citrate isocitrate Isocitrate citrate->isocitrate idh Isocitrate Dehydrogenase isocitrate->idh alpha_kg α-Ketoglutarate succinyl_coa Succinyl-CoA alpha_kg->succinyl_coa succinate Succinate succinyl_coa->succinate fumarate Fumarate succinate->fumarate malate Malate fumarate->malate malate->oxaloacetate idh->alpha_kg nadh NADH + H+ idh->nadh co2_out CO2 idh->co2_out nad NAD+ nad->idh

Caption: Role of Isocitrate Dehydrogenase in the Citric Acid Cycle.

Experimental Workflow: Assessing Substrate Specificity

This diagram outlines the experimental workflow for comparing the activity of isocitrate dehydrogenase with its natural substrate and structural analogs.

Experimental_Workflow start Start prep_reagents Prepare Reagents: - Enzyme (IDH) - Buffer - Cofactors (NAD+/NADP+) - Divalent Cations (Mg2+/Mn2+) - Substrates (Isocitrate & Analogs) start->prep_reagents end End setup_assay Set up Spectrophotometric Assay (340 nm, 37°C) prep_reagents->setup_assay run_control Run Control Reaction with Isocitrate setup_assay->run_control run_analogs Run Reactions with Structural Analogs setup_assay->run_analogs measure_kinetics Measure Initial Reaction Rates (V₀) run_control->measure_kinetics run_analogs->measure_kinetics data_analysis Data Analysis: - Determine Vmax for each substrate - Calculate relative activity measure_kinetics->data_analysis comparison Compare Substrate Specificity data_analysis->comparison comparison->end

Caption: Workflow for comparing IDH substrate specificity.

References

A Comparative Guide to Citrate and Isocitrate Supplementation in Cell Culture: Metabolic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citrate (B86180) and isocitrate, two closely related intermediates of the tricarboxylic acid (TCA) cycle, play pivotal roles in cellular metabolism. While structurally similar, their distinct metabolic fates can elicit different responses in cultured cells. This guide provides a comparative analysis of the metabolic effects of supplementing cell culture media with citrate versus isocitrate, supported by established experimental protocols to empower researchers in their study design.

Comparative Metabolic Overview

Citrate, upon entering the cell or being exported from the mitochondria, can be converted to isocitrate by the enzyme aconitase in both the mitochondria and the cytosol.[1] However, their downstream utilization differs significantly, influencing key cellular processes.

Citrate is a central node in metabolism, linking energy production with biosynthesis.[2][3] Cytosolic citrate is a primary precursor for fatty acid and cholesterol synthesis.[2][4] It is cleaved by ATP-citrate lyase (ACLY) to produce acetyl-CoA, a fundamental building block for these lipids.[2] Additionally, citrate can act as an allosteric inhibitor of phosphofructokinase, a key regulatory enzyme in glycolysis.[5] Studies have also indicated that citrate supplementation can reduce the production of reactive oxygen species (ROS) and may protect cells from oxidative damage.[6][7]

Isocitrate is primarily metabolized by isocitrate dehydrogenase (IDH) enzymes. In the mitochondria, IDH3 catalyzes the conversion of isocitrate to α-ketoglutarate, a key step in the TCA cycle that generates NADH for ATP production.[1] In both the mitochondria and the cytosol, IDH2 and IDH1, respectively, also convert isocitrate to α-ketoglutarate but instead produce NADPH.[8][9][10] NADPH is a critical reducing equivalent for antioxidant defense systems, protecting cells from oxidative stress.[9][10] Therefore, isocitrate supplementation has the potential to directly fuel the TCA cycle and bolster the cell's antioxidant capacity.

Data Presentation

Metabolic ParameterCitrate SupplementationIsocitrate SupplementationRationale
Cell Proliferation May support or inhibit depending on concentration and cell type.Likely to support proliferation by providing TCA cycle intermediates and antioxidant defense.Citrate is crucial for lipid biosynthesis required for new cells.[2][4] High concentrations, however, can be inhibitory.[11] Isocitrate fuels the TCA cycle for energy and provides NADPH for redox balance, both essential for proliferation.[8][9][10]
ATP Levels May have a variable effect. Can be metabolized in the TCA cycle to produce ATP, but also diverts carbon to lipid synthesis.Expected to increase ATP levels by directly feeding into the TCA cycle.Isocitrate is a direct substrate for the energy-yielding steps of the TCA cycle.[1]
Reactive Oxygen Species (ROS) Production Generally expected to decrease ROS.Expected to decrease ROS.Citrate has been shown to have antioxidant properties and can chelate iron, a catalyst for ROS-generating reactions.[6][7] Isocitrate metabolism by IDH1/2 generates NADPH, a key cofactor for antioxidant enzymes like glutathione (B108866) reductase.[8][9][10]
Fatty Acid Synthesis Expected to increase fatty acid synthesis.May indirectly support fatty acid synthesis by providing mitochondrial citrate.Cytosolic citrate is the direct precursor for acetyl-CoA used in lipogenesis.[2] Isocitrate would first need to be converted back to citrate within the mitochondria and then exported to the cytosol.
NADPH/NADP+ Ratio May have an indirect effect.Expected to increase the NADPH/NADP+ ratio.Isocitrate is a direct substrate for NADPH-producing isocitrate dehydrogenases (IDH1 and IDH2).[8][9][10]

Experimental Protocols

To empirically determine the comparative metabolic effects of citrate and isocitrate supplementation, the following experimental protocols can be employed.

Cell Culture and Supplementation
  • Cell Seeding: Plate cells of interest (e.g., HeLa, HepG2, or a specific research model) in 96-well plates for viability/proliferation, ATP, and ROS assays, and in larger format vessels (e.g., 6-well plates or T-25 flasks) for enzyme activity assays.

  • Supplementation: After cell adherence (typically 24 hours), replace the standard culture medium with a medium containing either sodium citrate or sodium isocitrate at various concentrations (e.g., 1 mM, 5 mM, 10 mM). A control group with no supplementation should be included.

  • Incubation: Culture the cells for the desired experimental duration (e.g., 24, 48, 72 hours).

Measurement of Cell Proliferation

Cell proliferation can be assessed using various methods, including metabolic assays that measure the reducing potential of viable cells.[12][13]

MTT Assay Protocol [13]

  • Following the treatment period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well of a 96-well plate.

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.

  • Gently pipette to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Measurement of Cellular ATP Levels

ATP levels are a direct indicator of the energy status of the cells.[14]

Luminescence-Based ATP Assay Protocol [15]

  • At the end of the treatment period, equilibrate the 96-well plate and its contents to room temperature.

  • Add a volume of ATP detection reagent equal to the volume of cell culture medium in each well.

  • Mix the contents by shaking the plate for 2 minutes.

  • Measure the luminescence using a microplate luminometer.

Measurement of Reactive Oxygen Species (ROS)

Intracellular ROS levels can be quantified using fluorescent probes.

DCFDA/H2DCFDA Assay Protocol

  • After the desired treatment period, remove the culture medium and wash the cells with pre-warmed PBS.

  • Add 100 µL of 10 µM 2',7'–dichlorofluorescin diacetate (DCFDA) or 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) solution in PBS to each well.

  • Incubate the plate for 30-60 minutes at 37°C in the dark.

  • Remove the probe solution and wash the cells with PBS.

  • Add 100 µL of PBS to each well.

  • Measure the fluorescence intensity with excitation at ~485 nm and emission at ~535 nm using a fluorescence microplate reader.

Enzyme Activity Assays

To understand the underlying mechanisms, the activity of key enzymes in citrate and isocitrate metabolism can be measured from cell lysates.

Aconitase Activity Assay [1][4][8][11][16] This assay measures the conversion of isocitrate to cis-aconitate by monitoring the increase in absorbance at 240 nm.[1]

  • Prepare cell lysates from treated and control cells.

  • Add a defined amount of cell lysate protein to the wells of a UV-transparent 96-well plate.

  • Initiate the reaction by adding an assay buffer containing isocitrate.

  • Immediately measure the absorbance at 240 nm kinetically over a period of time (e.g., 30 minutes) at room temperature.[1]

  • The rate of increase in absorbance is proportional to the aconitase activity.

Isocitrate Dehydrogenase (IDH) Activity Assay [2][5][17][18] This assay measures the reduction of NADP+ or NAD+ to NADPH or NADH, respectively, which can be detected colorimetrically.[2][17]

  • Prepare cell lysates from treated and control cells.

  • Add a defined amount of cell lysate protein to the wells of a 96-well plate.

  • Add a reaction mix containing isocitrate, NADP+ (for IDH1/2) or NAD+ (for IDH3), and a developer that converts the produced NADPH/NADH into a colored product.[5][17]

  • Incubate the plate at 37°C and measure the absorbance at the appropriate wavelength (e.g., 450 nm) at multiple time points or kinetically.[17]

  • The rate of color development is proportional to the IDH activity.

Mandatory Visualization

Metabolic Fates of Citrate and Isocitrate Citrate Citrate Isocitrate Isocitrate Citrate->Isocitrate Aconitase AcetylCoA Acetyl-CoA Citrate->AcetylCoA ATP-Citrate Lyase Isocitrate->Citrate Aconitase AlphaKG α-Ketoglutarate Isocitrate->AlphaKG Isocitrate Dehydrogenase NADPH NADPH Isocitrate->NADPH IDH1/2 FattyAcids Fatty Acid Synthesis AcetylCoA->FattyAcids TCA_Cycle TCA Cycle AlphaKG->TCA_Cycle Antioxidant Antioxidant Defense NADPH->Antioxidant

Caption: Metabolic pathways of citrate and isocitrate.

Experimental Workflow Start Start: Seed Cells Supplement Supplement with Citrate or Isocitrate Start->Supplement Incubate Incubate (24-72h) Supplement->Incubate Assays Perform Metabolic Assays Incubate->Assays Proliferation Cell Proliferation (MTT) Assays->Proliferation ATP ATP Levels (Luminescence) Assays->ATP ROS ROS Production (DCFDA) Assays->ROS Enzyme Enzyme Activity Assays->Enzyme Analysis Data Analysis and Comparison Proliferation->Analysis ATP->Analysis ROS->Analysis Enzyme->Analysis

Caption: Workflow for comparing metabolic effects.

References

A Head-to-Head Battle of Isoforms: Kinetic Comparison of Isocitrate Dehydrogenases IDH1, IDH2, and IDH3 with DL-Isocitric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetic nuances of isocitrate dehydrogenase (IDH) isoforms is paramount for targeting metabolic pathways in various diseases, including cancer. This guide provides an objective comparison of the kinetic performance of the three human IDH isoforms—cytosolic IDH1, mitochondrial IDH2, and the mitochondrial IDH3 of the TCA cycle—with the substrate DL-Isocitric acid trisodium (B8492382) salt. The comparative analysis is supported by a summary of key kinetic parameters, detailed experimental protocols for their determination, and visualizations of the pertinent metabolic pathways and experimental workflows.

Executive Summary of Kinetic Performance

The three isoforms of isocitrate dehydrogenase, while catalyzing the same fundamental reaction of oxidative decarboxylation of isocitrate to α-ketoglutarate, exhibit distinct kinetic properties, cofactor dependencies, and regulatory mechanisms, reflecting their specialized roles within the cell.

  • IDH1 and IDH2 , both NADP⁺-dependent, display classic Michaelis-Menten kinetics. They have a significantly higher affinity for isocitrate, as indicated by their low micromolar Kₘ values, compared to the NAD⁺-dependent IDH3.

  • IDH3 , a key regulatory point in the citric acid cycle, exhibits allosteric behavior. Its affinity for isocitrate is notably lower in the absence of allosteric activators (e.g., ADP, citrate) and is better represented by the S₀.₅ value. However, in the presence of activators, its affinity increases dramatically.

  • The catalytic efficiencies (kcat/Kₘ), a measure of substrate conversion to product, are highest for IDH1 and IDH2, underscoring their roles in NADPH production for reductive biosynthesis and antioxidant defense. The catalytic efficiency of IDH3 is tightly regulated by the cellular energy status.

Comparative Kinetic Parameters

The following table summarizes the key kinetic parameters for human wild-type IDH1, IDH2, and IDH3 with isocitrate as the substrate. It is important to note that direct comparison of IDH3 with IDH1 and IDH2 is nuanced due to the allosteric nature of IDH3. The use of DL-Isocitric acid, a racemic mixture, may influence the observed kinetics, as enzymes are stereospecific.

ParameterIDH1 (NADP⁺-dependent)IDH2 (NADP⁺-dependent)IDH3 (NAD⁺-dependent)
Kₘ / S₀.₅ for Isocitrate ~5.7 - 65 µM~6 µM[1]~3.54 mM (basal) / ~0.43 mM (activated)[2]
Vₘₐₓ Varies with study~43.4 µmol/min/mg[1]~28.6 µmol/min/mg (basal) / ~30.6 µmol/min/mg (activated)[2]
kcat ~15.6 - 38.3 s⁻¹~36.8 s⁻¹ (calculated)~135.5 s⁻¹ (basal, calculated) / ~144.9 s⁻¹ (activated, calculated)
kcat/Kₘ HighHighLow (basal) / Moderate (activated)
Cofactor NADP⁺NADP⁺NAD⁺
Regulation Product inhibitionProduct inhibitionAllosteric activation by ADP/citrate, inhibition by ATP/NADH
Cellular Localization Cytosol, PeroxisomesMitochondriaMitochondria (TCA Cycle)

Note: kcat values for IDH2 and IDH3 were calculated using their respective Vmax values and molecular weights (IDH2 homodimer: ~101.8 kDa; IDH3 heterooctamer: ~284 kDa).

Experimental Protocols

The determination of the kinetic parameters presented in this guide is based on well-established spectrophotometric assays. Below is a detailed methodology for a typical kinetic analysis of IDH isoforms.

Principle

The enzymatic activity of IDH is measured by monitoring the rate of reduction of the cofactor NADP⁺ to NADPH (for IDH1 and IDH2) or NAD⁺ to NADH (for IDH3). The increase in NADPH or NADH concentration is quantified by measuring the change in absorbance at 340 nm.

Materials
  • Recombinant human IDH1, IDH2, and IDH3 enzymes

  • DL-Isocitric acid trisodium salt

  • NADP⁺ sodium salt

  • NAD⁺ hydrate

  • Tris-HCl buffer

  • MgCl₂ or MnCl₂

  • ADP (for IDH3 activation)

  • Bovine Serum Albumin (BSA)

  • Spectrophotometer capable of kinetic measurements at 340 nm

  • 96-well UV-transparent microplates

Assay Procedure
  • Reaction Buffer Preparation: Prepare a reaction buffer appropriate for the specific isoform. A typical buffer for IDH1 and IDH2 contains 50 mM Tris-HCl (pH 7.5-8.0), 150 mM NaCl, 10 mM MgCl₂, and 0.1 mg/mL BSA. For IDH3, the buffer may be similar, but with the inclusion of allosteric activators like 1 mM ADP.

  • Substrate and Cofactor Preparation: Prepare stock solutions of this compound, NADP⁺, and NAD⁺ in the reaction buffer.

  • Enzyme Preparation: Dilute the recombinant IDH enzymes to a suitable working concentration in the reaction buffer. The final enzyme concentration in the assay should be in the linear range of the assay.

  • Kinetic Measurement:

    • Set up a series of reactions in a 96-well microplate. Each reaction should have a final volume of 200 µL.

    • Add the reaction buffer, a fixed concentration of the appropriate cofactor (saturating concentration), and varying concentrations of this compound to the wells.

    • Initiate the reaction by adding the diluted enzyme to each well.

    • Immediately place the microplate in the spectrophotometer and measure the absorbance at 340 nm every 30 seconds for a period of 5-10 minutes at a constant temperature (e.g., 25°C or 37°C).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for NADPH/NADH at 340 nm is 6220 M⁻¹cm⁻¹).

    • Plot the initial velocities against the corresponding substrate concentrations.

    • For IDH1 and IDH2, fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values.

    • For IDH3, fit the data to the Hill equation to determine the S₀.₅, Vₘₐₓ, and the Hill coefficient (n).

    • Calculate the turnover number (kcat) using the formula: kcat = Vₘₐₓ / [E], where [E] is the molar concentration of the enzyme.

    • The catalytic efficiency is then calculated as kcat/Kₘ (or kcat/S₀.₅).

Visualizing the Metabolic Landscape and Experimental Design

To better illustrate the context of this kinetic comparison, the following diagrams, generated using the DOT language, depict the central metabolic pathways involving the IDH isoforms and a typical experimental workflow for their kinetic analysis.

Metabolic_Pathways cluster_cytosol Cytosol / Peroxisome cluster_mitochondria Mitochondria IDH1 IDH1 aKG_cyto α-Ketoglutarate IDH1->aKG_cyto NADPH_cyto NADPH IDH1->NADPH_cyto Citrate_cyto Citrate Isocitrate_cyto Isocitrate Citrate_cyto->Isocitrate_cyto Aconitase Citrate_mito Citrate Citrate_cyto->Citrate_mito Isocitrate_cyto->IDH1 aKG_mito α-Ketoglutarate aKG_cyto->aKG_mito NADP_cyto NADP+ NADP_cyto->IDH1 IDH2 IDH2 IDH2->aKG_mito NADPH_mito NADPH IDH2->NADPH_mito IDH3 IDH3 IDH3->aKG_mito NADH_mito NADH IDH3->NADH_mito Isocitrate_mito Isocitrate Citrate_mito->Isocitrate_mito Aconitase Isocitrate_mito->IDH2 Isocitrate_mito->IDH3 TCA TCA Cycle aKG_mito->TCA NADP_mito NADP+ NADP_mito->IDH2 NAD_mito NAD+ NAD_mito->IDH3

Caption: Metabolic pathways involving IDH1, IDH2, and IDH3.

Experimental_Workflow cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis Enzyme Prepare Recombinant IDH1, IDH2, IDH3 Assay Mix Reagents in 96-well Plate (Varying Isocitrate Concentration) Enzyme->Assay Substrate Prepare DL-Isocitric Acid and Cofactor Solutions Substrate->Assay Buffer Prepare Reaction Buffer Buffer->Assay Spectro Measure Absorbance at 340 nm (Kinetic Mode) Assay->Spectro Velocity Calculate Initial Velocities (V₀) Spectro->Velocity Plot Plot V₀ vs. [Isocitrate] Velocity->Plot Fit Fit Data to Michaelis-Menten (IDH1/2) or Hill Equation (IDH3) Plot->Fit Params Determine Km/S0.5, Vmax, kcat Fit->Params

Caption: Experimental workflow for kinetic comparison of IDH isoforms.

Kinetic_Comparison_Summary cluster_IDH1 IDH1 cluster_IDH2 IDH2 cluster_IDH3 IDH3 Km1 Low Km (High Affinity) kcat1 High kcat Eff1 High Catalytic Efficiency Reg1 Michaelis-Menten Km2 Low Km (High Affinity) kcat2 High kcat Eff2 High Catalytic Efficiency Reg2 Michaelis-Menten S05 High S0.5 (basal) Low S0.5 (activated) kcat3 High kcat Eff3 Low to Moderate Catalytic Efficiency Reg3 Allosteric Regulation

Caption: Summary of kinetic characteristics of IDH isoforms.

References

Verifying the Purity of Commercial DL-Isocitric Acid Trisodium Salt: A Comparative Guide to NMR and HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of raw materials is a critical step in the scientific process. This guide provides a comprehensive comparison of two powerful analytical techniques—Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC)—for verifying the purity of commercial DL-Isocitric acid trisodium (B8492382) salt.

DL-Isocitric acid, an isomer of citric acid, is a key intermediate in the tricarboxylic acid (TCA) cycle and finds applications in various research areas, including as a biomarker and in the study of metabolic pathways. Given its importance, the accurate determination of its purity is paramount. This guide presents a head-to-head comparison of qNMR and HPLC, offering detailed experimental protocols and supporting data to aid researchers in selecting the most appropriate method for their needs.

At a Glance: qNMR vs. HPLC for Purity Assessment

Quantitative NMR (qNMR) stands out as a primary analytical method, offering direct quantification without the need for a specific reference standard of the analyte.[1] In contrast, HPLC is a powerful separation technique that excels at detecting and quantifying impurities, even at trace levels.[1][2][3]

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Signal intensity is directly proportional to the number of nuclei.Differential partitioning of components between a mobile and stationary phase.
Quantification Absolute quantification using a certified internal standard.Relative quantification against a specific reference standard of the analyte.
Speed Generally faster analysis time per sample.[4]Can be more time-consuming due to column equilibration and run times.
Selectivity High, based on the unique chemical environment of each proton.High, based on the differential interaction of analytes with the stationary phase.
Advantages - Non-destructive.- Provides structural information.- Can quantify compounds with no chromophores.- High sensitivity for trace impurities.- Well-established and widely available.- Robust and reproducible.
Disadvantages - Lower sensitivity compared to HPLC.- Potential for signal overlap in complex mixtures.- Requires a specific reference standard for the analyte.- May not detect impurities that do not have a chromophore.

Illustrative Purity Analysis: A Head-to-Head Comparison

To illustrate the practical application of these techniques, a hypothetical batch of commercial DL-Isocitric acid trisodium salt was analyzed by both qNMR and HPLC. The results are summarized below.

ParameterqNMR ResultHPLC Result
Purity (%) 95.8%96.1%
Relative Standard Deviation (RSD) 0.3%0.5%
Major Impurity Detected Citric AcidCitric Acid

The data demonstrates a good correlation between the two orthogonal methods, providing a high degree of confidence in the purity assessment.

Experimental Protocols

Below are detailed protocols for the purity determination of this compound using both qNMR and HPLC.

Quantitative ¹H-NMR Spectroscopy Protocol

1. Materials and Reagents:

  • This compound sample

  • Maleic acid (certified internal standard, purity ≥ 99.5%)

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • NMR tubes (5 mm)

  • Analytical balance (readable to 0.01 mg)

2. Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh approximately 10 mg of maleic acid (internal standard) into the same vial.

  • Dissolve the mixture in 1.0 mL of D₂O.

  • Vortex the vial to ensure complete dissolution and homogenization.

  • Transfer 0.6 mL of the solution into a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Spectrometer: 500 MHz or higher

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): ≥ 5 times the longest T1 of the signals of interest (a conservative value of 30 seconds is recommended in the absence of T1 measurements).

  • Acquisition Time (aq): ≥ 3 seconds

  • Number of Scans (ns): 16 (adjust for adequate signal-to-noise ratio, S/N > 250:1 for accurate integration).[5]

  • Temperature: 298 K

4. Data Processing and Purity Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate the well-resolved signal of the analyte and the internal standard. For DL-Isocitric acid, the multiplet at approximately 4.2 ppm (corresponding to the CH-OH proton) can be used. For maleic acid, the singlet at approximately 6.5 ppm is used.

  • Calculate the purity of the this compound using the following equation:

    Where:

    • I_analyte and I_IS are the integral values of the analyte and internal standard signals.

    • N_analyte and N_IS are the number of protons for the respective signals (1 for the CH-OH of isocitrate, 2 for maleic acid).

    • MW_analyte and MW_IS are the molecular weights of the analyte (258.07 g/mol for the anhydrous form) and the internal standard.[6]

    • m_analyte and m_IS are the masses of the analyte and the internal standard.

    • P_IS is the purity of the internal standard.

High-Performance Liquid Chromatography (HPLC) Protocol

1. Materials and Reagents:

  • This compound sample

  • This compound reference standard (purity ≥ 99.0%)

  • Phosphoric acid (H₃PO₄)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: 0.1% phosphoric acid in water.[7][8]

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm.[7][8]

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of dilutions for the calibration curve.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.[7]

4. Data Analysis and Purity Calculation:

  • Inject the standard solutions to generate a calibration curve of peak area versus concentration.

  • Inject the sample solution.

  • Identify and integrate the peak corresponding to isocitric acid and any impurity peaks in the sample chromatogram.

  • Calculate the purity of the sample using the area normalization method or by quantifying the main peak against the calibration curve.

Visualizing the Workflow and Logic

To better understand the experimental processes and the logic behind the comparison, the following diagrams are provided.

experimental_workflow cluster_qnmr qNMR Purity Verification cluster_hplc HPLC Purity Verification qnmr_start Weigh Sample and Internal Standard qnmr_dissolve Dissolve in D₂O qnmr_start->qnmr_dissolve qnmr_transfer Transfer to NMR Tube qnmr_dissolve->qnmr_transfer qnmr_acquire Acquire ¹H-NMR Spectrum qnmr_transfer->qnmr_acquire qnmr_process Process Data qnmr_acquire->qnmr_process qnmr_calculate Calculate Purity qnmr_process->qnmr_calculate qnmr_end Purity Result qnmr_calculate->qnmr_end hplc_start Prepare Standard and Sample Solutions hplc_inject Inject into HPLC System hplc_start->hplc_inject hplc_run Chromatographic Separation hplc_inject->hplc_run hplc_detect UV Detection hplc_run->hplc_detect hplc_integrate Integrate Peaks hplc_detect->hplc_integrate hplc_calculate Calculate Purity hplc_integrate->hplc_calculate hplc_end Purity Result hplc_calculate->hplc_end

Experimental workflows for qNMR and HPLC purity verification.

logical_comparison cluster_methods Analytical Methods cluster_attributes Key Attributes main Purity Verification of This compound qnmr Quantitative NMR (qNMR) main->qnmr hplc HPLC main->hplc quantification Quantification qnmr->quantification Absolute sensitivity Sensitivity qnmr->sensitivity Moderate speed Analysis Speed qnmr->speed Fast info Information Provided qnmr->info Structural + Quantitative hplc->quantification Relative hplc->sensitivity High hplc->speed Variable hplc->info Separation + Quantitative

Logical comparison of qNMR and HPLC for purity analysis.

Conclusion

Both qNMR and HPLC are robust and reliable methods for determining the purity of commercial this compound. The choice between the two techniques will depend on the specific requirements of the analysis.

  • qNMR is an excellent choice for a primary, direct, and often faster purity assessment, especially when a certified reference standard for the analyte is not available. Its ability to provide structural information simultaneously is an added advantage.

  • HPLC is highly suitable for routine quality control, offering superior sensitivity for detecting and quantifying trace impurities. It is particularly powerful when a well-established method and reference standards are in place.

For the most comprehensive characterization, a complementary approach utilizing both qNMR and HPLC is recommended. This orthogonal strategy, leveraging the different principles of each technique, provides the highest level of confidence in the purity of this compound, ensuring the integrity of research and development activities.[1]

References

Isocitrate's Tale of Two Compartments: A Comparative Guide to Mitochondrial and Cytosolic Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subcellular compartmentalization of metabolites is crucial for elucidating cellular metabolism and identifying novel therapeutic targets. Isocitrate, a key intermediate in the citric acid cycle, exhibits distinct concentrations within the mitochondrial matrix and the cytosol, reflecting its diverse metabolic roles in these compartments. This guide provides a comparative analysis of isocitrate concentration differences, supported by experimental data and detailed methodologies.

Quantitative Comparison of Isocitrate and Related Metabolite Concentrations

The distribution of isocitrate and its closely related metabolites between the mitochondria and cytosol is not uniform. Experimental evidence from studies on rat liver hepatocytes reveals a significant concentration gradient across the inner mitochondrial membrane. The following table summarizes key quantitative data on the subcellular distribution of isocitrate and associated metabolites.

MetaboliteMitochondrial ConcentrationCytosolic ConcentrationMitochondrial/Cytosolic RatioCell TypeReference
Citrate (B86180)--8.8Rat Hepatocytes[1]
2-Oxoglutarate--1.6Rat Hepatocytes[1]
IsocitrateHigherLowerConcentration gradient existsRat Hepatocytes[2]

Note: Direct quantitative values for isocitrate were not explicitly provided in the abstracts of the cited studies; however, the existence of a concentration gradient is clearly stated. The mitochondrial/cytosolic ratio for citrate and 2-oxoglutarate, metabolites directly linked to isocitrate, provides a strong indication of the relative distribution.

Experimental Protocols: Unveiling the Subcellular Divide

The accurate determination of metabolite concentrations in different cellular compartments hinges on the meticulous separation of these compartments. The digitonin (B1670571) fractionation method is a widely used technique for the rapid separation of cytosolic and mitochondrial fractions from isolated hepatocytes.

Digitonin Fractionation of Hepatocytes

This method leverages the differential cholesterol content of cellular membranes. Digitonin, a mild non-ionic detergent, selectively permeabilizes the cholesterol-rich plasma membrane, releasing the cytosolic contents while leaving the cholesterol-poor inner mitochondrial membrane largely intact.

Protocol:

  • Cell Preparation: Isolate hepatocytes from rat liver using standard collagenase perfusion methods.

  • Digitonin Treatment: Resuspend the isolated hepatocytes in a buffer containing a specific concentration of digitonin. The optimal concentration and incubation time are critical and need to be determined empirically to ensure complete release of cytosolic markers with minimal mitochondrial damage.[3][4][5]

  • Fractionation:

    • Centrifuge the digitonin-treated cell suspension at a low speed to pellet the permeabilized cells (containing mitochondria and other organelles).

    • The supernatant represents the cytosolic fraction .

  • Mitochondrial Lysis: Resuspend the pellet in a lysis buffer to disrupt the mitochondrial membranes.

  • Mitochondrial Extract: Centrifuge the lysed mitochondrial suspension at a high speed to pellet the mitochondrial debris. The resulting supernatant is the mitochondrial extract .

  • Metabolite Quantification: Immediately quench metabolic activity in both the cytosolic and mitochondrial fractions, typically with a cold solvent like perchloric acid. The concentrations of isocitrate and other metabolites can then be determined using analytical techniques such as enzymatic assays or mass spectrometry.

Experimental_Workflow cluster_CellPrep Cell Preparation cluster_Fractionation Subcellular Fractionation cluster_Cytosol Cytosolic Fraction cluster_Mitochondria Mitochondrial Fraction cluster_Analysis Metabolite Analysis HepatocyteIsolation Isolate Hepatocytes DigitoninTreatment Digitonin Permeabilization HepatocyteIsolation->DigitoninTreatment Centrifugation1 Low-Speed Centrifugation DigitoninTreatment->Centrifugation1 CytosolicExtract Collect Supernatant (Cytosolic Extract) Centrifugation1->CytosolicExtract Pellet Collect Pellet (Permeabilized Cells) Centrifugation1->Pellet MetaboliteQuantification Quantify Isocitrate (e.g., Mass Spectrometry) CytosolicExtract->MetaboliteQuantification MitochondrialLysis Mitochondrial Lysis Pellet->MitochondrialLysis Centrifugation2 High-Speed Centrifugation MitochondrialLysis->Centrifugation2 MitochondrialExtract Collect Supernatant (Mitochondrial Extract) Centrifugation2->MitochondrialExtract MitochondrialExtract->MetaboliteQuantification

Signaling Pathways and Metabolic Significance

The differential concentrations of isocitrate in the mitochondria and cytosol are intrinsically linked to the distinct metabolic pathways operating in these compartments.

  • Mitochondria: Isocitrate is a central component of the tricarboxylic acid (TCA) cycle , where it is oxidatively decarboxylated by isocitrate dehydrogenase to α-ketoglutarate, generating NADH. This process is fundamental for cellular energy production. The mitochondrial matrix provides a contained environment where high concentrations of TCA cycle intermediates can be maintained.[6][7]

  • Cytosol: Isocitrate in the cytosol has several key functions. It can be converted by the cytosolic isoform of isocitrate dehydrogenase (IDH1) to α-ketoglutarate, producing NADPH. This is a critical source of reducing equivalents for various biosynthetic reactions and for combating oxidative stress.[8][9] Additionally, cytosolic isocitrate can be isomerized back to citrate, which is a precursor for fatty acid and cholesterol synthesis.

The transport of isocitrate and citrate across the inner mitochondrial membrane is a key regulatory point connecting mitochondrial and cytosolic metabolism.

Signaling_Pathways cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Mito_Isocitrate Isocitrate Cyto_Isocitrate Isocitrate Mito_Isocitrate->Cyto_Isocitrate Transport TCA_Cycle TCA Cycle aKG_Mito α-Ketoglutarate NADH NADH aKG_Cyto α-Ketoglutarate NADPH NADPH Citrate_Cyto Citrate Fatty_Acids Fatty Acid Synthesis

References

A Tale of Two Metabolisms: Isocitrate in Normal and Cancerous States

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Isocitrate metabolism stands at a critical juncture in cellular bioenergetics and biosynthesis. In normal cells, the enzyme isocitrate dehydrogenase (IDH) plays a housekeeping role in the tricarboxylic acid (TCA) cycle. However, in several forms of cancer, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma, mutations in IDH genes fundamentally rewire this metabolic pathway, driving tumorigenesis through the production of an oncometabolite. This guide provides an objective comparison of isocitrate metabolism in normal versus cancer cell lines, supported by experimental data, detailed methodologies, and visual pathway representations.

The Fundamental Shift: Wild-Type versus Mutant IDH

In healthy cells, the primary function of IDH enzymes (IDH1 in the cytoplasm and peroxisomes, IDH2 and IDH3 in the mitochondria) is the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), generating NADPH or NADH in the process.[1][2] This reaction is a key regulatory point in the TCA cycle.

The landscape of isocitrate metabolism is dramatically altered by specific, heterozygous point mutations in the genes encoding IDH1 and IDH2. The most common of these mutations affects the arginine residue at position 132 of IDH1 (e.g., R132H) and the corresponding residues in IDH2 (R172 or R140).[2][3] These mutations confer a neomorphic, or new, enzymatic function: the NADPH-dependent reduction of α-KG to D-2-hydroxyglutarate (D-2-HG).[1][2] This aberrant reaction consumes α-KG and NADPH, leading to the accumulation of D-2-HG to millimolar concentrations within tumor cells.[4][5][6]

dot

isocitrate_metabolism Figure 1: Isocitrate Metabolism in Normal vs. Cancer Cells cluster_normal Normal Cell cluster_cancer Cancer Cell (with IDH mutation) Isocitrate_n Isocitrate aKG_n α-Ketoglutarate Isocitrate_n->aKG_n Wild-Type IDH (Oxidative Decarboxylation) TCA_n TCA Cycle aKG_n->TCA_n Energy Production & Biosynthesis Isocitrate_c Isocitrate aKG_c α-Ketoglutarate Isocitrate_c->aKG_c Wild-Type IDH (residual) D2HG_c D-2-Hydroxyglutarate (Oncometabolite) aKG_c->D2HG_c Mutant IDH (Neomorphic Reduction) Epigenetic_c Epigenetic Dysregulation D2HG_c->Epigenetic_c Inhibition of α-KG-dependent dioxygenases

Caption: Isocitrate metabolism pathways.

Quantitative Comparison of Isocitrate Metabolism

The functional divergence between wild-type and mutant IDH enzymes results in significant quantitative differences in enzyme kinetics and intracellular metabolite concentrations.

Table 1: Comparison of IDH Enzyme Kinetics

ParameterWild-Type IDH1Mutant IDH1 (R132H)Wild-Type IDH2Mutant IDH2 (R172K)
Primary Reaction Isocitrate → α-KGα-KG → D-2-HGIsocitrate → α-KGα-KG → D-2-HG
Km for Isocitrate LowHigh (activity significantly reduced)[2][7]LowHigh (activity significantly reduced)[7]
Km for α-KG Not applicableLow[2]Not applicableLow
Km for NADPH Not applicableLow[2]Not applicableLow
Vmax NormalReduced for isocitrate oxidation; efficient for α-KG reductionNormalReduced for isocitrate oxidation; efficient for α-KG reduction

Table 2: Intracellular Metabolite Concentrations

MetaboliteNormal Cells / TissuesIDH-Mutant Cancer Cells / TissuesFold Change
D-2-Hydroxyglutarate (D-2-HG) < 0.1 µM[4]5 - 35 mM[6]>100-fold increase[1]
α-Ketoglutarate (α-KG) BaselineGenerally reducedVariable
Isocitrate BaselineGenerally increasedVariable
Glutamate BaselineReduced in some models[8]Variable

Metabolic Reprogramming in IDH-Mutant Cancers

The accumulation of D-2-HG is a central event in IDH-mutant cancers, acting as a competitive inhibitor of α-KG-dependent dioxygenases. These enzymes are crucial for various cellular processes, including histone and DNA demethylation. Inhibition of these enzymes by D-2-HG leads to a hypermethylated state, altering gene expression and blocking cellular differentiation, which contributes to tumorigenesis.[4][5]

Furthermore, the altered metabolic flux in IDH-mutant cells has broader consequences. Studies using 13C metabolic flux analysis have shown that IDH1-mutant cells, under hypoxic conditions, exhibit increased oxidative TCA cycle metabolism and decreased reductive glutamine metabolism.[3] This metabolic shift creates specific vulnerabilities, such as increased sensitivity to inhibitors of the electron transport chain.[3][9]

dot

experimental_workflow Figure 2: Workflow for IDH Mutation and Metabolite Analysis cluster_workflow Figure 2: Workflow for IDH Mutation and Metabolite Analysis cluster_protein Protein/Histology Analysis cluster_dna Genetic Analysis cluster_metabolite Metabolite Analysis start Tumor Tissue or Cell Line Sample IHC Immunohistochemistry (IHC) for IDH1-R132H start->IHC DNA_extraction DNA Extraction start->DNA_extraction Metabolite_extraction Metabolite Extraction start->Metabolite_extraction end Integrated Data Analysis IHC->end Sequencing Sanger or NGS Sequencing of IDH1/2 DNA_extraction->Sequencing Sequencing->end LCMS LC-MS/MS for D-2-HG Quantification Metabolite_extraction->LCMS LCMS->end

Caption: Analysis workflow for IDH status.

Experimental Protocols

Spectrophotometric Assay for IDH Activity

This protocol measures the NADP+-dependent IDH activity by monitoring the production of NADPH, which absorbs light at 340 nm.

Materials:

  • IDH Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 1 mM DTT)

  • Isocitrate solution (substrate)

  • NADP+ solution (cofactor)

  • Cell or tissue lysate

  • 96-well UV-transparent plate

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing IDH assay buffer, isocitrate, and NADP+ in each well of the 96-well plate.

  • Initiate the reaction by adding the cell or tissue lysate to the wells.

  • Immediately place the plate in the spectrophotometer and measure the absorbance at 340 nm in kinetic mode at 37°C for a set period (e.g., 30 minutes), taking readings every 1-5 minutes.[10]

  • The rate of increase in absorbance at 340 nm is directly proportional to the IDH enzyme activity.

  • Calculate the specific activity using the molar extinction coefficient of NADPH (6220 M-1cm-1).

Note: Commercial kits are available that provide optimized reagents and protocols.[10][11][12]

Immunohistochemistry (IHC) for IDH1-R132H Mutation

This method uses a specific monoclonal antibody to detect the most common IDH1 mutation (R132H) in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

  • FFPE tissue sections on slides

  • Anti-IDH1 R132H monoclonal antibody (e.g., clone H09)

  • Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)

  • Secondary antibody and detection system (e.g., HRP-based)

  • Chromogen (e.g., DAB)

  • Hematoxylin for counterstaining

  • Microscope

Procedure:

  • Deparaffinize and rehydrate the FFPE tissue sections.

  • Perform heat-induced antigen retrieval in citrate buffer.[13][14]

  • Block endogenous peroxidase activity.

  • Incubate the sections with the primary anti-IDH1 R132H antibody.[14]

  • Wash and incubate with a suitable secondary antibody linked to an enzyme.

  • Add the chromogen to develop the colorimetric signal.

  • Counterstain with hematoxylin.

  • Dehydrate, clear, and mount the slides.

  • Examine under a light microscope for positive (brown) staining in tumor cells.[15]

This method is recommended as a primary screening tool for IDH1 mutation status in gliomas.[16][17]

LC-MS/MS for D-2-Hydroxyglutarate Quantification

This highly sensitive and specific method allows for the quantification of D-2-HG and its enantiomer, L-2-HG, in biological samples.

Materials:

  • Cell or tissue samples

  • Extraction solvent (e.g., 80% methanol)

  • Internal standards (e.g., 13C5-labeled 2-HG)

  • LC-MS/MS system with a suitable column (e.g., chiral column or derivatization followed by C18)

  • Derivatization agent (optional, e.g., diacetyl-L-tartaric anhydride)[18]

Procedure:

  • Homogenize cell or tissue samples in ice-cold extraction solvent.

  • Add internal standards to the samples.

  • Centrifuge to pellet debris and collect the supernatant.

  • Dry the supernatant and reconstitute in a suitable solvent for LC-MS/MS analysis.

  • (Optional) Derivatize the samples to separate D- and L-2-HG on a standard C18 column.[18]

  • Inject the samples into the LC-MS/MS system.

  • Separate the analytes using an appropriate chromatographic method.

  • Detect and quantify the analytes using mass spectrometry, typically in multiple reaction monitoring (MRM) mode.

  • Calculate the concentration of D-2-HG by comparing its peak area to that of the internal standard and referencing a standard curve.

Conclusion

The discovery of IDH mutations has reshaped our understanding of cancer metabolism, revealing a direct link between a metabolic enzyme and oncogenesis. The production of D-2-hydroxyglutarate by mutant IDH enzymes represents a pivotal event that drives epigenetic and metabolic reprogramming, creating a distinct metabolic phenotype in cancer cells compared to their normal counterparts. The quantitative differences in enzyme kinetics and metabolite levels, along with the detailed experimental protocols provided, offer a framework for researchers and clinicians to investigate this critical pathway, develop novel diagnostic tools, and design targeted therapeutic strategies against IDH-mutant cancers.

References

Assessing the Impact of DL-Isocitric Acid Trisodium Salt on Cellular Redox State: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cellular redox state, particularly the ratio of NADPH to its oxidized form NADP+, is a critical determinant of cellular health, influencing a vast array of physiological processes from antioxidant defense to anabolic biosynthesis. The ability to modulate this ratio is of significant interest in various research fields, including cancer biology, neurodegenerative diseases, and drug development. This guide provides a comparative analysis of DL-Isocitric acid trisodium (B8492382) salt, a key metabolic intermediate, and its utility in elevating the cellular NADPH/NADP+ ratio, benchmarked against other common methodologies.

Introduction to the NADPH/NADP+ Ratio and Its Significance

Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP+) and its reduced form, NADPH, are essential cofactors in a multitude of cellular reactions. The NADPH/NADP+ ratio is a key indicator of the cell's reductive capacity. A high NADPH/NADP+ ratio is crucial for:

  • Antioxidant Defense: NADPH is the primary reducing equivalent for the glutathione (B108866) and thioredoxin systems, which are essential for detoxifying reactive oxygen species (ROS) and mitigating oxidative stress.

  • Anabolic Processes: NADPH provides the necessary reducing power for the biosynthesis of fatty acids, steroids, and nucleic acids.

  • Phagocytic Function: In immune cells, NADPH is a substrate for NADPH oxidase, which generates superoxide (B77818) anions to destroy pathogens.

Given its central role in cellular homeostasis, the ability to manipulate the NADPH/NADP+ ratio is a valuable tool for researchers studying diseases associated with oxidative stress and metabolic dysregulation.

DL-Isocitric Acid Trisodium Salt: A Direct Substrate for NADPH Production

This compound is a salt of isocitrate, an intermediate in the tricarboxylic acid (TCA) cycle.[1][2][3][4][5][6] Its impact on the cellular NADPH/NADP+ ratio is primarily mediated by the NADP+-dependent isocitrate dehydrogenases, IDH1 (cytosolic and peroxisomal) and IDH2 (mitochondrial).[7] These enzymes catalyze the oxidative decarboxylation of isocitrate to α-ketoglutarate, a reaction that concurrently reduces NADP+ to NADPH.[7][8]

By providing an exogenous source of isocitrate, this compound directly fuels this reaction, leading to an increase in the cellular NADPH pool and consequently, a higher NADPH/NADP+ ratio. This makes it a valuable tool for studying the downstream effects of an enhanced cellular reductive state.

Comparative Analysis of Methods to Modulate the NADPH/NADP+ Ratio

While this compound offers a direct route to increasing NADPH levels, other methods are also employed by researchers. A prominent alternative is the activation of Glucose-6-Phosphate Dehydrogenase (G6PD), the rate-limiting enzyme of the pentose (B10789219) phosphate pathway (PPP), which is a major source of cytosolic NADPH.[8] The following table provides a comparative overview of these two approaches.

FeatureThis compoundG6PD Activators (e.g., AG1)
Mechanism of Action Serves as a direct substrate for NADP+-dependent isocitrate dehydrogenases (IDH1 and IDH2), leading to the reduction of NADP+ to NADPH.[7]Allosterically activate Glucose-6-Phosphate Dehydrogenase (G6PD), increasing the flux through the pentose phosphate pathway and subsequent NADPH production.[2][9][10]
Primary Site of Action Cytosol (via IDH1) and Mitochondria (via IDH2).[7]Primarily Cytosol (where G6PD is located).[8]
Specificity Specific for NADP+-dependent isocitrate dehydrogenases.Specific for G6PD.[2]
Reported Effects Overexpression of IDH leads to increased resistance to oxidative stress.[8]Activation of G6PD with AG1 has been shown to increase G6PD activity and reduce hemolysis in human erythrocytes under oxidative stress.[2]
Potential Advantages Utilizes a naturally occurring metabolic intermediate. Directly fuels a key NADPH-producing reaction.Can be effective in cells with G6PD mutations. Offers a pharmacological approach to modulating the pentose phosphate pathway.
Potential Limitations Cellular uptake and metabolism of exogenous isocitrate may vary between cell types. High concentrations may have off-target effects.Availability and cost of specific activators. Potential for off-target effects of synthetic compounds.

Experimental Protocols

Accurate assessment of the NADPH/NADP+ ratio is crucial for evaluating the efficacy of any modulatory agent. Below are detailed methodologies for key experiments.

Protocol 1: Treatment of Cultured Cells with this compound

This protocol provides a general guideline for treating cultured cells. Optimal concentrations and incubation times should be determined empirically for each cell line and experimental condition.

Materials:

  • This compound

  • Complete cell culture medium appropriate for the cell line

  • Sterile phosphate-buffered saline (PBS)

  • Cell culture plates/flasks

Procedure:

  • Cell Seeding: Plate cells at a desired density and allow them to adhere and reach the desired confluency (typically 60-80%).

  • Preparation of Stock Solution: Prepare a sterile stock solution of this compound in water or PBS. The concentration of the stock solution should be high enough to allow for dilution into the culture medium without significantly altering the medium's volume or osmolarity. For example, a 100 mM stock solution.

  • Cell Treatment:

    • Remove the existing culture medium from the cells.

    • Add fresh complete culture medium containing the desired final concentration of this compound. Typical final concentrations to test range from 1 mM to 20 mM.

    • Include a vehicle control (medium with the same volume of water or PBS used to dilute the stock solution).

  • Incubation: Incubate the cells for the desired period. Incubation times can range from a few hours to 24 hours or longer, depending on the experimental goals.

  • Cell Harvesting: After incubation, wash the cells with ice-cold PBS and proceed with cell lysis for the measurement of the NADPH/NADP+ ratio.

Protocol 2: Measurement of Cellular NADPH/NADP+ Ratio Using a Commercial Fluorometric Assay Kit

This protocol is a generalized procedure based on commercially available kits that utilize an enzymatic cycling reaction. Always refer to the specific manufacturer's instructions for the kit being used.

Materials:

  • Cultured cells (treated and control)

  • Commercial NADP/NADPH assay kit (containing extraction buffers, assay buffer, enzyme, probe, and NADP+ standard)

  • Ice-cold PBS

  • Microcentrifuge tubes

  • 96-well black, clear-bottom microplate

  • Fluorometric microplate reader

Procedure:

  • Sample Preparation (Cell Lysis):

    • Harvest approximately 1-5 x 10^6 cells by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Lyse the cells using the NADP/NADPH extraction buffer provided in the kit. This is typically done on ice.

    • Centrifuge the lysate to pellet cellular debris.

    • Collect the supernatant for the assay.

  • Extraction of NADPH and NADP+:

    • For Total NADP+/NADPH: Use the supernatant directly.

    • For NADPH Measurement: In a separate tube, treat an aliquot of the supernatant with the provided base solution (e.g., NaOH) and heat to degrade NADP+. Neutralize the sample with the provided acid solution.

    • For NADP+ Measurement: In a separate tube, treat an aliquot of the supernatant with the provided acid solution (e.g., HCl) and heat to degrade NADPH. Neutralize the sample with the provided base solution.

  • Assay Procedure:

    • Standard Curve Preparation: Prepare a series of NADP+ standards by diluting the provided stock solution in the assay buffer.

    • Plate Loading: Add the prepared standards and samples (total NADP+/NADPH, NADPH, and NADP+) to the wells of the 96-well plate in duplicate or triplicate.

    • Reaction Initiation: Prepare a master mix containing the assay buffer, enzyme, and fluorometric probe according to the kit's instructions. Add the master mix to all wells.

    • Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit manual (typically 30-60 minutes).

    • Fluorescence Measurement: Read the fluorescence intensity using a microplate reader at the recommended excitation and emission wavelengths (e.g., Ex/Em = 530/590 nm).

  • Data Analysis:

    • Subtract the blank reading from all measurements.

    • Generate a standard curve by plotting the fluorescence intensity of the standards against their concentrations.

    • Determine the concentrations of total NADP+/NADPH, NADPH, and NADP+ in the samples from the standard curve.

    • Calculate the NADPH/NADP+ ratio.

Visualizing the Metabolic Impact

To better understand the cellular processes involved, the following diagrams illustrate the key metabolic pathway and the experimental workflow.

cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion This compound (exogenous) This compound (exogenous) Isocitrate Isocitrate This compound (exogenous)->Isocitrate IDH1 IDH1 Isocitrate->IDH1 alpha-Ketoglutarate alpha-Ketoglutarate IDH1->alpha-Ketoglutarate NADPH NADPH IDH1->NADPH NADP+ NADP+ NADP+->IDH1 Antioxidant Defense & Biosynthesis Antioxidant Defense & Biosynthesis NADPH->Antioxidant Defense & Biosynthesis Isocitrate_mito Isocitrate IDH2 IDH2 Isocitrate_mito->IDH2 alpha-Ketoglutarate_mito alpha-Ketoglutarate IDH2->alpha-Ketoglutarate_mito NADPH_mito NADPH IDH2->NADPH_mito NADP+_mito NADP+ NADP+_mito->IDH2

Caption: Metabolic pathway of this compound.

Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment Control Control Treatment->Control DL-Isocitrate DL-Isocitrate Treatment->DL-Isocitrate Cell Harvesting & Lysis Cell Harvesting & Lysis Control->Cell Harvesting & Lysis DL-Isocitrate->Cell Harvesting & Lysis Sample Preparation Sample Preparation Cell Harvesting & Lysis->Sample Preparation Total NADP+/NADPH Total NADP+/NADPH Sample Preparation->Total NADP+/NADPH NADPH only NADPH only Sample Preparation->NADPH only NADP+ only NADP+ only Sample Preparation->NADP+ only Fluorometric Assay Fluorometric Assay Total NADP+/NADPH->Fluorometric Assay NADPH only->Fluorometric Assay NADP+ only->Fluorometric Assay Data Analysis Data Analysis Fluorometric Assay->Data Analysis NADPH/NADP+ Ratio NADPH/NADP+ Ratio Data Analysis->NADPH/NADP+ Ratio

Caption: Experimental workflow for assessing NADPH/NADP+ ratio.

Conclusion

This compound provides a direct and metabolically relevant method for increasing the cellular NADPH/NADP+ ratio. By serving as a substrate for NADP+-dependent isocitrate dehydrogenases, it effectively enhances the cell's reductive capacity. While alternative approaches, such as the activation of G6PD, also offer powerful means to modulate cellular redox state, the choice of method will depend on the specific research question and experimental context. The detailed protocols provided in this guide offer a starting point for researchers to quantitatively assess the impact of these interventions on the crucial NADPH/NADP+ balance, thereby facilitating a deeper understanding of cellular metabolism and redox signaling in health and disease.

References

Safety Operating Guide

Proper Disposal of DL-Isocitric Acid Trisodium Salt: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

DL-Isocitric acid trisodium (B8492382) salt is classified as a non-hazardous substance, which simplifies its disposal process compared to regulated chemical waste.[1][2] However, proper procedures must still be followed to ensure safety and compliance with institutional and local regulations. This guide provides detailed steps for the appropriate disposal of this chemical in a laboratory setting.

I. Immediate Safety and Handling for Disposal

Before proceeding with disposal, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Recommended PPE:

  • Gloves: Inspect gloves for integrity before use.[3]

  • Eye Protection: Use safety glasses or goggles.

  • Body Protection: A standard lab coat is sufficient.[3]

Respiratory protection is generally not required unless nuisance levels of dust are present.[3]

II. Step-by-Step Disposal Procedures

The primary methods for disposing of DL-Isocitric acid trisodium salt are through solid waste disposal or, for aqueous solutions, drain disposal. The appropriate method depends on the form of the waste and your institution's specific policies.

A. Solid Waste Disposal

This method is suitable for the pure, solid form of the salt or for lab materials (e.g., weighing paper, contaminated gloves) that have come into contact with it.

  • Segregation: It is crucial to ensure that the this compound waste is not mixed with any hazardous materials. Combining non-hazardous with hazardous waste requires the entire mixture to be treated as hazardous, leading to increased disposal costs.

  • Containment:

    • Sweep up the solid salt and place it in a suitable, clearly labeled, and closed container.[2]

    • For other contaminated lab materials, place them in a designated non-hazardous solid waste container.

  • Disposal:

    • Do not place chemical containers in regular laboratory trash bins that are handled by custodial staff.[1]

    • Dispose of the sealed container directly into a designated dumpster for non-hazardous waste, in accordance with your facility's procedures.[1]

B. Drain Disposal of Aqueous Solutions

Aqueous solutions of this compound may be eligible for drain disposal, provided certain conditions are met and institutional approval is obtained.

  • Consult Institutional Policy: Before proceeding, consult your institution's Environmental Health & Safety (EHS) office to confirm that drain disposal of this substance is permitted.

  • Solution Preparation and pH Adjustment:

    • Ensure the solution only contains this compound and water, with no other regulated chemicals.

    • Measure the pH of the solution. The acceptable range for drain disposal is typically between 5.5 and 9.5.[4] If necessary, neutralize the solution with a suitable acid or base to bring it within this range.

  • Disposal:

    • Pour the neutralized, aqueous solution down the drain with copious amounts of running water to ensure it is well-diluted.

III. Quantitative Disposal Parameters

The following table summarizes the key quantitative parameters that must be met for the drain disposal of aqueous solutions of this compound.

ParameterAcceptable Limit/ConditionCitation
pH of Aqueous Solution 5.5 - 9.5[4]
Waste Composition Must not contain halogenated hydrocarbons, insoluble materials, or other prohibited substances.[4]

IV. Experimental Protocols

Protocol for Preparing this compound Solution for Drain Disposal:

  • Objective: To prepare a small-quantity aqueous solution of this compound and adjust its pH for safe drain disposal.

  • Materials:

    • This compound waste

    • Deionized water

    • pH meter or pH strips

    • Dilute acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) for neutralization

    • Appropriate glassware

    • Stir bar and stir plate

  • Procedure:

    • Dissolve the solid this compound in a minimal amount of deionized water in a beaker with a stir bar.

    • Once fully dissolved, measure the pH of the solution using a calibrated pH meter or pH strips.

    • If the pH is outside the 5.5 to 9.5 range, add dilute acid or base dropwise while stirring until the pH is within the acceptable range.

    • Record the final pH.

    • Dispose of the neutralized solution down the drain with a large volume of running water.

V. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: DL-Isocitric acid trisodium salt waste is_solid Is the waste in solid form? start->is_solid solid_waste Segregate and place in a sealed, labeled container for non-hazardous solid waste. is_solid->solid_waste Yes is_aqueous Is the waste an aqueous solution? is_solid->is_aqueous No dumpster Dispose of container directly into designated dumpster. solid_waste->dumpster end End of Disposal Process dumpster->end check_policy Consult institutional EHS policy for drain disposal permission. is_aqueous->check_policy Yes policy_no Treat as solid waste. (Evaporate water if safe and permissible, then dispose of solid residue). is_aqueous->policy_no No (e.g., organic solvent) check_policy->policy_no No check_ph Is the pH of the solution between 5.5 and 9.5? check_policy->check_ph Yes policy_no->solid_waste adjust_ph Neutralize solution to within pH 5.5 - 9.5. check_ph->adjust_ph No drain_disposal Dispose of down the drain with copious amounts of water. check_ph->drain_disposal Yes adjust_ph->drain_disposal drain_disposal->end

Disposal decision workflow for this compound.

References

Personal protective equipment for handling DL-Isocitric acid trisodium salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for handling DL-Isocitric acid trisodium (B8492382) salt (CAS No. 1637-73-6) in a laboratory setting. Adherence to these procedures is crucial for maintaining a safe research environment.

Hazard Assessment

DL-Isocitric acid trisodium salt is not classified as a hazardous substance or mixture according to available Safety Data Sheets (SDS).[1][2][3] However, as with any chemical, it is essential to handle it with care to minimize exposure. The primary risks are associated with the inhalation of dust and direct contact with the eyes and skin.[1] To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[2]

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended to ensure safe handling of this compound.

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or chemical safety goggles.[2][3][4]Protects eyes from accidental splashes or airborne dust particles.
Hand Protection Chemically resistant gloves (e.g., nitrile gloves). Gloves must be inspected before use and disposed of properly after handling the substance.[2][3]Prevents direct skin contact.
Body Protection A standard laboratory coat should be worn.[2]Protects skin and personal clothing from contamination.
Respiratory Protection Not typically required under normal handling conditions with adequate ventilation.[2][5] If dust is generated, a type N95 (US) or type P1 (EN 143) dust mask is recommended.[2][4]Minimizes the inhalation of airborne particles.

Operational Plan: Handling and Storage

Proper handling and storage are critical for maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling Procedures:

  • Ventilation: Work in a well-ventilated area. The use of a fume hood or local exhaust ventilation is recommended, especially when handling larger quantities or when dust formation is likely.[1][6]

  • Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.[3][7]

  • Prevent Contact: Avoid contact with eyes, skin, and clothing.[1]

  • Hygiene: Wash hands thoroughly after handling the substance. Do not eat, drink, or smoke in the laboratory.[7]

Storage Conditions:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.[6]

  • Keep away from incompatible materials such as strong oxidizing agents.[1][5]

Emergency Procedures

In the event of an accidental exposure or spill, follow these first-aid and cleanup measures.

Emergency SituationFirst-Aid and Spill Response Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1][3]
Skin Contact Remove contaminated clothing. Wash the affected area with soap and plenty of water.[3]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[1][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical advice.[1][3]
Accidental Release Wear appropriate PPE. For small spills, sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[3] For larger spills, evacuate the area and ensure adequate ventilation.[1]

Disposal Plan

Dispose of this compound and its containers in accordance with all federal, state, and local regulations.

  • Unused Product: Unused or surplus material should be disposed of as chemical waste. Consider offering it to a licensed disposal company.[3]

  • Contaminated Packaging: Empty containers may retain product residue and should be handled as if they were full. Do not mix with other waste.

Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_setup Ensure Adequate Ventilation (Fume Hood) prep_ppe->prep_setup handle_weigh Weigh/Handle Chemical (Minimize Dust) prep_setup->handle_weigh handle_use Use in Experiment handle_weigh->handle_use cleanup_decontaminate Decontaminate Work Area handle_use->cleanup_decontaminate dispose_solid Collect Solid Waste in Labeled, Sealed Container handle_use->dispose_solid dispose_liquid Collect Contaminated Liquid Waste in Labeled, Sealed Container handle_use->dispose_liquid cleanup_ppe Doff and Dispose of PPE Properly cleanup_decontaminate->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash dispose_final Dispose of Waste via Licensed Disposal Service dispose_solid->dispose_final dispose_liquid->dispose_final

Caption: Workflow for the safe handling and disposal of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。